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  • Product: N-Cyclohexylhydrazinecarbothioamide
  • CAS: 21198-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Cyclohexylhydrazinecarbothioamide: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract N-Cyclohexylhydrazinecarbothioamide, a derivative of thiosemicarbazide, serves as a crucial building block in the synthesis of various heterocyclic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydrazinecarbothioamide, a derivative of thiosemicarbazide, serves as a crucial building block in the synthesis of various heterocyclic compounds and Schiff bases. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and experimental protocols related to N-Cyclohexylhydrazinecarbothioamide, aiming to support research and development in medicinal and materials chemistry.

Chemical Identity and Basic Properties

N-Cyclohexylhydrazinecarbothioamide, also known as 4-Cyclohexylthiosemicarbazide, is characterized by a cyclohexyl ring attached to a thiosemicarbazide moiety.[1] This structure confers unique steric and electronic properties that are foundational to the biological activities of its derivatives.[1]

Table 1: Basic Properties of N-Cyclohexylhydrazinecarbothioamide

PropertyValueReference(s)
IUPAC Name 1-amino-3-cyclohexylthiourea[2]
Synonyms N-Cyclohexylthiosemicarbazide, 4-Cyclohexylthiosemicarbazide[2]
CAS Number 21198-18-5[2]
Molecular Formula C₇H₁₅N₃S[2]
Molecular Weight 173.28 g/mol [2]
Melting Point 142 °C[2]
Boiling Point 281.3 °C at 760 mmHg (Predicted)[2]
Density 1.14 g/cm³ (Predicted)[2]
Canonical SMILES C1CCC(CC1)NC(=S)NN[2]
InChI Key LVEUHPMMNLURRJ-UHFFFAOYSA-N[2]

Molecular Structure

The molecular structure of N-Cyclohexylhydrazinecarbothioamide derivatives has been elucidated through techniques like single-crystal X-ray diffraction.[3]

  • Cyclohexane Ring Conformation : The cyclohexane ring typically adopts a stable chair conformation.[4]

  • Hydrazinecarbothioamide Moiety : This part of the molecule is nearly planar.[4]

  • Spatial Orientation : The mean plane of the cyclohexane ring is significantly inclined with respect to the thiourea moiety [N-C(=S)-N], with reported angles around 55-59°.[4] This perpendicular-like arrangement is a common feature in related structures.[4]

These structural characteristics are crucial for understanding the molecule's reactivity and its interaction with biological targets.

Experimental Protocols

Synthesis of N-Cyclohexylhydrazinecarbothioamide

The synthesis of N-Cyclohexylhydrazinecarbothioamide is typically achieved through the reaction of cyclohexyl isothiocyanate with hydrazine hydrate in a suitable solvent like methanol. This nucleophilic addition reaction is a common method for preparing substituted thiosemicarbazides.[5]

Methodology:

  • Reactants: Cyclohexyl isothiocyanate (10 mmol) and hydrazine hydrate (10 mmol).

  • Solvent: Methanol.

  • Procedure: a. Dissolve cyclohexyl isothiocyanate in methanol in a reaction vessel. b. Cool the solution to below 0°C using an ice bath. c. Add hydrazine hydrate dropwise to the cooled solution with stirring. d. Allow the reaction to proceed at low temperature. e. The resulting product can be isolated by filtration and purified by recrystallization.

G reagents Cyclohexyl Isothiocyanate + Hydrazine Hydrate solvent Dissolve in Methanol reagents->solvent Step 1 cooling Cool to < 0°C solvent->cooling Step 2 reaction Nucleophilic Addition cooling->reaction Step 3 isolation Filtration & Recrystallization reaction->isolation Step 4 product N-Cyclohexylhydrazine- carbothioamide isolation->product Final Product

Fig. 1: Synthesis workflow for N-Cyclohexylhydrazinecarbothioamide.
Synthesis of Schiff Base Derivatives

N-Cyclohexylhydrazinecarbothioamide is a common precursor for synthesizing Schiff bases, which are known for their biological activities. A general protocol involves the condensation reaction with an appropriate aldehyde.[3][4]

Example Protocol: Synthesis of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide [4]

  • Aldehyde Preparation: Dissolve 2-hydroxy-3-methylbenzaldehyde (5.00 mmol) in 20 ml of methanol. Add glacial acetic acid (0.20 ml) as a catalyst and reflux the mixture for 30 minutes.

  • Thioamide Solution: Dissolve N-cyclohexylhydrazinecarbothioamide (0.87 g, 5.00 mmol) in 20 ml of methanol.

  • Reaction: Add the N-cyclohexylhydrazinecarbothioamide solution dropwise with stirring to the aldehyde solution.

  • Reflux: Reflux the resulting solution for 4 hours with continuous stirring.

  • Isolation: A precipitate forms upon evaporation of the solvent.

  • Purification: Wash the crude product with n-hexane. The final product can be further purified by recrystallization from a solvent like acetonitrile to obtain crystals suitable for analysis.[4]

Spectroscopic Characterization

Characterization of N-Cyclohexylhydrazinecarbothioamide and its derivatives is performed using standard spectroscopic techniques. While data for the parent compound is sparse, analysis of its derivatives provides insight into the characteristic signals.

Table 2: Key Spectroscopic Data for a Representative Derivative, (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide [4][6]

TechniqueWavenumber (cm⁻¹)/Chemical Shift (δ ppm)Assignment
FT-IR 3364N-H stretch
2931 and 2854C-H stretch (cyclohexyl)
1620C=N stretch (azomethine)
1268C=S stretch
¹H-NMR 1.14–1.87 (multiplet)Cyclohexyl-H
(DMSO-d₆)8.05 (d)CS=NH
11.27 (s)N-NH
¹³C-NMR 24.90–52.87C-cyclohexyl
(DMSO-d₆)175.79C=S

Biological Activity and Signaling Pathways

Derivatives of N-Cyclohexylhydrazinecarbothioamide, particularly its Schiff bases and their metal complexes, have been investigated for a range of biological activities.

  • Antibacterial Activity: Metal complexes of Schiff bases derived from N-Cyclohexylhydrazinecarbothioamide have shown significant antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7] The metal complexes often exhibit greater activity than the uncoordinated ligand.[3][7]

  • Anticancer Potential: A nickel(II) complex of a Schiff base ligand derived from N-cyclohexylhydrazinecarbothioamide displayed selective cytotoxic effects against the HCT-116 human colon cancer cell line. Studies suggest this cytotoxicity is mediated through a Tyrosine kinase-induced pro-apoptosis pathway, leading to nuclear condensation and a reduction in mitochondrial membrane potential.

Tyrosine Kinase-Induced Pro-Apoptosis Pathway

Receptor Tyrosine Kinases (RTKs) are crucial in signaling pathways that regulate cell growth and survival.[8] The aberrant activation of these kinases is a hallmark of many cancers.[9] Certain therapeutic agents can inhibit these kinases, rerouting the signaling cascade towards apoptosis (programmed cell death).[8][10] The nickel(II) complex of the N-Cyclohexylhydrazinecarbothioamide derivative appears to function as such an inhibitor.

G cluster_0 Cellular Environment cluster_1 Apoptotic Events drug [Ni(L)₂] Complex (Derivative of N-Cyclohexylhydrazinecarbothioamide) tk Tyrosine Kinase (TK) drug->tk Inhibition apoptosis_pathway Pro-Apoptosis Pathway drug->apoptosis_pathway Promotes survival_pathway Pro-Survival Signaling (e.g., PI3K/Akt) tk->survival_pathway Activates tk->apoptosis_pathway Inhibits mito Reduced Mitochondrial Membrane Potential apoptosis_pathway->mito nucleus Nuclear Condensation apoptosis_pathway->nucleus apoptosis Apoptosis mito->apoptosis nucleus->apoptosis

Fig. 2: Proposed signaling pathway for a cytotoxic Ni(II) complex.

Conclusion

N-Cyclohexylhydrazinecarbothioamide is a versatile chemical intermediate with a well-defined structure. Its basic properties and straightforward synthesis make it an accessible starting material for the development of novel compounds. The demonstrated biological activities of its derivatives, particularly in the realms of antibacterial and anticancer research, highlight its importance for drug development professionals. Further investigation into the structure-activity relationships of new derivatives is a promising avenue for future research.

References

Exploratory

synthesis of N-Cyclohexylhydrazinecarbothioamide from cyclohexyl isothiocyanate

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexylhydrazinecarbothioamide from cyclohexyl isothiocyanate and hydrazine hydrate. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexylhydrazinecarbothioamide from cyclohexyl isothiocyanate and hydrazine hydrate. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. This document details the underlying chemical reaction, presents standardized experimental protocols, summarizes quantitative data, and outlines the applications of the synthesized compound as a versatile chemical intermediate.

Introduction

N-Cyclohexylhydrazinecarbothioamide, also known as 4-Cyclohexylthiosemicarbazide, is a chemical compound characterized by a cyclohexyl group attached to a hydrazinecarbothioamide core.[1] This structure makes it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds and Schiff bases.[1][2] These resulting compounds are of significant interest in medicinal chemistry research due to their potential as therapeutic agents, with studies exploring their antibacterial activities.[2][3][4] The synthesis is a straightforward and efficient nucleophilic addition reaction between cyclohexyl isothiocyanate and hydrazine.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The terminal nitrogen atom of the hydrazine molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in cyclohexyl isothiocyanate. This leads to the formation of a new carbon-nitrogen bond and subsequent rearrangement to yield the stable N-Cyclohexylhydrazinecarbothioamide product.

General Reaction:

Cyclohexyl Isothiocyanate + Hydrazine Hydrate → N-Cyclohexylhydrazinecarbothioamide

Experimental Protocols

The synthesis of N-Cyclohexylhydrazinecarbothioamide can be achieved using several established protocols, primarily differing in the choice of solvent. The reaction is known to produce a white solid precipitate.[1][5] Below are two detailed methodologies.

Protocol 1: Synthesis in Diethyl Ether

This protocol is adapted from a method emphasizing ease of product isolation.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl isothiocyanate in diethyl ether.

  • Addition of Hydrazine Hydrate: While stirring the solution, add hydrazine hydrate dropwise. An equimolar ratio of reactants is typically used.[1]

  • Reaction: Continue to stir the mixture at room temperature for approximately one hour. A white solid will precipitate out of the solution.[1]

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.[1]

  • Drying: Dry the final product under vacuum to yield N-Cyclohexylhydrazinecarbothioamide.[1]

Protocol 2: Synthesis in Alkanol Solvents (Ethanol or Methanol)

This protocol utilizes common laboratory alcohols as the reaction medium.

  • Reaction Setup: Prepare a solution of cyclohexyl isothiocyanate in either ethanol[1] or methanol. In a separate flask, prepare a solution of hydrazine hydrate in the same solvent. For reactions in methanol, it is suggested to cool the reaction vessel to below 0°C.

  • Addition of Reactants: Add the hydrazine hydrate solution to the cyclohexyl isothiocyanate solution with constant stirring.[1]

  • Reaction: Stir the resulting mixture for approximately one hour.[1]

  • Isolation: The product will precipitate from the solution. Collect the solid by filtration.

  • Purification (Optional): The crude product can be further purified by recrystallization from ethanol to achieve higher purity.[1]

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of N-Cyclohexylhydrazinecarbothioamide.

Table 1: Summary of Reaction Conditions

ParameterProtocol 1Protocol 2AProtocol 2B
Starting Material Cyclohexyl IsothiocyanateCyclohexyl IsothiocyanateCyclohexyl Isothiocyanate
Reagent Hydrazine HydrateHydrazine HydrateHydrazine Hydrate
Molar Ratio 1:11:1[1]1:1[5]
Solvent Diethyl Ether[1]Ethanol[1]Methanol
Temperature Room Temperature[1]Room Temperature[1]< 0 °C
Reaction Time ~ 1 hour[1]~ 1 hour[1]Not Specified
Product Form White Solid[1]Crystalline Solid[1]White Material

Table 2: Physicochemical Properties of N-Cyclohexylhydrazinecarbothioamide

PropertyValueReference
CAS Number 21198-18-5[6]
Molecular Formula C₇H₁₅N₃S[6]
Molecular Weight 173.28 g/mol [6]
Melting Point 142 °C[6]
Appearance White Solid[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification A Dissolve Cyclohexyl Isothiocyanate in Solvent B Add Hydrazine Hydrate Dropwise with Stirring A->B Equimolar Amount C Stir Mixture for ~1 hour at Specified Temperature B->C D Precipitation of White Solid Product C->D E Filter the Precipitate D->E F Wash Solid with Cold Solvent E->F G Dry Product Under Vacuum F->G H Optional: Recrystallize from Ethanol F->H H->G After Recrystallization

References

Foundational

An In-Depth Technical Guide to 4-Cyclohexyl-3-thiosemicarbazide (CAS Number: 21198-18-5)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical information, safety data, and available research on 4-Cyclohexyl-3-thiosemicarbazide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information, safety data, and available research on 4-Cyclohexyl-3-thiosemicarbazide (CAS No. 21198-18-5). This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identification and Properties

4-Cyclohexyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a class of compounds known for their diverse biological activities. It is also recognized by several synonyms, including 1-amino-3-cyclohexylthiourea and N-Cyclohexylhydrazinecarbothioamide.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 21198-18-5[1][2]
Molecular Formula C₇H₁₅N₃S[1][2]
Molecular Weight 173.28 g/mol [1][2]
Appearance Powder or solid[1]
Melting Point 142-148 °C[3]
Boiling Point 281.3 °C at 760 mmHg[3]
Density 1.14 g/cm³[3]
Flash Point 123.9 °C[3]
InChI Key LVEUHPMMNLURRJ-UHFFFAOYSA-N[1]
SMILES C1CCC(CC1)NC(=S)NN[1]

Safety and Toxicology

GHS Hazard Information (Predicted)

Based on data for similar compounds, the following GHS classifications may be applicable:

  • Acute Toxicity, Oral: Category 2 or 3

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation): Category 3

Note: This is a predicted classification and should be confirmed with a specific SDS when available.

Toxicological Data

Specific acute toxicity data, such as an LD50 value for 4-Cyclohexyl-3-thiosemicarbazide, has not been identified in publicly available literature. A study on a carbohydrate derivative of thiosemicarbazide, N-(β-D-galactopyranosyl)-thiosemicarbazide, reported an oral LD50 of 1134 mg/kg in mice.[6] However, this value is not directly transferable to the cyclohexyl derivative.

Experimental Protocols

Synthesis of 4-Cyclohexyl-3-thiosemicarbazide (General Method)

The synthesis of 4-substituted thiosemicarbazides is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate.[7]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Cyclohexyl_Isothiocyanate Cyclohexyl Isothiocyanate Reaction_Step + Cyclohexyl_Isothiocyanate->Reaction_Step Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Step Solvent Ethanol Solvent->Reaction_Step Stirring Stirring Stirring->Reaction_Step Product 4-Cyclohexyl-3-thiosemicarbazide Reaction_Step->Product

Caption: General synthesis of 4-Cyclohexyl-3-thiosemicarbazide.

Methodology:

  • Dissolution: Dissolve cyclohexyl isothiocyanate in a suitable solvent, such as ethanol, in a reaction flask.

  • Addition: Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. The reaction is often exothermic and may require cooling.

  • Reaction: Continue stirring the mixture at room temperature for a specified period (e.g., several hours to overnight) to allow the reaction to go to completion.

  • Isolation: The product, 4-Cyclohexyl-3-thiosemicarbazide, often precipitates out of the solution. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a pure crystalline solid.

Acute Oral Toxicity Study (General OECD Guideline 425 Protocol)

A standardized method for assessing acute oral toxicity is the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425. This method is designed to estimate the LD50 using a minimal number of animals.

Experimental Workflow:

G Start Select Starting Dose Level Dose_Animal Dose a Single Animal Start->Dose_Animal Observe Observe for 48h (Mortality/Morbidity) Dose_Animal->Observe Animal_Dies Animal Dies Observe->Animal_Dies Animal_Survives Animal Survives Observe->Animal_Survives Decrease_Dose Decrease Dose for Next Animal Animal_Dies->Decrease_Dose Increase_Dose Increase Dose for Next Animal Animal_Survives->Increase_Dose Stopping_Criteria Stopping Criteria Met? Decrease_Dose->Stopping_Criteria Increase_Dose->Stopping_Criteria Stopping_Criteria->Dose_Animal No Calculate_LD50 Calculate LD50 and Confidence Intervals Stopping_Criteria->Calculate_LD50 Yes

Caption: OECD 425 Up-and-Down Procedure for acute oral toxicity.

Methodology:

  • Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage.

  • Dosing Procedure: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased by a constant factor. If the animal dies, the dose for the next animal is decreased.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stopping Criteria: The test is stopped when one of the predefined criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Mechanism of Action and Signaling Pathways

While the specific mechanism of action for 4-Cyclohexyl-3-thiosemicarbazide is not fully elucidated, research on related thiosemicarbazone derivatives suggests a potential role in inducing apoptosis in cancer cells through the modulation of key signaling pathways. Studies on other thiosemicarbazones have implicated the involvement of the JNK and NF-κB signaling pathways, leading to the activation of caspases and subsequent programmed cell death.[1][8]

A study on a novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), demonstrated its ability to increase levels of phosphorylated JNK and cleaved caspases 3 and 9, while decreasing IκBα levels in neuroblastoma cells. This suggests an activation of the JNK pathway and inhibition of the NF-κB pathway, both of which can contribute to apoptosis. Furthermore, an increase in tumor necrosis factor-α (TNFα) was observed, which can also trigger apoptotic signaling.

Proposed Signaling Pathway for Thiosemicarbazone-Induced Apoptosis:

G cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Effector Mechanisms cluster_3 Cellular Outcome Thiosemicarbazone Thiosemicarbazone Derivative JNK_pathway JNK Pathway Activation Thiosemicarbazone->JNK_pathway NFkB_inhibition NF-κB Pathway Inhibition Thiosemicarbazone->NFkB_inhibition Bax_up ↑ Pro-apoptotic Proteins (Bax, Bad) JNK_pathway->Bax_up Bcl2_down ↓ Anti-apoptotic Proteins (Bcl-2) NFkB_inhibition->Bcl2_down releases inhibition Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Bax_up->Caspase_activation Bcl2_down->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Proposed JNK/NF-κB mediated apoptosis by thiosemicarbazones.

Applications in Research and Development

4-Cyclohexyl-3-thiosemicarbazide and its derivatives are of interest to the scientific community for their potential therapeutic applications. The thiosemicarbazide scaffold is a common feature in compounds with a wide range of biological activities.

  • Anticancer Research: As discussed, derivatives of 4-Cyclohexyl-3-thiosemicarbazide have shown promise as antitumor agents, particularly in neuroblastoma.[8] Their ability to induce apoptosis in cancer cells makes them attractive candidates for further investigation and development of novel cancer therapies.

  • Pharmaceutical Intermediates: This compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.[2]

  • Proteomics Research: 4-Cyclohexyl-3-thiosemicarbazide has been identified as a product for proteomics research, although its specific application in this field is not well-documented in the available literature.[2]

Conclusion

4-Cyclohexyl-3-thiosemicarbazide is a chemical compound with potential applications in medicinal chemistry and drug development, particularly in the area of oncology. While a comprehensive safety and toxicological profile is not yet publicly available, preliminary research on related compounds suggests a mechanism of action involving the induction of apoptosis through the JNK and NF-κB signaling pathways. Further research is warranted to fully characterize the physicochemical properties, safety profile, and therapeutic potential of this compound. Researchers and drug development professionals should proceed with caution, employing appropriate safety measures until more definitive data becomes available.

References

Exploratory

Technical Guide: Solubility of N-Cyclohexylhydrazinecarbothioamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction N-Cyclohexylhydrazinecarbothioamide is a thiosemicarbazide derivative that has garnered interest in medicinal chemistry. Understanding its phys...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylhydrazinecarbothioamide is a thiosemicarbazide derivative that has garnered interest in medicinal chemistry. Understanding its physicochemical properties, particularly its solubility in various organic solvents, is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility data for N-Cyclohexylhydrazinecarbothioamide, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Recent research has highlighted the potential of thiosemicarbazide derivatives in the development of novel antimicrobial agents.[1] Solubility studies are a key component of this research, aiming to optimize formulation strategies for potential drug development applications.[1] While studies have examined the solubility of related derivatives in pharmaceutical-relevant solvents such as ethanol, propylene glycol, and polyethylene glycol systems, specific quantitative data for N-Cyclohexylhydrazinecarbothioamide in a range of common organic solvents remains limited in publicly accessible literature.[1]

Data Presentation: Solubility Profile of N-Cyclohexylhydrazinecarbothioamide

A thorough review of scientific literature and chemical databases reveals a scarcity of quantitative solubility data for N-Cyclohexylhydrazinecarbothioamide in organic solvents. However, a single experimental data point for its aqueous solubility is available.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of N-Cyclohexylhydrazinecarbothioamide.

Solvent SystemTemperatureSolubility
Aqueous BufferpH 7.413 µg/mL[2]
Qualitative Solubility Profile

Based on the chemical structure, which contains both a nonpolar cyclohexyl group and a polar hydrazinecarbothioamide moiety, and information from published synthesis procedures that utilize alcohols as solvents, a qualitative solubility profile can be inferred. This information is crucial for selecting appropriate solvents for various experimental and developmental processes.

Organic SolventSolvent TypeExpected Qualitative SolubilityRationale
Methanol Polar ProticSoluble to Sparingly SolubleUsed as a solvent in its synthesis, indicating at least moderate solubility.
Ethanol Polar ProticSoluble to Sparingly SolubleSimilar to methanol, often used in the synthesis of related compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleHigh polarity and hydrogen bond accepting capability make it a good solvent for many organic compounds.
Dimethylformamide (DMF) Polar AproticSolubleA versatile polar aprotic solvent capable of dissolving a wide range of organic molecules.
Acetone Polar AproticSoluble to Sparingly SolubleModerate polarity may allow for dissolution.
Dichloromethane (DCM) NonpolarSparingly Soluble to InsolubleThe nonpolar nature of DCM may not be sufficient to overcome the polar interactions of the hydrazinecarbothioamide group.
Hexane NonpolarInsolubleThe high polarity of the solute makes it unlikely to dissolve in a nonpolar alkane.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

To address the lack of quantitative data, researchers can employ the following detailed protocol, which is a standard and reliable method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of N-Cyclohexylhydrazinecarbothioamide in a selected organic solvent at a constant temperature.

Materials:

  • N-Cyclohexylhydrazinecarbothioamide (purity >99%)

  • Organic solvents of interest (HPLC grade)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Temperature-controlled orbital shaker

  • Analytical balance (± 0.01 mg)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks, pipettes, and appropriate glassware

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of N-Cyclohexylhydrazinecarbothioamide and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions covering the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid N-Cyclohexylhydrazinecarbothioamide to a scintillation vial. An amount that ensures a solid phase remains after equilibration is crucial.

    • Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant rate (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration in solution becomes constant.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the standard solutions to generate a calibration curve (e.g., absorbance vs. concentration or peak area vs. concentration).

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of N-Cyclohexylhydrazinecarbothioamide in the original undiluted sample by applying the dilution factor.

  • Data Reporting:

    • Perform the entire experiment in triplicate.

    • Report the solubility as the mean ± standard deviation, specifying the solvent and temperature. Common units are mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow Experimental Workflow for Solubility Determination cluster_setup 1. Setup cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temperature B->C D Allow undissolved solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: A flowchart of the shake-flask method for solubility determination.

References

Foundational

spectroscopic data (NMR, IR, Mass Spec) of N-Cyclohexylhydrazinecarbothioamide

For Immediate Release This technical guide provides a detailed overview of the predicted spectroscopic data for N-Cyclohexylhydrazinecarbothioamide, a compound of interest for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for N-Cyclohexylhydrazinecarbothioamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Due to a lack of publicly available experimental spectra for N-Cyclohexylhydrazinecarbothioamide, the data presented herein is predicted based on computational models. These predictions offer valuable insights into the structural characteristics of the molecule and serve as a reference for analytical studies.

Predicted Spectroscopic Data

The predicted spectroscopic data for N-Cyclohexylhydrazinecarbothioamide is summarized in the following tables. This data provides a foundational understanding of the molecule's spectral characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0Broad Singlet1HNH
~5.5 - 6.0Broad Singlet2HNH₂
~4.5 - 5.0Broad Singlet1HNH
~3.5 - 4.0Multiplet1HCyclohexyl CH
~1.0 - 2.0Multiplet10HCyclohexyl CH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~180 - 185C=S
~50 - 55Cyclohexyl CH
~30 - 35Cyclohexyl CH₂
~25 - 30Cyclohexyl CH₂
~24 - 26Cyclohexyl CH₂

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretching (NH, NH₂)
2930 - 2850StrongC-H Stretching (Cyclohexyl)
1650 - 1600MediumN-H Bending
1550 - 1480StrongC-N Stretching, N-H Bending
1350 - 1300MediumC=S Stretching
1250 - 1000MediumC-N Stretching

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
173High[M]⁺ (Molecular Ion)
156Medium[M-NH₃]⁺
114Medium[M-CSNH₂]⁺
99High[C₆H₁₁NH₂]⁺
83High[C₆H₁₁]⁺
56High[C₄H₈]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as N-Cyclohexylhydrazinecarbothioamide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus are typically used and optimized as needed.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the solid sample into the ion source of the mass spectrometer, often via a direct insertion probe.

    • Heat the probe to volatilize the sample into the gas phase.

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Data Acquisition:

    • Accelerate the resulting ions into the mass analyzer.

    • Separate the ions based on their mass-to-charge ratio (m/z).

    • Detect the ions to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of N-Cyclohexylhydrazinecarbothioamide cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of N-Cyclohexylhydrazinecarbothioamide Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H: Functional Groups, Proton Count ¹³C: Carbon Skeleton NMR->NMR_Data IR_Data Identification of Functional Groups (N-H, C=S) IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

Exploratory

potential biological activities of thiosemicarbazide derivatives

An In-depth Technical Guide to the Potential Biological Activities of Thiosemicarbazide Derivatives For Researchers, Scientists, and Drug Development Professionals Thiosemicarbazide derivatives are a versatile class of c...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide derivatives are a versatile class of compounds extensively investigated for their broad spectrum of pharmacological activities. Their structural features, particularly the presence of a toxophoric N-C=S group, allow for diverse chemical modifications, leading to a wide array of biological actions. This technical guide provides a comprehensive overview of the significant biological activities of thiosemicarbazide derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and antiviral properties. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of drug discovery and development.

General Synthesis of Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives is often straightforward, typically involving the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[1][2] This reaction is usually catalyzed by a few drops of acid and carried out under reflux in a suitable solvent like ethanol.[2]

Below is a generalized workflow for the synthesis of thiosemicarbazone derivatives, a prominent class of thiosemicarbazide derivatives.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification thiosemicarbazide Thiosemicarbazide / Substituted Thiosemicarbazide reaction Condensation Reaction thiosemicarbazide->reaction aldehyde_ketone Aldehyde / Ketone aldehyde_ketone->reaction solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction reflux Reflux reflux->reaction crude_product Crude Thiosemicarbazone reaction->crude_product purification Purification (Filtration, Washing, Drying) crude_product->purification final_product Purified Thiosemicarbazone Derivative purification->final_product

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Anticancer Activity

Thiosemicarbazide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4] Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and the induction of apoptosis.[3][4] Some derivatives also generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2]

Quantitative Data for Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Thiosemicarbazone DerivativesA549 (Lung)Varies (e.g., 0.58 for a specific derivative)[5]
1-(4-Fluorophenoxyacetyl)-4-substituted ThiosemicarbazidesLNCaP (Prostate)108.14[6]
Di-pyridyl-thiosemicarbazone (DpT) Antibody ConjugatesMCF-7 (Breast)25.7 ± 5.5[7]
Thiosemicarbazone DerivativesC6 (Glioma)10.59 - 9.08 (for five compounds)[8]
N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamideA549 (Lung)589 ± 18[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][3]

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h treatment Treat cells with various concentrations of thiosemicarbazide derivatives incubation_24h->treatment incubation_48h Incubate for 24-48 hours treatment->incubation_48h mtt_addition Add MTT solution to each well incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h formazan_dissolution Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_4h->formazan_dissolution absorbance_measurement Measure absorbance at ~570 nm formazan_dissolution->absorbance_measurement data_analysis Calculate cell viability and IC50 values absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the MTT assay to determine anticancer activity.[2]

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[2]

  • Treatment: The cells are then treated with various concentrations of the synthesized thiosemicarbazide derivatives and incubated for another 24 or 48 hours.[2]

  • MTT Addition: Following the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.[2] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathway in Anticancer Activity

Thiosemicarbazones can induce apoptosis through the generation of reactive oxygen species (ROS), which in turn can trigger downstream signaling cascades.

Apoptosis_Pathway thiosemicarbazone Thiosemicarbazone Derivative ros Increased Reactive Oxygen Species (ROS) thiosemicarbazone->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: A potential signaling pathway for thiosemicarbazone-induced apoptosis.

Antimicrobial Activity

Thiosemicarbazide derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][11] Their mechanism of action is thought to involve the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3]

Quantitative Data for Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
Thiosemicarbazide 3aStaphylococcus aureus1.95[10]
Thiosemicarbazide 3aMethicillin-resistant S. aureus (MRSA)3.9[10]
Thiosemicarbazide 3eBacillus cereus7.81[10]
Compound 11Mycobacterium bovis0.39[12][13]
Compound 30Mycobacterium bovis0.39[12][13]
N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide (3g)Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilisComparable to Streptomycin[11]
Experimental Protocol: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microdilution method is a common technique for determining MIC values.[3]

MIC_Workflow start Start serial_dilution Prepare serial dilutions of the thiosemicarbazide derivative in a 96-well plate start->serial_dilution bacterial_inoculation Inoculate each well with a standardized bacterial suspension serial_dilution->bacterial_inoculation controls Include positive (bacteria only) and negative (broth only) controls bacterial_inoculation->controls incubation Incubate the plate at 37°C for 18-24 hours controls->incubation visual_inspection Visually inspect the wells for turbidity (bacterial growth) incubation->visual_inspection mic_determination Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using the microdilution method.

Detailed Steps:

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive controls (wells with broth and inoculum but no drug) and negative controls (wells with broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticonvulsant Activity

Several thiosemicarbazide derivatives have been identified as potent anticonvulsant agents.[14][15] Their activity is commonly evaluated in rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[15][16]

Quantitative Data for Anticonvulsant Activity
CompoundSeizure ModelED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
Compound PS6MES>50>50>12[15]
Various DerivativesMES & scPTZVariesVariesVaries[16][17]
Experimental Protocol: Maximal Electroshock (MES) and scPTZ Seizure Models

These are standard preclinical screening tests for identifying potential anticonvulsant drugs.

Maximal Electroshock (MES) Test:

  • Animal Model: Typically mice or rats are used.

  • Drug Administration: The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: After a specific time, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Mice are commonly used.

  • Drug Administration: The test compound is administered.

  • Induction of Seizure: After a predetermined interval, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

Anticonvulsant_Testing_Workflow cluster_mes Maximal Electroshock (MES) Test cluster_scptz Subcutaneous Pentylenetetrazole (scPTZ) Test start Start animal_grouping Group animals (e.g., mice) start->animal_grouping drug_administration Administer test compound or vehicle animal_grouping->drug_administration time_interval Wait for appropriate time interval for drug absorption drug_administration->time_interval mes_induction Apply electrical stimulus time_interval->mes_induction scptz_induction Inject pentylenetetrazole time_interval->scptz_induction mes_observation Observe for tonic hind limb extension mes_induction->mes_observation data_analysis Analyze data to determine anticonvulsant activity (ED50) mes_observation->data_analysis scptz_observation Observe for clonic seizures scptz_induction->scptz_observation scptz_observation->data_analysis end End data_analysis->end

Caption: General workflow for anticonvulsant activity screening.

Antiviral Activity

Thiosemicarbazide derivatives have also been explored for their antiviral properties against a range of DNA and RNA viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[18][19][20]

Quantitative Data for Antiviral Activity
Compound ClassVirusActivityReference
2-Acetylpyridine ThiosemicarbazonesHerpes Simplex Virus (HSV-1, HSV-2)Inhibited replication[18]
Retinoid Thiosemicarbazone DerivativeHepatitis C Virus (HCV)Potent suppression of RNA replicon replication (nanomolar range)[19]
Retinoid Thiosemicarbazone DerivativeHuman Immunodeficiency Virus (HIV-1)Micromolar inhibitor[19]
Retinoid Thiosemicarbazone DerivativeVaricella-Zoster Virus (VZV) & Human Cytomegalovirus (HCMV)Micromolar inhibitor[19]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Detailed Steps:

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Adsorption: The cells are infected with a known amount of virus for a short period to allow for viral attachment and entry.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

Conclusion

Thiosemicarbazide derivatives represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their ease of synthesis and the potential for structural modification make them attractive candidates for the development of novel therapeutic agents. This guide has provided an overview of their anticancer, antimicrobial, anticonvulsant, and antiviral properties, supported by quantitative data and detailed experimental protocols. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and more effective drugs.

References

Foundational

An In-depth Technical Guide to N-Cyclohexylhydrazinecarbothioamide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract N-Cyclohexylhydrazinecarbothioamide, a thiosemicarbazide derivative, has emerged as a versatile building block in medicinal chemistry. Its historic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydrazinecarbothioamide, a thiosemicarbazide derivative, has emerged as a versatile building block in medicinal chemistry. Its historical roots lie in the broader exploration of thiosemicarbazide chemistry, which gained momentum in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving research landscape of this compound. It details the experimental protocols for its synthesis and its application as a precursor for Schiff bases and metal complexes. Furthermore, this guide delves into the current understanding of the biological activities of its derivatives, particularly their roles as antibacterial and antitumor agents, and elucidates the associated signaling pathways.

Discovery and Historical Context

N-Cyclohexylhydrazinecarbothioamide, also known by the systematic name 4-Cyclohexyl-3-thiosemicarbazide, serves as a crucial intermediate in the synthesis of more complex molecules, particularly Schiff bases and their metal complexes. These derivatives have garnered significant attention for their therapeutic potential.

Physicochemical Properties

A summary of the known physicochemical properties of N-Cyclohexylhydrazinecarbothioamide is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₅N₃S
Molecular Weight 173.28 g/mol
Melting Point 142 °C
Boiling Point 281.3 °C at 760 mmHg
Appearance Solid

Synthesis of N-Cyclohexylhydrazinecarbothioamide

The primary synthetic route to N-Cyclohexylhydrazinecarbothioamide involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate.

General Experimental Protocol

Materials:

  • Cyclohexyl isothiocyanate

  • Hydrazine hydrate

  • Methanol

  • Propanol (alternative solvent)

Procedure:

  • Dissolve cyclohexyl isothiocyanate (1 equivalent) in methanol or propanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to below 0 °C using an ice bath.

  • Slowly add hydrazine hydrate (1 equivalent) dropwise to the stirred solution.

  • A white precipitate of N-Cyclohexylhydrazinecarbothioamide will begin to form.

  • Continue stirring the reaction mixture for approximately 30 minutes.

  • Collect the precipitate by filtration.

  • Wash the solid product with cold methanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized N-Cyclohexylhydrazinecarbothioamide can be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C-H, and C=S.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the cyclohexyl and hydrazinecarbothioamide moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Applications in Synthesis

N-Cyclohexylhydrazinecarbothioamide is a valuable precursor for the synthesis of various heterocyclic compounds, most notably Schiff bases.

Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation reaction of N-Cyclohexylhydrazinecarbothioamide with an appropriate aldehyde or ketone.

General Experimental Protocol for Schiff Base Synthesis:

  • Dissolve the desired aldehyde or ketone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • In a separate flask, dissolve N-Cyclohexylhydrazinecarbothioamide (1 equivalent) in the same solvent.

  • Add the N-Cyclohexylhydrazinecarbothioamide solution dropwise to the aldehyde/ketone solution with constant stirring.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the product by filtration, wash with a cold solvent, and dry.

Biological Activity and Mechanism of Action

Derivatives of N-Cyclohexylhydrazinecarbothioamide, particularly their metal complexes, have demonstrated promising biological activities, including antibacterial and antitumor effects.

Antibacterial Activity

Metal complexes derived from Schiff bases of N-Cyclohexylhydrazinecarbothioamide have shown activity against both Gram-positive and Gram-negative bacteria. The proposed antibacterial mechanisms of action for thiosemicarbazone derivatives, in general, include:

  • Cell Membrane Disruption: Interference with the integrity of the bacterial cell membrane, leading to leakage of cellular contents.

  • Inhibition of Protein Synthesis: Binding to essential enzymes or ribosomes, thereby halting protein production.

Quantitative data on the antibacterial activity of a specific metal complex is presented below.

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Na[Ni(TBNCA)·OAc]Escherichia coli12.5
Na[Ni(TBNCA)·OAc]Staphylococcus aureus6.25
[Pt(TBNCA)·dmso]Escherichia coli25
[Pt(TBNCA)·dmso]Staphylococcus aureus25
[Pd(TBNCA)·dmso]Escherichia coli50-100
[Pd(TBNCA)·dmso]Staphylococcus aureus50-100

TBNCA refers to the Schiff base derived from N-Cyclohexylhydrazinecarbothioamide and 5-(tert-butyl)-2-hydroxybenzaldehyde.

Antitumor Activity

Thiosemicarbazone metal complexes have been investigated for their anticancer properties. The primary mechanism of action is believed to involve the targeting of mitochondria, leading to apoptosis (programmed cell death).[1][2]

Signaling Pathway for Antitumor Activity of Thiosemicarbazone Metal Complexes:

Antitumor_Signaling_Pathway cluster_cell Cancer Cell TSC_Complex Thiosemicarbazone Metal Complex Mitochondrion Mitochondrion TSC_Complex->Mitochondrion ROS Increased ROS Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP Cytochrome_C Cytochrome C Release MMP->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Proposed mitochondrial signaling pathway for the antitumor activity of thiosemicarbazone metal complexes.

The process is initiated by the accumulation of the thiosemicarbazone metal complex within the mitochondria of cancer cells. This leads to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage.[1][2] The rise in ROS contributes to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health.[1] This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytochrome c then activates a cascade of enzymes known as caspases, which are the executioners of apoptosis, ultimately leading to the programmed death of the cancer cell.[2]

Conclusion and Future Directions

N-Cyclohexylhydrazinecarbothioamide is a compound with a rich, albeit not fully documented, history rooted in the advancement of thiosemicarbazide chemistry. Its utility as a synthetic intermediate for creating biologically active Schiff bases and their metal complexes is well-established. The derivatives of N-Cyclohexylhydrazinecarbothioamide show significant promise as both antibacterial and antitumor agents. Future research should focus on a more detailed elucidation of the specific molecular targets and mechanisms of action of these compounds to facilitate the rational design of more potent and selective therapeutic agents. Further investigation into the historical origins of N-Cyclohexylhydrazinecarbothioamide would also provide valuable context to its development.

References

Exploratory

An In-depth Technical Guide to the Synthesis of N-Cyclohexylhydrazinecarbothioamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals N-Cyclohexylhydrazinecarbothioamide, a derivative of thiosemicarbazide, serves as a crucial scaffold in medicinal and materials chemistry. The unique struct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylhydrazinecarbothioamide, a derivative of thiosemicarbazide, serves as a crucial scaffold in medicinal and materials chemistry. The unique structural properties conferred by the cyclohexyl group, combined with the versatile reactivity of the thiosemicarbazide moiety, make its derivatives potent candidates for various therapeutic applications. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and biological activities of this important class of molecules.

Core Synthetic Methodologies

The foundational method for synthesizing N-substituted thiosemicarbazides involves the reaction of an appropriate isothiocyanate with a hydrazine derivative.[1] For N-Cyclohexylhydrazinecarbothioamide and its analogues, the primary synthetic routes are branches of this fundamental reaction.

1.1. Reaction of Cyclohexyl Isothiocyanate with Hydrazines

The most direct route involves the nucleophilic addition of hydrazine hydrate to cyclohexyl isothiocyanate. This reaction is typically performed in a suitable solvent like ethanol or methanol at controlled temperatures to yield the N-Cyclohexylhydrazinecarbothioamide core.

G cluster_reaction1 reactant reactant product product intermediate intermediate condition condition A Cyclohexyl Isothiocyanate C N-Cyclohexylhydrazine- carbothioamide Core A->C Nucleophilic Addition B Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) B->C E Schiff Base Derivative (Analogue) C->E Condensation G Metal Complex (Analogue) C->G Coordination D Aldehyde / Ketone D->E F Metal Salt F->G

Caption: General synthesis workflow for N-Cyclohexylhydrazinecarbothioamide derivatives.

1.2. Synthesis from 1-(Thiocarbamoyl)benzotriazoles

A more versatile approach for creating diversely substituted thiosemicarbazides involves using 1-(thiocarbamoyl)benzotriazoles as stable, easy-to-handle thiocarbamoylating agents. These react with various hydrazines to produce the desired thiosemicarbazide derivatives in high yields.[2]

Detailed Experimental Protocols

This section provides step-by-step methodologies for synthesizing specific classes of N-Cyclohexylhydrazinecarbothioamide derivatives.

2.1. Protocol 1: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, a Schiff base analogue.[3][4]

  • Preparation of Aldehyde Solution : Dissolve 2-hydroxy-3-methylbenzaldehyde (5.00 mmol, 0.68 g) in 20 ml of methanol.

  • Acid Catalyst Addition : Add glacial acetic acid (0.20 ml) to the mixture and reflux for 30 minutes.

  • Addition of Thioamide : In a separate flask, dissolve N-cyclohexylhydrazinecarbothioamide (5.0 mmol, 0.87 g) in 20 ml of methanol.

  • Reaction : Add the N-cyclohexylhydrazinecarbothioamide solution dropwise with stirring to the refluxing aldehyde solution.

  • Reflux : Continue to reflux the resulting solution for 4 hours with stirring.

  • Isolation : Evaporate the solvent to obtain a colorless precipitate.

  • Purification : Wash the crude product with n-hexane (5 ml) to yield the purified Schiff base.

2.2. Protocol 2: One-Pot Synthesis of an Isoniazid Analogue

This protocol describes the single-step synthesis of N-(4-cyclohexyl)-2-(pyridin-4-yl carbonyl) hydrazinecarbothioamide.[5]

  • Reactant Mixture : Combine isoniazid (isonicotinohydrazide) and cyclohexyl isothiocyanate in a reaction vessel.

  • Solvent : Add 100% ethanol to the mixture.

  • Reaction : The reaction proceeds to completion, yielding the target compound. (Note: Specific conditions like temperature and reaction time may vary and should be optimized).

  • Isolation and Purification : The product can be isolated by filtration or evaporation of the solvent, followed by recrystallization from a suitable solvent like ethanol.

2.3. Protocol 3: Synthesis of N1-cyclohexyl-N2-(diethylcarbamoyl)hydrazine-1,2-bis(carbothioamide)

This protocol outlines a two-step synthesis for a more complex analogue with potential as a chelating ligand.

  • Step 1: Synthesis of N-cyclohexylhydrazinecarbothioamide

    • React cyclohexyl isothiocyanate (10 mmol, 0.710 g) with hydrazine hydrate (10 mmol, 0.5 g) in methanol.

    • Maintain the reaction temperature below 0°C.

  • Step 2: Synthesis of the Final Product

    • In a separate flask, heat a mixture of diethyl carbamoyl chloride (10 mmol, 6.77 g) and ammonium thiocyanate (10 mmol, 3.806 g) in 20 mL of methanol at reflux for one hour.

    • Cool the mixture to room temperature and filter it.

    • Add the N-cyclohexylhydrazinecarbothioamide (10 mmol, 1.03 g) from Step 1, dissolved in 20 mL of methanol, to the filtrate.

    • Reflux the final combination for two hours to yield the product.

Quantitative Data Summary

The derivatives of N-Cyclohexylhydrazinecarbothioamide have been extensively evaluated for their biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of N-Cyclohexylhydrazinecarbothioamide Metal Complexes

Compound/Complex Bacterial Strain MIC (µg/mL) Reference
Na[Ni(TBNCA)·OAc] Escherichia coli 12.5 [6]
Na[Ni(TBNCA)·OAc] Staphylococcus aureus 6.25 [6]
[Pt(TBNCA)·dmso] Escherichia coli 25 [6]
[Pt(TBNCA)·dmso] Staphylococcus aureus 25 [6]

| [Pd(TBNCA)·dmso] | E. coli & S. aureus | 50-100 |[6] |

TBNCA refers to the Schiff base ligand derived from N-cyclohexylhydrazinecarbothioamide and 5-(tert-butyl)-2-hydroxybenzaldehyde.

Table 2: Anticancer Activity (IC₅₀) of N-Cyclohexylhydrazinecarbothioamide and its Metal Complexes

Compound Cell Line IC₅₀ (µM) Reference
N-Cyclohexylhydrazinecarbothioamide HCT116 (Colon Cancer) 7.9 ± 0.2 [7]
[NiL₂] Complex HCT116 (Colon Cancer) 75.9 ± 2.4 [7]
[PdL₂] Complex HeLa (Cervical Cancer) 100.0 ± 1.8 [7]

| [PtL(dmso)Cl] Complex | B16F10 (Melanoma) | 101.0 ± 3.6 |[7] |

L refers to the N-Cyclohexylhydrazinecarbothioamide ligand.

Mechanism of Action and Signaling Pathways

Research into the biological activity of these compounds has shed light on their mechanisms of action. For instance, the anticancer properties of the parent N-Cyclohexylhydrazinecarbothioamide have been linked to the inhibition of specific cellular signaling pathways.

One study identified the induction of apoptosis in colorectal carcinoma cells through the inhibition of the Tyrosine Kinase pathway.[7] Molecular docking studies confirmed an efficient binding of the compound to tyrosine kinase, suggesting a targeted mechanism of action.[7]

Ligand N-Cyclohexylhydrazine- carbothioamide TK Tyrosine Kinase Receptor Ligand->TK Binding & Inhibition Apoptosis Apoptosis (Programmed Cell Death) P_TK Phosphorylated TK (Active) TK->P_TK Autophosphorylation Signal Downstream Proliferation Signaling (e.g., MAPK/ERK, PI3K/Akt) P_TK->Signal Activation Proliferation Cell Proliferation & Survival Signal->Proliferation Promotes Signal->Apoptosis Inhibits

References

Foundational

literature review of N-Cyclohexylhydrazinecarbothioamide research

An in-depth guide to the synthesis, biological activity, and experimental evaluation of N-Cyclohexylhydrazinecarbothioamide and its derivatives. This document is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, biological activity, and experimental evaluation of N-Cyclohexylhydrazinecarbothioamide and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

N-Cyclohexylhydrazinecarbothioamide is a thiosemicarbazide derivative that serves as a versatile scaffold in medicinal chemistry. Its derivatives, particularly Schiff bases known as thiosemicarbazones, have garnered significant attention due to their wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] These compounds are synthesized through relatively straightforward condensation reactions and can be chelated with various metal ions to potentially enhance their therapeutic efficacy.[3] This technical guide provides a comprehensive review of the synthesis, characterization, and biological evaluation of N-Cyclohexylhydrazinecarbothioamide derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this promising area.

Synthesis of N-Cyclohexylhydrazinecarbothioamide Derivatives

The primary method for synthesizing biologically active derivatives from N-Cyclohexylhydrazinecarbothioamide involves the formation of Schiff bases (thiosemicarbazones). This is achieved through a condensation reaction with various aldehydes or ketones.

General Experimental Protocol: Schiff Base Synthesis

A common and effective protocol for synthesizing thiosemicarbazones from N-Cyclohexylhydrazinecarbothioamide is as follows[3][4]:

  • Dissolution of Aldehyde: An equimolar amount (e.g., 5.00 mmol) of a selected aldehyde (e.g., 5-(tert-butyl)-2-hydroxybenzaldehyde) is dissolved in a suitable solvent, typically methanol (15.0 mL).[3]

  • Addition of Catalyst: A catalytic amount of glacial acetic acid (e.g., 0.20 mL) is added to the aldehyde solution. The mixture is then heated under reflux for approximately 30 minutes.[3]

  • Preparation of Hydrazinecarbothioamide Solution: In a separate flask, an equimolar amount (e.g., 5.00 mmol) of N-Cyclohexylhydrazinecarbothioamide is dissolved in methanol (10.0 mL).[3]

  • Reaction: The N-Cyclohexylhydrazinecarbothioamide solution is added dropwise to the heated aldehyde solution with continuous stirring.[3]

  • Reflux: The resulting mixture is heated at reflux for several hours (typically 4-6 hours) to ensure the completion of the reaction.[3][5] Reaction progress can be monitored using thin-layer chromatography (TLC).[5]

  • Isolation and Purification: After cooling to room temperature, the precipitated solid product is collected by filtration.[5] The crude product can then be purified by recrystallization from an appropriate solvent (e.g., a mixture of CHCl₃ and DMF).[3]

The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][6][7]

G cluster_workflow General Synthesis Workflow A Dissolve Aldehyde in Methanol B Add Glacial Acetic Acid (Catalyst) A->B C Heat to Reflux (30 min) B->C E Add Hydrazinecarbothioamide Solution Dropwise C->E D Dissolve N-Cyclohexylhydrazine- carbothioamide in Methanol D->E F Reflux Reaction Mixture (4-6 hours) E->F G Cool to Room Temperature F->G H Filter Precipitate G->H I Purify by Recrystallization H->I

A generalized workflow for the synthesis of thiosemicarbazones.

Biological Activities and Data

Derivatives of N-Cyclohexylhydrazinecarbothioamide have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Several studies have evaluated the in vitro antiproliferative activity of these compounds against various human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides have shown notable activity against the HER-2 overexpressed breast cancer cell line SKBr-3.[6] One of the most potent compounds identified was (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide, which exhibited a lower IC₅₀ value than the standard chemotherapeutic drug 5-fluorouracil (5-FU).[6]

Table 1: In Vitro Anticancer Activity of N-Cyclohexylhydrazinecarbothioamide Derivatives

Compound ID Substituent Group Target Cell Line IC₅₀ (µM) Reference
12 (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl) SKBr-3 (HER-2+) 17.44 ± 0.01 [6]
C2 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene] SKBr-3 (HER-2+) 25.6 ± 0.07 [6]
C10 2-cyclohexyl-N-[(Z)-(3-hydroxyphenyl)methylidene] SKBr-3 (HER-2+) > 25.6 [6]

| 5-FU | Standard Drug | SKBr-3 (HER-2+) | 38.58 ± 0.04 |[6] |

Data sourced from reference[6].

G cluster_pathway Proposed Anticancer Mechanism Compound N-Cyclohexylhydrazine- carbothioamide Derivative Inhibition Inhibition Compound->Inhibition DNA DNA Degradation Compound->DNA HER2 HER-2 Receptor Proliferation Cell Proliferation & Survival HER2->Proliferation Apoptosis Apoptosis / Cell Death Proliferation->Apoptosis Inhibition->HER2 DNA->Apoptosis G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-Well Plate B Incubate for 24h (Cell Adherence) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h (Formazan Formation) E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance (~570 nm) G->H I Calculate % Viability and Determine IC50 H->I

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Cyclohexylhydrazinecarbothioamide Metal Complexes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the synthesis and characterization of metal complexes derived from N-Cyclohexylhydrazinecarbothioami...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of metal complexes derived from N-Cyclohexylhydrazinecarbothioamide. This class of compounds and their metal derivatives are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.

Introduction

N-Cyclohexylhydrazinecarbothioamide, a thiosemicarbazide derivative, acts as a versatile ligand capable of coordinating with a variety of metal ions through its nitrogen and sulfur donor atoms. The resulting metal complexes exhibit diverse coordination geometries and physicochemical properties, which can modulate their biological efficacy. This document outlines the synthesis of the ligand and its subsequent complexation with selected transition metals, along with methods for their characterization.

Data Presentation

The following table summarizes typical quantitative data for N-Cyclohexylhydrazinecarbothioamide and its metal complexes. Please note that yields and specific characterization data can vary based on reaction conditions and the specific metal salt used.

Compound/ComplexFormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)Key FT-IR Bands (cm⁻¹) ν(C=S)
N-Cyclohexylhydrazinecarbothioamide (L) C₇H₁₅N₃S173.28~85-95142-144~850-890
[Mn(L)₂Cl₂] C₁₄H₃₀Cl₂MnN₆S₂496.42~70-80>300Shifted
[Co(L)₂Cl₂] C₁₄H₃₀Cl₂CoN₆S₂500.41~75-85>300Shifted
[Ni(L)₂Cl₂] C₁₄H₃₀Cl₂N₆NiS₂500.17~70-85>300Shifted
[Pd(L)₂Cl₂] C₁₄H₃₀Cl₂N₆PdS₂547.88~60-75>300Shifted

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexylhydrazinecarbothioamide (Ligand)

This protocol details the synthesis of the N-Cyclohexylhydrazinecarbothioamide ligand from cyclohexyl isothiocyanate and hydrazine hydrate.

Materials:

  • Cyclohexyl isothiocyanate

  • Hydrazine hydrate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve cyclohexyl isothiocyanate (10 mmol) in methanol (20 mL).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add hydrazine hydrate (10 mmol) dropwise to the cooled solution.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

  • A white precipitate will form. Collect the solid by filtration.

  • Wash the precipitate with a small amount of cold methanol.

  • Dry the product in a desiccator over anhydrous silica gel.

  • Characterize the resulting N-Cyclohexylhydrazinecarbothioamide by FT-IR, NMR, and melting point analysis.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes of N-Cyclohexylhydrazinecarbothioamide using various metal chlorides.[1]

Materials:

  • N-Cyclohexylhydrazinecarbothioamide (Ligand, L)

  • Metal(II) chloride (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, K₂PdCl₄)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve N-Cyclohexylhydrazinecarbothioamide (2 mmol) in hot methanol (30 mL) in a round-bottom flask.

  • In a separate flask, dissolve the respective metal(II) chloride (1 mmol) in methanol (20 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid with methanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator.

  • Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Visualizations

Reaction Pathway for Ligand Synthesis

G A Cyclohexyl Isothiocyanate C N-Cyclohexylhydrazinecarbothioamide (Ligand) A->C + B Hydrazine Hydrate B->C

Caption: Synthesis of N-Cyclohexylhydrazinecarbothioamide.

Experimental Workflow for Metal Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Ligand in Methanol C Mix and Reflux A->C B Dissolve Metal Salt in Methanol B->C D Cool and Filter C->D E Wash and Dry Complex D->E F FT-IR Spectroscopy E->F Analyze G UV-Vis Spectroscopy E->G Analyze H Elemental Analysis E->H Analyze I Magnetic Susceptibility E->I Analyze

Caption: General workflow for synthesis and characterization.

References

Application

Application Notes and Protocols for N-Cyclohexylhydrazinecarbothioamide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-Cyclohexylhydrazinecarbothioamide and its derivatives as versatile ligands in coord...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Cyclohexylhydrazinecarbothioamide and its derivatives as versatile ligands in coordination chemistry. The information presented herein is intended to guide researchers in the synthesis, characterization, and application of novel metal complexes with potential applications in medicinal chemistry and catalysis.

Introduction

N-Cyclohexylhydrazinecarbothioamide, a thiosemicarbazide derivative, is a versatile ligand in coordination chemistry. Its ability to act as a mono- or bidentate ligand, coordinating through sulfur and nitrogen atoms, allows for the formation of stable complexes with a wide range of transition metals.[1] Schiff base derivatives of N-Cyclohexylhydrazinecarbothioamide, formed by condensation with various aldehydes and ketones, offer additional coordination sites (e.g., phenolic oxygen), leading to the formation of polydentate ligands and complexes with diverse geometries and interesting biological activities.[2][3] These metal complexes have garnered significant interest due to their potential applications as antimicrobial, anticancer, and catalytic agents.[4][5][6]

Ligand Synthesis

The synthesis of N-Cyclohexylhydrazinecarbothioamide and its Schiff base derivatives is a straightforward process, typically involving condensation reactions.

Synthesis of N-Cyclohexylhydrazinecarbothioamide

This protocol describes the synthesis of the parent ligand, N-Cyclohexylhydrazinecarbothioamide.

Protocol:

  • Dissolve cyclohexyl isothiocyanate (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.0 equivalent) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • The resulting white precipitate of N-Cyclohexylhydrazinecarbothioamide is collected by filtration, washed with cold methanol, and dried under vacuum.

Synthesis of Schiff Base Ligands

This protocol outlines the general procedure for the synthesis of Schiff base ligands derived from N-Cyclohexylhydrazinecarbothioamide.

Protocol:

  • Dissolve N-Cyclohexylhydrazinecarbothioamide (1.0 equivalent) in methanol.

  • To this solution, add the desired aldehyde or ketone (1.0 equivalent).

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base ligand is collected by filtration, washed with methanol, and recrystallized from a suitable solvent (e.g., ethanol, acetonitrile).[2][3]

Synthesis of Metal Complexes

The following protocols describe the general procedures for the synthesis of metal complexes using N-Cyclohexylhydrazinecarbothioamide and its Schiff base derivatives as ligands.

General Protocol for Complexation
  • Dissolve the N-Cyclohexylhydrazinecarbothioamide-based ligand (1.0 or 2.0 equivalents) in a suitable solvent (e.g., methanol, ethanol).

  • In a separate flask, dissolve the metal salt (e.g., chloride, acetate, nitrate) (1.0 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture if necessary using a suitable base (e.g., NaOH, KOH).

  • Reflux the reaction mixture for 2-4 hours.

  • The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent, and dried in a desiccator over anhydrous CaCl2.[7]

Characterization Data

The synthesized ligands and their metal complexes can be characterized by a variety of spectroscopic and analytical techniques. The following tables summarize typical quantitative data obtained for these compounds.

Spectroscopic Data

Table 1: Key FT-IR Spectral Data (cm⁻¹)

Compound Typeν(N-H)ν(C=N) (azomethine)ν(C=S)ν(M-N)ν(M-S)ν(M-O)
N-Cyclohexylhydrazinecarbothioamide~3364-~1258-1268---
Schiff Base Ligands~3383~1598-1620~1258---
Metal ComplexesShifted or disappearedShift to lower frequency (~10-20 cm⁻¹)Shift to lower frequency~541-560~450-480~558-653

Note: The shifts in the vibrational frequencies of the C=N and C=S groups upon complexation are indicative of coordination to the metal center.[7]

Table 2: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

ProtonN-Cyclohexylhydrazinecarbothioamide Schiff Base Ligands
-OH (phenolic)~9.51 - 10.23 (s)
-NH (hydrazine)~11.23 - 11.27 (s)
-NH (thioamide)~8.05 (d)
-CH=N (azomethine)~8.27 - 8.34 (s)
Aromatic-H~6.81 - 7.39 (m)
Cyclohexyl-H~1.14 - 1.88 (m)

Note: The disappearance or downfield shift of the -OH and -NH proton signals in the spectra of the metal complexes confirms their deprotonation and coordination to the metal ion.[4][8]

Table 3: UV-Vis Spectroscopic Data (λ_max, nm)

Compound Typeπ → π* transitionsn → π* transitionsd-d transitions / Charge Transfer
Schiff Base Ligands~280-320~350-390-
Metal ComplexesShiftedShifted~400-700

Note: The appearance of new bands in the visible region for the metal complexes is attributed to d-d electronic transitions or ligand-to-metal charge transfer (LMCT), providing information about the geometry of the complex.[9]

Crystallographic Data

The precise geometry and bonding in these complexes can be determined by single-crystal X-ray diffraction.

Table 4: Representative Crystallographic Data for a Schiff Base Ligand

Parameter(E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide[8]
Chemical FormulaC₁₅H₂₁N₃OS
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.7799 (11)
b (Å)10.9481 (11)
c (Å)13.5451 (14)
α (°)89.998 (4)
β (°)83.136 (4)
γ (°)64.912 (4)
V (ų)1428.1 (2)
Z4

Applications

Metal complexes of N-Cyclohexylhydrazinecarbothioamide and its derivatives have shown promising applications in various fields, particularly in drug development and catalysis.

Biological Activity

These complexes have been evaluated for their antimicrobial and anticancer activities. The chelation of the metal ion often enhances the biological activity of the free ligand.

Table 5: Antimicrobial Activity Data

CompoundOrganismMIC (µg/mL)
Na[Ni(TBNCA)·OAc]E. coli12.5
Na[Ni(TBNCA)·OAc]S. aureus6.25
[Pt(TBNCA)·dmso]E. coli25
[Pt(TBNCA)·dmso]S. aureus25
[Pd(TBNCA)·dmso]E. coli50
[Pd(TBNCA)·dmso]S. aureus100

TBNCA = 2-(5-(tert-butyl)-2-hydroxybenzylidene)-N-cyclohexylhydrazine-1-carbothioamide

Table 6: Anticancer Activity Data

CompoundCell LineIC₅₀ (µM)
[NiL₂]HCT-116 (Colon Cancer)7.9 ± 0.2
HLHCT-116 (Colon Cancer)75.9 ± 2.4
[PdL₂]HCT-116 (Colon Cancer)100.0 ± 1.8
[PtL(dmso)Cl]HCT-116 (Colon Cancer)101.0 ± 3.6

HL = N-cyclohexyl-2-(3-hydroxy-4-methoxybenzylidene)hydrazine-1-carbothioamide[5]

Catalytic Activity

Certain metal complexes of N-Cyclohexylhydrazinecarbothioamide derivatives have been investigated as catalysts in organic reactions. For example, copper(II) complexes have shown catalytic activity in the oxidation of cyclohexane.[6]

Visualizations

Experimental Workflows

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization A Cyclohexyl isothiocyanate + Hydrazine hydrate B N-Cyclohexylhydrazine- carbothioamide A->B Methanol, 0°C D Schiff Base Ligand B->D Methanol, Reflux C Aldehyde/Ketone C->D E Schiff Base Ligand G Metal Complex E->G Solvent, Reflux F Metal Salt F->G H Metal Complex I FT-IR H->I J NMR H->J K UV-Vis H->K L X-ray H->L

Caption: General experimental workflow for ligand and complex synthesis.

Coordination Modes

coordination_modes cluster_bidentate Bidentate Coordination cluster_tridentate Tridentate Coordination (Schiff Base) M M S1 S M->S1 N1 N M->N1 S2 S N2 N O2 O M2 M M2->S2 M2->N2 M2->O2

Caption: Common coordination modes of the ligands.

Proposed Anticancer Mechanism

anticancer_mechanism A [NiL₂] Complex B Enters Cancer Cell A->B C Binds to Tyrosine Kinase B->C D Inhibition of Signaling Pathway C->D E Induces Pro-apoptosis D->E F Nuclear Condensation E->F G Reduced Mitochondrial Membrane Potential E->G H Cell Death F->H G->H

Caption: Proposed mechanism of anticancer activity for a Ni(II) complex.[5]

References

Method

Application Notes and Protocols for Antimicrobial Screening of N-Cyclohexylhydrazinecarbothioamide Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the antimicrobial screening of N-Cyclohexylhydrazinecarbothioamide and its derivatives. The protoco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of N-Cyclohexylhydrazinecarbothioamide and its derivatives. The protocols detailed below are standard methods for determining the efficacy of novel antimicrobial agents against a panel of pathogenic bacteria.

Disclaimer: The quantitative data presented in this document is based on published results for structurally related thiosemicarbazide and hydrazinecarbothioamide compounds, as specific antimicrobial screening data for N-Cyclohexylhydrazinecarbothioamide was not available in the reviewed literature. These data are provided for comparative purposes and to illustrate the expected outcomes of the described experimental protocols.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antibacterial activity. N-Cyclohexylhydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. This document outlines the standard methodologies for evaluating the antimicrobial potential of these compounds, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Potential Mechanism of Action

While the precise mechanism of action for N-Cyclohexylhydrazinecarbothioamide is yet to be fully elucidated, studies on structurally similar thiosemicarbazide derivatives suggest a potential mode of action involving the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[2] The proposed inhibitory action is believed to target the ATPase activity of these enzymes.[1]

antimicrobial_mechanism Compound N-Cyclohexylhydrazine- carbothioamide TopoisomeraseIV Bacterial Topoisomerase IV (ParE subunit) Compound->TopoisomeraseIV Binds to & Inhibits ATPase Activity DNA_Replication DNA Replication Compound->DNA_Replication Inhibition ADP_Pi ADP + Pi TopoisomeraseIV->ADP_Pi Hydrolysis TopoisomeraseIV->DNA_Replication Enables ATP ATP ATP->TopoisomeraseIV Binds Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for N-Cyclohexylhydrazinecarbothioamide.

Experimental Protocols

A general workflow for the antimicrobial screening of novel compounds is depicted below. This involves primary screening to determine inhibitory activity, followed by secondary screening to quantify the concentration required for inhibition and to assess bactericidal effects.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_results Results Compound_Prep Prepare Stock Solution of N-Cyclohexylhydrazinecarbothioamide (in DMSO) Disk_Diffusion Agar Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative - MIC) Compound_Prep->Broth_Microdilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Microdilution Zone_of_Inhibition Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_of_Inhibition MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Broth_Microdilution->MBC_Assay MIC_Value Determine MIC (µg/mL or µM) Broth_Microdilution->MIC_Value MBC_Value Determine MBC (µg/mL or µM) MBC_Assay->MBC_Value

Caption: General experimental workflow for antimicrobial screening.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[3]

Materials:

  • N-Cyclohexylhydrazinecarbothioamide compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the N-Cyclohexylhydrazinecarbothioamide in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the compound (in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[3]

  • Inoculation: Add the diluted bacterial suspension to each well (except the sterility control) to reach the final desired inoculum concentration.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • N-Cyclohexylhydrazinecarbothioamide compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile swabs

Protocol:

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Preparation and Application of Disks: Impregnate sterile filter paper disks with a known concentration of the N-Cyclohexylhydrazinecarbothioamide solution. Allow the solvent to evaporate.

  • Placement of Disks: Place the impregnated disks onto the surface of the inoculated MHA plate. A disk impregnated with the solvent alone should be used as a negative control. Standard antibiotic disks can be used as positive controls.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that kills a microorganism.

Materials:

  • Results from the Broth Microdilution (MIC) assay

  • MHA plates

  • Sterile micropipettes

Protocol:

  • Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the microtiter plate that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Determining MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.

Data Presentation

The following tables summarize representative MIC values for various thiosemicarbazide derivatives against common bacterial pathogens. This data can serve as a benchmark for evaluating the activity of N-Cyclohexylhydrazinecarbothioamide.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazide Derivatives against Gram-Positive Bacteria

Compound IDBacterial StrainMIC (µM)Reference
5e (4-bromophenyl derivative) Staphylococcus aureus12.5[1]
5g (n-propyl derivative) Staphylococcus aureus>100[1]
Vancomycin (Control) Staphylococcus aureus20[1]
3a (3-chlorophenyl derivative) Staphylococcus spp.1.95[2]
3a (3-chlorophenyl derivative) MRSA3.9[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazide Derivatives against Gram-Negative Bacteria

Compound IDBacterial StrainMIC (µM)Reference
5g (n-propyl derivative) Pseudomonas aeruginosa0.78[1]
5e (4-bromophenyl derivative) Pseudomonas aeruginosa>100[1]
Meropenem (Control) Pseudomonas aeruginosa78[1]
5b (4-NO2Ph derivative) Escherichia coli>100[1]
5c (4-FPh derivative) Klebsiella pneumoniae>100[1]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of N-Cyclohexylhydrazinecarbothioamide and related compounds. The available data on analogous structures suggest that this class of compounds holds promise as potential antibacterial agents, particularly against Gram-positive and some Gram-negative bacteria.

Future studies should focus on:

  • Performing the described screening assays with N-Cyclohexylhydrazinecarbothioamide to determine its specific MIC and MBC values against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Elucidating the precise mechanism of action through enzymatic assays with bacterial topoisomerases and other potential cellular targets.

  • Conducting structure-activity relationship (SAR) studies by synthesizing and screening a library of N-Cyclohexylhydrazinecarbothioamide derivatives to optimize antimicrobial potency and pharmacokinetic properties.

  • Evaluating the cytotoxicity of promising compounds against mammalian cell lines to assess their therapeutic index.

References

Application

Application Notes and Protocols: Anticancer Activity Assay of N-Cyclohexylhydrazinecarbothioamide on Cell Lines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to evaluating the anticancer activity of N-Cyclohexylhydrazinecarbothioamide. The protocols outlined b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer activity of N-Cyclohexylhydrazinecarbothioamide. The protocols outlined below are based on established methodologies for assessing the cytotoxicity and apoptotic effects of thiosemicarbazide derivatives on various cancer cell lines. While specific data for the unmodified N-Cyclohexylhydrazinecarbothioamide is limited in publicly available literature, the provided information on its closely related derivatives offers a strong foundation for experimental design and data interpretation.

Introduction

N-Cyclohexylhydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] Derivatives of thiosemicarbazides, known as thiosemicarbazones, have demonstrated efficacy against a range of cancer cell lines, with some compounds advancing to clinical trials.[2][3] The proposed mechanism of action for many of these compounds involves the inhibition of key enzymes essential for cell proliferation, such as ribonucleotide reductase, and the induction of apoptosis (programmed cell death).[2][4]

This document details the necessary protocols to assess the anticancer potential of N-Cyclohexylhydrazinecarbothioamide, focusing on in vitro cell-based assays.

Data Presentation: Cytotoxicity of N-Cyclohexylhydrazinecarbothioamide Derivatives

The following tables summarize the reported in vitro cytotoxic activity of closely related N-Cyclohexylhydrazinecarbothioamide derivatives against various cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for screening N-Cyclohexylhydrazinecarbothioamide.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of N-Cyclohexyl-2-(3-hydroxy-4-methoxybenzylidene)hydrazine-1-carbothioamide Schiff Base Metal Complexes [5]

CompoundHCT-116 (Colon)HeLa (Cervical)B16F10 (Melanoma)
Ligand (HL)75.9 ± 2.4--
[NiL₂]7.9 ± 0.2--
[PdL₂]100.0 ± 1.8--
[PtL(dmso)Cl]101.0 ± 3.6--

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 2-Cyclohexyl-N-[(Z)-(substituted phenyl)methylidene]hydrazinecarbothioamide Derivatives against SKBr-3 (Breast, HER-2 overexpressed) [2][6]

Compound DerivativeIC₅₀ (µM)
C1-14 (range)25.6 ± 0.07 to 61.6 ± 0.4
1-18 (range)17.44 ± 0.01 to 53.29 ± 0.33
Reference Drug
5-Fluorouracil (5-FU)38.58 ± 0.04

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[1][7][8]

Materials:

  • N-Cyclohexylhydrazinecarbothioamide

  • Selected cancer cell lines (e.g., HCT-116, SKBr-3, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-Cyclohexylhydrazinecarbothioamide in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with N-Cyclohexylhydrazinecarbothioamide compound_prep->treatment incubation 4. Incubate (48-72 hours) treatment->incubation mtt_addition 5. Add MTT Reagent (Incubate 2-4 hours) incubation->mtt_addition solubilization 6. Solubilize Formazan (DMSO) mtt_addition->solubilization read_plate 7. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 8. Calculate IC50 read_plate->data_analysis

Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • N-Cyclohexylhydrazinecarbothioamide

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-Cyclohexylhydrazinecarbothioamide at concentrations around the predetermined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[9]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution to the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow start 1. Seed & Treat Cells harvest 2. Harvest Cells start->harvest wash 3. Wash with PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC & PI resuspend->stain incubate 6. Incubate (15 min, dark) stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze

Workflow for Apoptosis Detection via Flow Cytometry.

Potential Signaling Pathways

Thiosemicarbazide derivatives may exert their anticancer effects through various signaling pathways, often culminating in apoptosis.[3] A potential mechanism involves the induction of cellular stress, leading to the activation of pro-apoptotic proteins and cell cycle arrest.

Signaling_Pathway Compound N-Cyclohexylhydrazinecarbothioamide Target Cellular Target (e.g., Ribonucleotide Reductase) Compound->Target Stress Cellular Stress (e.g., DNA Damage, ROS) Target->Stress p53 p53 Activation Stress->p53 CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p53->CellCycleArrest Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

References

Method

Application Notes and Protocols: Synthesis of N-Cyclohexylhydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental procedure for the synthesis of N-Cyclohexylhydrazinecarbothioamide, a thiosemicarbazide derivative of interes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of N-Cyclohexylhydrazinecarbothioamide, a thiosemicarbazide derivative of interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities. The protocol herein is based on established synthetic methodologies, specifically the reaction of an isothiocyanate with a hydrazine derivative.[1]

Introduction

N-Cyclohexylhydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are valuable precursors in the synthesis of various heterocyclic systems. These compounds are of significant interest due to their potential pharmacological applications. The synthesis protocol described involves the nucleophilic addition of hydrazine hydrate to cyclohexyl isothiocyanate, a reliable method for forming the thiosemicarbazide backbone.

Experimental Data Summary

The following table summarizes key quantitative data for N-Cyclohexylhydrazinecarbothioamide.

ParameterValueReference
Molecular Formula C₇H₁₅N₃S
Molecular Weight 173.28 g/mol
Melting Point 142 °C
Appearance White crystalline solid[2]
¹H NMR (DMSO-d₆) Multiplet at δ 1.14-1.87 ppm (cyclohexyl-H)[3]
¹³C NMR (DMSO-d₆) δ 24.90-52.87 ppm (C-cyclohexyl), δ 175.79 ppm (C=S)[3]
FTIR (KBr, cm⁻¹) 3364 (N-H), 2931 & 2854 (C-H, cyclohexyl), 1268 (C=S), 1075 (C-N)[3]

Note: The yield for this specific synthesis is not explicitly reported in the cited literature; a 93% yield was reported for a subsequent Schiff base formation reaction using N-Cyclohexylhydrazinecarbothioamide as an intermediate.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of N-Cyclohexylhydrazinecarbothioamide.

Synthesis_Workflow Experimental Workflow for N-Cyclohexylhydrazinecarbothioamide Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Cyclohexyl isothiocyanate + Hydrazine monohydrate Solvent Ethanol / Diethyl ether Reaction_Conditions Cool to 0-5 °C Dropwise addition Stirring Stirring Filtration Filter the precipitate Stirring->Filtration Precipitate forms Washing Wash with n-hexane Filtration->Washing Drying Dry the solid Washing->Drying Recrystallization Recrystallize from acetonitrile Drying->Recrystallization Product N-Cyclohexylhydrazine- carbothioamide Recrystallization->Product

Caption: Workflow for the synthesis of N-Cyclohexylhydrazinecarbothioamide.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a precursor for a Schiff base.[2][3]

4.1. Materials and Reagents

  • Cyclohexyl isothiocyanate (1.0 eq)

  • Hydrazine monohydrate (1.02 eq)

  • Ethanol, absolute

  • Diethyl ether or Tetrahydrofuran

  • n-Hexane

  • Acetonitrile

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator (optional)

  • Recrystallization apparatus

4.3. Synthesis Procedure

  • Preparation of the Hydrazine Solution: In a round-bottom flask, dissolve hydrazine monohydrate (1.02 equivalents) in ethanol (e.g., 10 mL). Cool the flask in an ice bath to a temperature of 0-5 °C with continuous stirring.

  • Preparation of the Isothiocyanate Solution: In a separate container, dissolve cyclohexyl isothiocyanate (1.0 equivalent) in diethyl ether or tetrahydrofuran (e.g., 10 mL).[2]

  • Reaction: Add the cyclohexyl isothiocyanate solution dropwise to the cooled and stirring hydrazine solution using a dropping funnel over a period of 15-20 minutes. Maintain the reaction temperature between 0-5 °C. A white, crystalline solid is expected to form during the addition.[2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then let it gradually warm to room temperature and stir for another 1-2 hours.

4.4. Work-up and Purification

  • Isolation of the Crude Product: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms or to maximize recovery, the solvent can be removed under reduced pressure.

  • Washing: Wash the collected solid with cold n-hexane (e.g., 5 mL) to remove any unreacted starting materials.[3]

  • Drying: Dry the crude product, for instance, in a desiccator over anhydrous silica gel.

  • Recrystallization: For further purification, dissolve the crude product in a minimal amount of hot acetonitrile and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[3]

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates the general nucleophilic addition mechanism for the formation of a thiosemicarbazide from an isothiocyanate and hydrazine.

reaction_mechanism General Reaction Mechanism for Thiosemicarbazide Formation R_NCS R-N=C=S (Isothiocyanate) Intermediate [R-NH-C(=S)-NH-NH₂] (Thiosemicarbazide Intermediate) R_NCS->Intermediate Nucleophilic Attack H2N_NH2 H₂N-NH₂ (Hydrazine) H2N_NH2->Intermediate Product R-NH-C(=S)-NH-NH₂ (Thiosemicarbazide) Intermediate->Product Proton Transfer

Caption: Nucleophilic addition of hydrazine to an isothiocyanate.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. All chemical manipulations should be performed in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application

Application Notes and Protocols: N-Cyclohexylhydrazinecarbothioamide in Agricultural Research

Audience: Researchers, scientists, and drug development professionals. Introduction: N-Cyclohexylhydrazinecarbothioamide and its derivatives represent a class of chemical compounds with significant potential in agricultu...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Cyclohexylhydrazinecarbothioamide and its derivatives represent a class of chemical compounds with significant potential in agricultural research. These molecules, characterized by a core hydrazinecarbothioamide structure with a cyclohexyl substitution, have been investigated for a range of bioactivities, including antifungal, antibacterial, and herbicidal properties. This document provides a detailed overview of the potential applications, experimental protocols, and relevant data based on existing research on closely related analogues.

Potential Agricultural Applications

While research on N-Cyclohexylhydrazinecarbothioamide is emerging, studies on its derivatives have highlighted several key areas of potential application in agriculture:

  • Fungicide Development: Derivatives have shown potent activity against various fungal pathogens. The core structure is a promising scaffold for developing new fungicides to control plant diseases.

  • Bactericide Development: Metal complexes of Schiff bases derived from N-Cyclohexylhydrazinecarbothioamide have demonstrated significant antibacterial activity against plant-pathogenic bacteria.

  • Herbicide Development: Although direct studies are limited, related compounds containing cyclohexyl and thioamide moieties have been explored for their herbicidal properties, suggesting a potential avenue for weed management solutions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on derivatives of N-Cyclohexylhydrazinecarbothioamide, providing insights into their potential efficacy.

Table 1: Antifungal Activity of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
2C (p-chloro derivative)Candida albicans ATCC 66027Not specified, but noted as highly effective[1]
2C (p-chloro derivative)Candida spp. 12,810 (blood)Not specified, but noted as highly effective[1]
2C (p-chloro derivative)Candida spp. 178 (HVS)Not specified, but noted as highly effective[1]
Itraconazole (Control)Candida spp.-[1]

Table 2: Antibacterial Activity of Metal Complexes of a Schiff Base Derived from N-Cyclohexylhydrazinecarbothioamide

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Na[Ni(TBNCA)·OAc]Escherichia coli12.5[2]
Na[Ni(TBNCA)·OAc]Staphylococcus aureus6.25[2]
[Pt(TBNCA)·dmso]Escherichia coli25[2]
[Pt(TBNCA)·dmso]Staphylococcus aureus25[2]
[Pd(TBNCA)·dmso]Escherichia coli50-100[2]
[Pd(TBNCA)·dmso]Staphylococcus aureus50-100[2]

Experimental Protocols

The following are detailed protocols derived from research on related compounds, which can be adapted for studying N-Cyclohexylhydrazinecarbothioamide.

Protocol 1: Synthesis of N-Cyclohexylhydrazinecarbothioamide Derivatives

This protocol is based on the synthesis of related hydrazinecarbothioamide structures and can be adapted for the target compound.

Materials:

  • Appropriate aldehyde or ketone precursor (e.g., 5-(tert-butyl)-2-hydroxybenzaldehyde)

  • N-Cyclohexylhydrazinecarbothioamide

  • Methanol

  • Glacial acetic acid

  • Reflux apparatus

  • Stirring equipment

  • Filtration apparatus

Procedure:

  • Dissolve the aldehyde/ketone precursor (e.g., 4 mmol) in methanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) and reflux the mixture for 30 minutes.

  • In a separate flask, dissolve N-Cyclohexylhydrazinecarbothioamide (4 mmol) in methanol (10 mL).

  • Add the N-Cyclohexylhydrazinecarbothioamide solution dropwise to the aldehyde/ketone solution while stirring.

  • Continue refluxing the reaction mixture for several hours (e.g., 24 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Filter the precipitate, wash with cold methanol and n-hexane, and dry under vacuum.

  • Characterize the final product using techniques such as FT-IR, UV-Vis, NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

Materials:

  • N-Cyclohexylhydrazinecarbothioamide or its derivatives

  • Fungal isolates (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Add the fungal inoculum to each well containing the test compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.

Protocol 3: In Vitro Antibacterial Activity Testing (Broth Dilution Method)

This protocol is used to determine the MIC of a compound against bacterial pathogens.

Materials:

  • N-Cyclohexylhydrazinecarbothioamide or its derivatives/complexes

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent.

  • Serially dilute the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the bacterial suspension.

  • Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that prevents visible bacterial growth[2].

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes relevant to the application of N-Cyclohexylhydrazinecarbothioamide in agricultural research.

Synthesis_Workflow Start Start: Reagents Precursor Aldehyde/Ketone + N-Cyclohexylhydrazinecarbothioamide Start->Precursor Reaction Reaction: Reflux in Methanol with Acetic Acid Catalyst Precursor->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Purification Filtration & Washing (Methanol, n-hexane) Precipitation->Purification Product Final Product: Schiff Base Derivative Purification->Product Characterization Characterization: (FT-IR, NMR, MS) Product->Characterization End End Characterization->End

Caption: Workflow for the synthesis of Schiff base derivatives.

Antifungal_Screening_Workflow Start Start: Compound Stock Solution Dilution Serial Dilution in 96-well Plate Start->Dilution Inoculation Inoculation with Fungal Suspension Dilution->Inoculation Incubation Incubation (e.g., 25-28°C, 48-72h) Inoculation->Incubation Observation Visual Observation & Spectrophotometry Incubation->Observation MIC Determination of MIC Observation->MIC End End MIC->End

Caption: Workflow for in vitro antifungal screening.

Logical_Relationship Core N-Cyclohexylhydrazine- carbothioamide Core Derivatives Chemical Derivatives (e.g., Schiff Bases, Metal Complexes) Core->Derivatives Antifungal Antifungal Activity Derivatives->Antifungal Antibacterial Antibacterial Activity Derivatives->Antibacterial Herbicidal Potential Herbicidal Activity Derivatives->Herbicidal Agrochemicals Development of Novel Agrochemicals Antifungal->Agrochemicals Antibacterial->Agrochemicals Herbicidal->Agrochemicals

References

Method

N-Cyclohexylhydrazinecarbothioamide: A Versatile Intermediate in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals N-Cyclohexylhydrazinecarbothioamide, a thiosemicarbazide derivative, serves as a crucial building block in organic synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylhydrazinecarbothioamide, a thiosemicarbazide derivative, serves as a crucial building block in organic synthesis, primarily for the preparation of various heterocyclic compounds and Schiff bases. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of N-Cyclohexylhydrazinecarbothioamide as an intermediate.

Overview of Synthetic Applications

N-Cyclohexylhydrazinecarbothioamide is principally used as a precursor for two main classes of compounds:

  • Schiff Bases: Condensation reactions with various aldehydes and ketones yield Schiff bases. These compounds are not only important intermediates for further chemical transformations but also exhibit a range of biological activities themselves.

  • 1,3,4-Thiadiazoles: Cyclization reactions of N-Cyclohexylhydrazinecarbothioamide or its derivatives lead to the formation of the 1,3,4-thiadiazole ring system, a common scaffold in many pharmacologically active molecules.[1][2]

The synthetic versatility of N-Cyclohexylhydrazinecarbothioamide stems from the reactive hydrazine and thiocarbonyl functionalities, which allow for a variety of chemical modifications.[3]

Experimental Protocols

Synthesis of N-Cyclohexylhydrazinecarbothioamide

This protocol describes the synthesis of the title compound from cyclohexyl isothiocyanate and hydrazine hydrate.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 Cyclohexyl Isothiocyanate product N-Cyclohexylhydrazinecarbothioamide reactant1->product + reactant2 Hydrazine Hydrate reactant2->product

Caption: Synthesis of N-Cyclohexylhydrazinecarbothioamide.

Materials:

  • Cyclohexyl isothiocyanate

  • Hydrazine hydrate

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve cyclohexyl isothiocyanate in methanol (or ethanol).

  • Cool the solution in an ice bath.

  • Add an equimolar amount of hydrazine hydrate dropwise to the stirred solution. The addition is mildly exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • The formation of a precipitate indicates the product is forming.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield N-Cyclohexylhydrazinecarbothioamide as a white solid.

Application: Synthesis of Schiff Bases

This protocol details the condensation reaction between N-Cyclohexylhydrazinecarbothioamide and an aldehyde to form a Schiff base.[3][4]

Experimental Workflow:

G start Start dissolve Dissolve N-Cyclohexylhydrazinecarbothioamide and aldehyde in methanol. start->dissolve add_acid Add glacial acetic acid. dissolve->add_acid reflux Reflux the mixture for 4 hours. add_acid->reflux cool Cool to room temperature. reflux->cool precipitate Collect precipitate by filtration. cool->precipitate wash Wash with n-hexane. precipitate->wash recrystallize Recrystallize from acetonitrile. wash->recrystallize end End recrystallize->end

Caption: Workflow for Schiff base synthesis.

Materials:

  • N-Cyclohexylhydrazinecarbothioamide

  • 2-Hydroxy-3-methylbenzaldehyde (or other suitable aldehyde)

  • Methanol

  • Glacial acetic acid

  • n-Hexane

  • Acetonitrile

Procedure:

  • Dissolve 2-hydroxy-3-methylbenzaldehyde (5.00 mmol) in 20 ml of methanol in a round-bottom flask.[4]

  • Add a catalytic amount of glacial acetic acid (0.20 ml) and reflux the mixture for 30 minutes.[4]

  • In a separate flask, dissolve N-Cyclohexylhydrazinecarbothioamide (5 mmol) in 20 ml of methanol.[4]

  • Add the solution of N-Cyclohexylhydrazinecarbothioamide dropwise with stirring to the aldehyde solution.[4]

  • Reflux the resulting solution for 4 hours with continuous stirring.[4]

  • Evaporate the solvent to obtain a precipitate.[4]

  • Wash the crude product with n-hexane (5 ml).[4]

  • Purify the product by recrystallization from acetonitrile to obtain colorless, block-like crystals. The reported yield for this specific reaction is 93%.[4]

Application: Synthesis of 1,3,4-Thiadiazole Derivatives

This protocol outlines the cyclization of a thiosemicarbazide intermediate, derived from N-Cyclohexylhydrazinecarbothioamide, to form a 2-amino-1,3,4-thiadiazole. This is a general procedure that can be adapted for various substituted thiosemicarbazides.

Logical Relationship for Cyclization:

G thiosemicarbazide Thiosemicarbazide Intermediate acid_cat Acidic Conditions (e.g., H2SO4, POCl3) thiosemicarbazide->acid_cat leads to base_cat Basic Conditions (e.g., NaOH) thiosemicarbazide->base_cat leads to thiadiazole 1,3,4-Thiadiazole acid_cat->thiadiazole formation of triazole 1,2,4-Triazole-3-thione base_cat->triazole formation of

Caption: Cyclization pathways of thiosemicarbazides.

Materials:

  • Substituted (E)-N-cyclohexyl-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide (a derivative of N-Cyclohexylhydrazinecarbothioamide)

  • Absolute ethanol

Procedure:

  • Dissolve the thiosemicarbazide intermediate (1 mmol) in 50 mL of absolute ethanol.[5]

  • Heat the mixture at 60 °C for 2-4 hours.[5]

  • The 1,3,4-thiadiazole product will precipitate as yellow crystals.[5]

  • Filter the crystals and wash with cold ethanol (20 mL).[5]

  • Recrystallize the product from a suitable solvent, such as acetonitrile, to obtain the purified 2-amino-1,3,4-thiadiazole derivative. Yields for analogous reactions are reported to be in the range of 89-94%.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of N-Cyclohexylhydrazinecarbothioamide and its derivatives.

Table 1: Reaction Yields for Synthesis of 1,3,4-Thiadiazole Derivatives[5]

CompoundStarting MaterialSolventReaction Time (h)Yield (%)
2a1aAbsolute Ethanol2-490
2b1bAbsolute Ethanol2-492
2c1cAbsolute Ethanol2-494
2d1dAbsolute Ethanol2-491
2e1eAbsolute Ethanol2-489
2f1fAbsolute Ethanol2-493
2g1gAbsolute Ethanol2-492

Table 2: Antibacterial Activity of a Schiff Base-Metal Complex Derived from N-Cyclohexylhydrazinecarbothioamide[6]

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Na[Ni(TBNCA)·OAc]Escherichia coli12.5
Na[Ni(TBNCA)·OAc]Staphylococcus aureus6.25
[Pd(TBNCA)·dmso]Escherichia coli50-100
[Pd(TBNCA)·dmso]Staphylococcus aureus50-100
[Pt(TBNCA)·dmso]Escherichia coli25
[Pt(TBNCA)·dmso]Staphylococcus aureus25

Table 3: Antifungal Activity of N-Cyclohexylhydrazinecarbothioamide Derivatives[3]

Derivative ClassFungal SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Schiff basesCandida species0.78 - 3.12

Characterization Data

The synthesized N-Cyclohexylhydrazinecarbothioamide and its derivatives should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

For example, the ¹H NMR spectrum of a Schiff base derivative showed characteristic signals for the N-H, O-H, HC=N, and aromatic protons.[4]

Conclusion

N-Cyclohexylhydrazinecarbothioamide is a valuable and versatile intermediate in organic synthesis. The protocols provided herein offer a foundation for its synthesis and subsequent elaboration into a variety of heterocyclic compounds and Schiff bases. The significant biological activities exhibited by its derivatives underscore the importance of this building block in the field of drug discovery and development. Researchers are encouraged to adapt and optimize these methods for the synthesis of novel compounds with potential therapeutic applications.

References

Application

Application Notes and Protocols for the Single Crystal Growth of N-Cyclohexylhydrazinecarbothioamide for X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for growing single crystals of N-Cyclohexylhydrazinecarbothioamide suitable for X-ray diffraction analys...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for growing single crystals of N-Cyclohexylhydrazinecarbothioamide suitable for X-ray diffraction analysis. The successful growth of high-quality single crystals is paramount for elucidating the three-dimensional molecular structure, which is critical for understanding its chemical properties and potential applications in drug development. The primary method detailed is slow evaporation, a robust technique for obtaining diffraction-quality crystals of small organic molecules.

Introduction

N-Cyclohexylhydrazinecarbothioamide, a thiourea derivative, is a versatile building block in synthetic chemistry. Its structural analysis via single-crystal X-ray diffraction provides invaluable insights into its conformation, intermolecular interactions, and potential binding modes to biological targets. The quality of the crystal directly impacts the resolution and accuracy of the resulting crystallographic data. This protocol outlines a systematic approach to achieve high-quality single crystals.

Key Experimental Protocols

Synthesis of N-Cyclohexylhydrazinecarbothioamide

While the focus of this document is on crystallization, a brief outline of a typical synthesis for related compounds is provided for context. The synthesis of Schiff base derivatives of N-Cyclohexylhydrazinecarbothioamide often involves the reaction of N-cyclohexylhydrazinecarbothioamide with an appropriate aldehyde in a suitable solvent like methanol, often with a catalytic amount of acid, followed by reflux.[1][2][3] The crude product is then purified, typically by recrystallization, before proceeding to single crystal growth.

Single Crystal Growth by Slow Evaporation

The slow evaporation technique is a widely used and effective method for growing single crystals of thiourea-based compounds.[4][5][6] The principle lies in preparing a saturated solution of the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and the formation of well-ordered crystals.

Protocol:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound sparingly at room temperature but show good solubility at elevated temperatures.[7] For thiourea derivatives, solvents such as acetonitrile and acetone have proven effective for obtaining single crystals.[1][3] A preliminary solvent screening with small amounts of N-Cyclohexylhydrazinecarbothioamide is recommended to identify the optimal solvent or solvent mixture.

  • Preparation of a Saturated Solution:

    • Dissolve the purified N-Cyclohexylhydrazinecarbothioamide in a minimal amount of the chosen solvent (e.g., acetonitrile) in a clean glass vial.

    • Gentle heating may be applied to facilitate dissolution and achieve saturation. Ensure all solid material is completely dissolved.[7]

  • Filtration: If any particulate matter is present, filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel. This step is crucial to remove any potential nucleation sites that could lead to the formation of multiple small crystals instead of a few large ones.

  • Crystal Growth:

    • Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the perforations.

    • Place the vessel in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a spatula or forceps. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Data Presentation

ParameterValue/RangeNotes
Compound N-Cyclohexylhydrazinecarbothioamide---
Crystallization Method Slow Evaporation---
Recommended Solvents Acetonitrile, AcetoneBased on successful crystallization of similar compounds.[1][3]
Temperature Room Temperature (constant)Avoid temperature fluctuations.
Growth Time Several days to weeksDependent on solvent volatility and evaporation rate.

Experimental Workflow

experimental_workflow Workflow for Single Crystal Growth of N-Cyclohexylhydrazinecarbothioamide cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis synthesis Synthesize & Purify Compound solvent_selection Select Appropriate Solvent synthesis->solvent_selection Purified Compound dissolution Prepare Saturated Solution solvent_selection->dissolution filtration Filter Solution dissolution->filtration Saturated Solution evaporation Slow Evaporation filtration->evaporation Clear Solution harvesting Harvest Crystals evaporation->harvesting Single Crystals xrd X-ray Diffraction Analysis harvesting->xrd

Caption: Experimental workflow for growing single crystals.

Troubleshooting

  • No crystal formation: The solution may be undersaturated. Allow more solvent to evaporate or start with a more concentrated solution.[7]

  • Formation of oil instead of crystals: This can occur if the solution is cooled too rapidly or if impurities are present. Try using a different solvent or further purifying the compound.[7]

  • Formation of many small crystals: The rate of evaporation may be too fast, or there may be too many nucleation sites. Reduce the number of perforations in the covering and ensure the crystallization vessel is scrupulously clean.

By following this detailed protocol, researchers should be able to obtain high-quality single crystals of N-Cyclohexylhydrazinecarbothioamide suitable for X-ray diffraction studies, thereby enabling detailed structural analysis.

References

Method

Developing Novel Therapeutic Agents from N-Cyclohexylhydrazinecarbothioamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the development of novel therapeutic agents derived from N-Cyclohexylhydraz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel therapeutic agents derived from N-Cyclohexylhydrazinecarbothioamide. The focus is on the synthesis of Schiff base derivatives and their evaluation as potential anticancer and antibacterial agents.

Introduction

N-Cyclohexylhydrazinecarbothioamide is a versatile scaffold in medicinal chemistry. Its derivatives, particularly Schiff bases formed by condensation with various aldehydes, have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1] The structural features of these compounds, including the thiourea moiety and the cyclohexyl group, contribute to their therapeutic potential. This document outlines the synthesis, biological evaluation, and mechanistic insights into these promising compounds.

Synthesis of N-Cyclohexylhydrazinecarbothioamide Schiff Base Derivatives

A general and efficient method for the synthesis of N-Cyclohexylhydrazinecarbothioamide Schiff base derivatives involves the condensation reaction with a substituted aldehyde in the presence of an acid catalyst.[2]

General Synthetic Protocol

A representative procedure for the synthesis of these derivatives is as follows:

  • Dissolution of Aldehyde: Dissolve the desired substituted aldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid to the aldehyde solution.

  • Reflux: Reflux the mixture for approximately 30 minutes.

  • Addition of N-Cyclohexylhydrazinecarbothioamide: Prepare a solution of N-Cyclohexylhydrazinecarbothioamide (1 equivalent) in the same solvent and add it dropwise to the refluxing aldehyde solution with continuous stirring.

  • Reaction Completion: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with a non-polar solvent like n-hexane to remove impurities.[2] Further purification can be achieved by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_process Process Aldehyde Substituted Aldehyde Solvent Solvent (e.g., Methanol) Aldehyde->Solvent NCHC N-Cyclohexylhydrazine- carbothioamide NCHC->Solvent Catalyst Glacial Acetic Acid Solvent->Catalyst Reflux Reflux (4-6h) Catalyst->Reflux Product Schiff Base Derivative Reflux->Product Purification Filtration & Washing Product->Purification

Figure 1: General workflow for the synthesis of Schiff base derivatives.

Biological Activities of N-Cyclohexylhydrazinecarbothioamide Derivatives

Derivatives of N-Cyclohexylhydrazinecarbothioamide have shown significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of these compounds against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of key signaling proteins like tyrosine kinases.[3]

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected N-Cyclohexylhydrazinecarbothioamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 SKBr-3 (HER-2 overexpressed breast cancer)17.44 ± 0.01[4]
Derivative 2 HCT-116 (Colon Cancer)7.9 ± 0.2[5]
Derivative 3 PC-3 (Prostate Cancer)2.64 ± 0.33[6]
Derivative 4 HepG2 (Liver Cancer)3.52
5-FU (Standard) SKBr-3 (HER-2 overexpressed breast cancer)38.58 ± 0.04[4]
Cisplatin (Standard) PC-3 (Prostate Cancer)5.47 ± 0.06[6]
Antibacterial Activity

These compounds also exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against different bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Na[Ni(TBNCA)·OAc] Escherichia coli12.5[4]
Na[Ni(TBNCA)·OAc] Staphylococcus aureus6.25[4]
[Pt(TBNCA)·dmso] Escherichia coli25[4]
[Pt(TBNCA)·dmso] Staphylococcus aureus25[4]
Derivative 5 Staphylococcus spp.0.002–7.81[7]
Derivative 6 Bacillus spp.0.002–7.81[7]

Mechanism of Action: Anticancer Effects

The anticancer activity of N-Cyclohexylhydrazinecarbothioamide derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cell signaling pathways.

Induction of the Intrinsic Apoptotic Pathway

Many thiosemicarbazone derivatives trigger apoptosis through the mitochondrial-mediated intrinsic pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases.

G Compound N-Cyclohexylhydrazine- carbothioamide Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Intrinsic apoptosis pathway induced by the derivatives.
Inhibition of Tyrosine Kinases

Certain derivatives have been shown to inhibit tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[3] By blocking the activity of these kinases, the compounds can halt uncontrolled cancer cell growth.

G Compound N-Cyclohexylhydrazine- carbothioamide Derivative RTK Receptor Tyrosine Kinase Compound->RTK Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Signaling Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Promotes

Figure 3: Inhibition of tyrosine kinase signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel N-Cyclohexylhydrazinecarbothioamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G Start Synthesized Compound Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Start->Cytotoxicity Antibacterial Antibacterial Susceptibility (Broth Microdilution) Start->Antibacterial Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If Active Lead Lead Compound Identification Cytotoxicity->Lead Antibacterial->Lead Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Kinase Tyrosine Kinase Inhibition Assay Mechanism->Kinase Apoptosis->Lead Kinase->Lead

Figure 4: Experimental workflow for drug discovery.

Conclusion

N-Cyclohexylhydrazinecarbothioamide and its derivatives represent a promising class of compounds for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities make them attractive candidates for further investigation in drug discovery programs. The protocols and data presented in this document provide a solid foundation for researchers to explore the full therapeutic potential of this chemical scaffold.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cyclohexylhydrazinecarbothioamide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Cyclohexylhydrazinecarbothioa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Cyclohexylhydrazinecarbothioamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Cyclohexylhydrazinecarbothioamide, focusing on practical solutions to improve reaction outcomes.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to identifying the root cause is crucial for effective troubleshooting.

Potential Causes & Solutions

Factor Potential Issue Recommended Action Rationale
Reagent Quality Impure or degraded starting materials.- Use freshly distilled cyclohexyl isothiocyanate. - Ensure hydrazine hydrate is of high purity and has been stored properly to prevent decomposition.Impurities in starting materials can lead to unwanted side reactions, consuming reactants and complicating purification, ultimately reducing the yield of the desired product.
Stoichiometry Incorrect molar ratio of reactants.- Use a slight excess (1.05-1.1 equivalents) of hydrazine hydrate.Driving the reaction to completion by using a slight excess of one reactant can be beneficial, especially if the other reactant is more valuable or prone to side reactions.
Reaction Temperature Suboptimal reaction temperature.- Maintain the reaction temperature between 0-25°C during the addition of cyclohexyl isothiocyanate. - After addition, the reaction can be stirred at room temperature.The reaction between isothiocyanates and hydrazine is typically exothermic. Controlling the temperature prevents the formation of byproducts and potential decomposition of the desired product.
Solvent Inappropriate solvent or presence of water.- Use anhydrous ethanol or methanol as the solvent.[1]The use of an anhydrous protic solvent facilitates the reaction and subsequent precipitation of the product. Water can potentially hydrolyze the isothiocyanate.
Reaction Time Insufficient reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC).Ensuring the reaction has gone to completion before work-up is critical to maximizing the yield.
Product Isolation Inefficient precipitation or loss during work-up.- Cool the reaction mixture in an ice bath to maximize precipitation. - Wash the filtered product with a minimal amount of cold solvent.Proper isolation techniques are essential to recover the maximum amount of the synthesized product.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The presence of multiple spots on a TLC plate indicates the formation of impurities. In the synthesis of N-Cyclohexylhydrazinecarbothioamide, common side products can include:

  • Unreacted Starting Materials: Cyclohexyl isothiocyanate and hydrazine hydrate.

  • 1,2-Dicyclohexyl-1,2-hydrazinebis(carbothioamide): Formed if the stoichiometry is not carefully controlled, leading to the reaction of hydrazine at both ends.

  • Thiocarbohydrazide: Can be formed from the reaction of hydrazine with carbon disulfide, a potential impurity in isothiocyanates.

To minimize these side products, ensure accurate stoichiometry and use pure reagents.

Q3: The final product appears discolored or oily. How can I effectively purify N-Cyclohexylhydrazinecarbothioamide?

A discolored or oily product suggests the presence of impurities. Recrystallization is a highly effective method for purifying N-Cyclohexylhydrazinecarbothioamide.

Purification Protocol

  • Solvent Selection: Ethanol or methanol are suitable solvents for recrystallization.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-Cyclohexylhydrazinecarbothioamide?

The synthesis involves the nucleophilic addition of hydrazine hydrate to the electrophilic carbon of cyclohexyl isothiocyanate.

Synthesis_Workflow reagent1 Cyclohexyl Isothiocyanate reaction Reaction Vessel (0-25°C) reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction solvent Ethanol/Methanol solvent->reaction Solvent product N-Cyclohexylhydrazine- carbothioamide workup Precipitation & Filtration reaction->workup workup->product Troubleshooting_Flowchart start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions OK optimize_reagents Use Pure Reagents & Adjust Stoichiometry check_reagents->optimize_reagents Issue Found check_workup Evaluate Work-up and Purification Procedure check_conditions->check_workup OK optimize_conditions Optimize Temperature, Time, or Solvent check_conditions->optimize_conditions Issue Found optimize_workup Refine Precipitation and Purification check_workup->optimize_workup Issue Found reagents_ok Reagents OK conditions_ok Conditions OK end Improved Yield optimize_reagents->end optimize_conditions->end optimize_workup->end

References

Optimization

common side reactions in N-Cyclohexylhydrazinecarbothioamide synthesis and how to avoid them

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Cyclohexylhydrazinecarbothioamide. It includes a detailed experimental p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Cyclohexylhydrazinecarbothioamide. It includes a detailed experimental protocol, a troubleshooting guide for common side reactions, and frequently asked questions to ensure a high-yield, high-purity synthesis.

Experimental Protocol: Synthesis of N-Cyclohexylhydrazinecarbothioamide

This protocol details the standard method for synthesizing N-Cyclohexylhydrazinecarbothioamide from cyclohexyl isothiocyanate and hydrazine hydrate.

Materials:

  • Cyclohexyl isothiocyanate

  • Hydrazine hydrate (a high-purity grade is recommended)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexyl isothiocyanate (1 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine Hydrate: Cool the solution in an ice bath. Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain a low temperature and prevent a rapid exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Product Isolation: Upon completion, a white precipitate of N-Cyclohexylhydrazinecarbothioamide will form. If precipitation is not complete, the reaction mixture can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain N-Cyclohexylhydrazinecarbothioamide as a white crystalline solid.

Troubleshooting Guide and FAQs

This section addresses common issues and questions that may arise during the synthesis of N-Cyclohexylhydrazinecarbothioamide.

Frequently Asked Questions (FAQs):

  • Q1: What is the primary reaction for synthesizing N-Cyclohexylhydrazinecarbothioamide?

    • A1: The most common and efficient method is the nucleophilic addition of hydrazine hydrate to cyclohexyl isothiocyanate.[1]

  • Q2: Why is it important to add the hydrazine hydrate slowly and at a low temperature?

    • A2: The reaction is exothermic. Slow, controlled addition at a low temperature helps to manage the reaction rate, prevent overheating, and minimize the formation of side products.

  • Q3: What solvents are suitable for this reaction?

    • A3: Ethanol is a commonly used solvent due to the good solubility of the reactants and the product's tendency to precipitate upon formation, which aids in its isolation.[2] Other alcohols like methanol can also be used.

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin Layer Chromatography (TLC) is an effective method to monitor the disappearance of the starting materials (cyclohexyl isothiocyanate and hydrazine hydrate) and the formation of the product.

Troubleshooting Common Side Reactions:

Problem/Observation Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.Ensure the use of high-purity reagents. Check the stoichiometry of the reactants; a slight excess of hydrazine hydrate can be used. Extend the reaction time and continue to monitor by TLC.
Product loss during workup.Use cold solvents for washing the precipitate to minimize product dissolution. Ensure complete precipitation before filtration.
Formation of a viscous oil instead of a crystalline solid Presence of impurities.Ensure the use of anhydrous solvents to prevent hydrolysis of the isothiocyanate. Purify the starting materials if their purity is questionable.
Incorrect solvent for precipitation.If the product remains dissolved, try adding a non-polar solvent like hexane to induce precipitation.
Product is yellow or discolored Impurities from starting materials or side reactions.Use high-purity, colorless starting materials. Recrystallize the final product from a suitable solvent such as ethanol to remove colored impurities.
Formation of N,N'-bis-(thiocarbamyl)-hydrazine Reaction of the product with another molecule of isothiocyanate or decomposition of the product.Use a slight excess of hydrazine hydrate to ensure all the isothiocyanate reacts. Maintain a neutral pH, as acidic conditions can promote the formation of this byproduct.[3]
Formation of 1,2,4-triazole or 1,3,4-thiadiazole derivatives Cyclization of the thiosemicarbazide product.Avoid acidic or basic conditions during the reaction and workup, as these can catalyze the cyclization.[1] If the reaction mixture becomes acidic or basic, neutralize it promptly. High temperatures can also promote cyclization, so maintain a controlled temperature.

Data Presentation

Table 1: Influence of Reaction Conditions on Synthesis Outcome

Parameter Condition Effect on Yield Effect on Purity Notes
Temperature Low (0-25 °C)Generally highHighMinimizes side reactions.
High (>50 °C)May decreaseMay decreaseCan promote the formation of cyclized byproducts (triazoles, thiadiazoles).
Solvent Anhydrous EthanolOptimalHighGood solubility for reactants, product precipitates out.
Aqueous EthanolMay be lowerLowerRisk of isothiocyanate hydrolysis.
pH NeutralOptimalHighFavors the desired nucleophilic addition.
AcidicLowerLowerCan catalyze the formation of N,N'-bis-(thiocarbamyl)-hydrazine and 1,3,4-thiadiazoles.[1][3]
BasicLowerLowerCan catalyze the formation of 1,2,4-triazoles.[1]
Reactant Ratio Slight excess of Hydrazine HydrateOptimalHighEnsures complete consumption of the isothiocyanate, minimizing potential side reactions involving this starting material.
Equimolar or excess IsothiocyanateLowerLowerCan lead to the formation of N,N'-bis-(thiocarbamyl)-hydrazine.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway A Cyclohexyl Isothiocyanate C N-Cyclohexylhydrazinecarbothioamide A->C + B Hydrazine Hydrate B->C caption Main Synthesis Pathway

Caption: Main Synthesis Pathway for N-Cyclohexylhydrazinecarbothioamide.

Side_Reactions TSC N-Cyclohexylhydrazine- carbothioamide Triazole 1,2,4-Triazole Derivative TSC->Triazole Basic conditions / Heat Thiadiazole 1,3,4-Thiadiazole Derivative TSC->Thiadiazole Acidic conditions / Heat BisProduct N,N'-bis-(thiocarbamyl)-hydrazine TSC->BisProduct Excess Isothiocyanate / Acid caption Common Side Reaction Pathways

Caption: Common Side Reaction Pathways from N-Cyclohexylhydrazinecarbothioamide.

References

Troubleshooting

Technical Support Center: Purification of Crude N-Cyclohexylhydrazinecarbothioamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-Cyclohexylhydrazinecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude N-Cyclohexylhydrazinecarbothioamide?

A1: The most common impurities are unreacted starting materials, namely cyclohexyl isothiocyanate and hydrazine hydrate. Side products from the reaction can also be present, although these are generally minor if the reaction conditions are controlled.

Q2: What is the recommended first step for purifying the crude product?

A2: A simple wash of the crude product is often a good starting point. Washing the crude solid with a non-polar solvent like n-hexane can help remove residual cyclohexyl isothiocyanate.[1][2][3]

Q3: My purified product has a yellowish tint. How can I remove the color?

A3: Colored impurities can sometimes be removed by recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs colored impurities, which are then removed by hot filtration.

Q4: Is N-Cyclohexylhydrazinecarbothioamide acidic or basic? Can I use acid-base extraction?

A4: Thiosemicarbazides can exhibit weak acidic and basic properties. The hydrazine moiety can be protonated by strong acids, and the thioamide proton can be removed by a strong base. However, for simple purification to remove neutral starting materials, acid-base extraction may be overly complex. Recrystallization and column chromatography are generally more effective.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the separation. You can visualize the spots using a UV lamp (254 nm) if the compounds are UV active, or by staining with a suitable reagent such as potassium permanganate, which reacts with the oxidizable groups in the molecule.[4][5][6][7]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of N-Cyclohexylhydrazinecarbothioamide.

Problem Possible Cause(s) Suggested Solution(s)
The crude product is an oil or a sticky solid and does not crystallize. - Presence of excess unreacted starting materials (cyclohexyl isothiocyanate is a liquid).[8][9][10] - Residual solvent from the reaction.- Trituration: Stir the oily product with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold n-hexane). This should induce crystallization of the product. - Evaporation: Ensure all reaction solvent is removed under reduced pressure. - Column Chromatography: If trituration fails, purify the oil directly using column chromatography.
Low yield after recrystallization. - The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures. - Too much solvent was used during recrystallization. - The product is precipitating out during hot filtration.- Solvent System: Try a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Acetonitrile is a good starting point.[1][3] - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Maintain Temperature: Keep the filtration apparatus (funnel, flask) hot during filtration to prevent premature crystallization.
The product is still impure after recrystallization (checked by TLC or NMR). - The impurities have similar solubility profiles to the product. - Co-crystallization of the impurity with the product.- Second Recrystallization: A second recrystallization may be necessary. - Column Chromatography: This is the most effective method for separating compounds with similar polarities.
Two spots are observed on TLC after purification. - Incomplete separation of starting material or a side product.- Optimize Chromatography: Adjust the polarity of the mobile phase for better separation. A gradient elution might be necessary. - Re-purify: Re-purify the product using the optimized chromatography conditions.
Data Presentation: Comparison of Purification Methods

The following table provides representative data for the purification of a crude N-Cyclohexylhydrazinecarbothioamide product. Actual results may vary depending on the initial purity of the crude material.

Purification Method Starting Purity (crude) Final Purity Typical Yield Advantages Disadvantages
Washing with n-Hexane ~85%~90-95%>90%Simple, fast, removes non-polar impurities.May not remove polar impurities or side products.
Recrystallization (Acetonitrile) ~90%>98%70-85%Can achieve high purity, good for large scale.Yield can be lower, requires appropriate solvent selection.
Column Chromatography (Silica Gel) Any>99%60-80%High resolution, can separate complex mixtures.More time-consuming, requires more solvent, can be challenging for large scale.

Experimental Protocols

Recrystallization from Acetonitrile

Objective: To purify crude N-Cyclohexylhydrazinecarbothioamide by removing soluble impurities.

Materials:

  • Crude N-Cyclohexylhydrazinecarbothioamide

  • Acetonitrile (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude N-Cyclohexylhydrazinecarbothioamide in an Erlenmeyer flask.

  • Add a minimal amount of acetonitrile and heat the mixture to boiling with stirring.

  • Continue to add small portions of hot acetonitrile until the solid just dissolves.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetonitrile.

  • Dry the crystals under vacuum.

Column Chromatography

Objective: To achieve high purity N-Cyclohexylhydrazinecarbothioamide by separating it from impurities with different polarities.

Materials:

  • Crude N-Cyclohexylhydrazinecarbothioamide

  • Silica gel (for column chromatography, 230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica to pack under gravity or with gentle pressure.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 hexane:ethyl acetate).

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Monitor Fractions: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp or with a stain to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Cyclohexylhydrazinecarbothioamide.

Visualizations

Purification_Workflow crude Crude Product wash Wash with n-Hexane crude->wash check_purity1 Check Purity (TLC) wash->check_purity1 recrystallize Recrystallization (Acetonitrile) check_purity2 Check Purity (TLC/NMR) recrystallize->check_purity2 column Column Chromatography pure Pure Product (>98%) column->pure check_purity1->recrystallize Further Purification Needed check_purity1->pure Purity Sufficient check_purity2->column Impure check_purity2->pure Purity Sufficient

Caption: General purification workflow for N-Cyclohexylhydrazinecarbothioamide.

Troubleshooting_Oily_Product start Crude Product is Oily/Sticky triturate Triturate with cold n-hexane start->triturate solid_check Does it solidify? triturate->solid_check filter_dry Filter and Dry Solid solid_check->filter_dry Yes column Purify by Column Chromatography solid_check->column No pure Pure Solid Product filter_dry->pure column->pure

Caption: Troubleshooting decision tree for an oily or sticky crude product.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Cyclohexylhydrazinecarbothioamide Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Cyclohexylhydrazi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Cyclohexylhydrazinecarbothioamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-Cyclohexylhydrazinecarbothioamide?

A1: The most common synthesis route involves the nucleophilic addition of hydrazine hydrate to cyclohexyl isothiocyanate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group.

Q2: What are the typical solvents used for this reaction?

A2: Ethanol and methanol are frequently used solvents for the synthesis of N-Cyclohexylhydrazinecarbothioamide derivatives.[1] The choice of solvent can influence reaction time and yield.

Q3: What are the general reaction conditions?

A3: The reaction is often carried out by stirring the reactants at room temperature or by heating under reflux.[1][2] The optimal temperature and reaction time depend on the specific substrates and the solvent used.

Q4: How can I purify the final product?

A4: Recrystallization is a common method for purifying N-Cyclohexylhydrazinecarbothioamide derivatives.[1] The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Washing the filtered solid with a solvent in which the product is sparingly soluble, such as diethyl ether, can also remove impurities.[1]

Troubleshooting Guides

Problem 1: Low Product Yield

Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.

Potential Cause Suggested Solution Rationale
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature (e.g., move from room temperature to reflux). - Ensure efficient stirring to maximize contact between reactants.The reaction may be slow under the initial conditions and require more time or energy to reach completion.
Suboptimal Solvent - Experiment with different solvents (e.g., ethanol vs. methanol). Protic solvents can participate in hydrogen bonding and affect reaction rates.Solvent polarity can significantly impact the reaction rate and solubility of reactants, thereby affecting the yield.[3][4]
Side Reactions - Control the reaction temperature; side reactions are often more prevalent at higher temperatures. - The primary reaction is the attack of the hydrazinyl -NH2 group on the isothiocyanate. This is generally a selective reaction.[2]Maintaining optimal temperature can minimize the formation of unwanted byproducts.
Loss during Work-up - When washing the product, use a cold solvent in which the product has low solubility. - Ensure complete precipitation before filtration. Cooling the solution in an ice bath can help.Significant amounts of the product can be lost if it is soluble in the washing solvent or if it remains in the mother liquor after filtration.
Problem 2: Difficulty with Product Purification

Purification challenges, such as the product oiling out during recrystallization or the presence of persistent impurities, are common.

Potential Cause Suggested Solution Rationale
Product Oiling Out - Use a larger volume of the recrystallization solvent. - Add a co-solvent (a "poorer" solvent) dropwise to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the original "good" solvent and allow to cool slowly. - Try a different solvent system altogether.Oiling out occurs when the product's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Adjusting the solvent system can promote crystal formation.
Persistent Impurities - If the impurity is colored, add a small amount of activated charcoal to the hot solution before filtration. - Perform a second recrystallization. - Consider column chromatography for difficult-to-separate impurities.Activated charcoal can adsorb colored impurities. Multiple recrystallizations or a more powerful purification technique like chromatography may be necessary for challenging separations.
Choosing a Recrystallization Solvent - A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - "Like dissolves like" is a useful starting point; consider solvents with similar polarity to your product. - Common solvent pairs for recrystallization include ethanol-water, and hexane-ethyl acetate.[5]The differential solubility at different temperatures is the basis of recrystallization.[1]

Quantitative Data Summary

The following tables summarize reaction conditions for the synthesis of N-Cyclohexylhydrazinecarbothioamide and related derivatives.

Table 1: Synthesis of N-Cyclohexylhydrazinecarbothioamide

Reactants Solvent Temperature Time Yield Reference
Cyclohexyl isothiocyanate, Hydrazine hydrateMethanolRoom Temp.1 hrNot specified[1]
Cyclohexyl isothiocyanate, Hydrazine hydrateEthanolRoom Temp.1 hrNot specified[1]

Table 2: Synthesis of Other Hydrazinecarbothioamide Derivatives

Derivative Reactants Solvent Temperature Time Yield Reference
2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides4-(4-X-phenylsulfonyl)benzoic acid hydrazides, 2,4-difluorophenyl isothiocyanateAbsolute EthanolReflux10 hrsNot specified[2]
(E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamideN-cyclohexylhydrazine carbothioamide, 2-Hydroxy-3-methylbenzaldehydeMethanolReflux4 hrsNot specified[6]
2-(2-hydroxy-3-methoxybenzylidene) hydrazine carbothioamide3-methoxysalicylaldehyde, thiosemicarbazideAbsolute EthanolReflux6 hrs75-81%[7]

Experimental Protocols

Protocol 1: General Synthesis of N-Cyclohexylhydrazinecarbothioamide[1]
  • Dissolve cyclohexyl isothiocyanate in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equimolar amount of hydrazine hydrate dropwise to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • The resulting white solid product is collected by filtration.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Substituted Hydrazinecarbothioamides via Reflux[2]
  • To a solution of the appropriate acid hydrazide (1 equivalent) in absolute ethanol, add the corresponding isothiocyanate (1 equivalent).

  • Heat the mixture under reflux for the specified time (e.g., 10 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product and recrystallize from a suitable solvent like ethanol if further purification is needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Cyclohexyl Isothiocyanate + Hydrazine Hydrate solvent Add Solvent (e.g., Ethanol) reactants->solvent reaction Stir at RT or Reflux solvent->reaction filtration Filter Crude Product reaction->filtration washing Wash with Diethyl Ether filtration->washing drying Dry under Vacuum washing->drying recrystallization Recrystallization (Optional) drying->recrystallization characterization Characterization (NMR, IR, MS) recrystallization->characterization

Caption: General experimental workflow for the synthesis of N-Cyclohexylhydrazinecarbothioamide.

troubleshooting_low_yield cluster_reaction_check Reaction Check cluster_conditions_check Conditions Check cluster_workup_check Work-up Check start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction extend_time Extend Reaction Time incomplete_reaction->extend_time Yes increase_temp Increase Temperature incomplete_reaction->increase_temp Yes check_solvent Suboptimal Solvent? incomplete_reaction->check_solvent No change_solvent Try Alternative Solvent check_solvent->change_solvent Yes side_reactions Side Reactions? check_solvent->side_reactions No optimize_temp Optimize Temperature side_reactions->optimize_temp Yes loss_during_workup Loss During Work-up? side_reactions->loss_during_workup No optimize_wash Use Cold, Poor Solvent for Washing loss_during_workup->optimize_wash Yes

References

Troubleshooting

Technical Support Center: N-Cyclohexylhydrazinecarbothioamide Stability in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Cyclohexylhy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Cyclohexylhydrazinecarbothioamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Cyclohexylhydrazinecarbothioamide in solution?

A1: The stability of N-Cyclohexylhydrazinecarbothioamide in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent. Like other thiosemicarbazide derivatives, it is susceptible to hydrolysis, oxidation, and photodegradation.

Q2: What are the typical signs of N-Cyclohexylhydrazinecarbothioamide degradation in solution?

A2: Degradation can manifest as a change in the solution's color, the formation of precipitates, or a decrease in the concentration of the active compound over time, which can be monitored by analytical techniques such as HPLC. You may also observe a shift in the pH of the solution.

Q3: Which solvents are recommended for dissolving and storing N-Cyclohexylhydrazinecarbothioamide to enhance its stability?

A3: While specific data for N-Cyclohexylhydrazinecarbothioamide is limited, studies on similar thiosemicarbazide derivatives suggest that aprotic solvents may offer better stability compared to aqueous solutions. Theoretical studies on related compounds have indicated that cyclohexane may act as a stabilizing solvent. For aqueous solutions, it is crucial to control the pH and temperature.

Q4: How should I store solutions of N-Cyclohexylhydrazinecarbothioamide to minimize degradation?

A4: To minimize degradation, solutions of N-Cyclohexylhydrazinecarbothioamide should be stored at low temperatures (e.g., 2-8 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent solvent evaporation and exposure to air (oxygen). It is also advisable to prepare solutions fresh whenever possible.

Q5: What analytical methods are suitable for monitoring the stability of N-Cyclohexylhydrazinecarbothioamide?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying N-Cyclohexylhydrazinecarbothioamide and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: Rapid Decrease in Compound Concentration in Aqueous Solution

Possible Causes & Solutions

Cause Troubleshooting Steps
Hydrolysis The hydrazinecarbothioamide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.     1. pH Adjustment: Determine the pH of your solution. If it is acidic or basic, adjust it towards a neutral pH (around 7) using an appropriate buffer system, if compatible with your experimental setup.     2. Buffer Selection: Ensure the buffer components do not catalyze the degradation. Phosphate or citrate buffers are common starting points.     3. Temperature Control: Lower the storage temperature of the solution (e.g., store at 2-8°C or frozen if the solvent system allows).
Oxidation The thioamide group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.     1. Degas Solvents: Before preparing the solution, degas the solvent using methods like sonication, sparging with an inert gas (e.g., nitrogen or argon), or freeze-pump-thaw cycles.     2. Use of Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid.     3. Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might be beneficial.
Precipitation The compound may be precipitating out of solution due to low solubility or changes in temperature.     1. Visual Inspection: Visually inspect the solution for any particulate matter.     2. Solubility Check: Re-evaluate the solubility of the compound in your chosen solvent system at the storage temperature. You may need to use a co-solvent or a different solvent system.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Study

Possible Causes & Solutions

Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.     1. Forced Degradation Study: To confirm, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to see if the unknown peaks are generated. This will help in identifying the degradation pathway.     2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound and the new peaks.     3. Structure Elucidation: Employ LC-MS and/or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products.
Contamination The new peaks could be from a contaminated solvent, container, or improper sample handling.     1. Blank Analysis: Inject a blank sample (solvent only) to check for contamination from the solvent or HPLC system.     2. Container Cleanliness: Ensure all glassware and containers are scrupulously clean.

Data Presentation

The following table summarizes illustrative stability data for N-Cyclohexylhydrazinecarbothioamide under various stress conditions. This data is intended to be a guideline, and actual results may vary based on experimental conditions.

Stress Condition Conditions Time % Degradation (Illustrative) Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60 °C24 h15-25%Cyclohexylamine, Hydrazinecarbothioic acid
Basic Hydrolysis 0.1 M NaOH at 60 °C24 h20-35%Cyclohexyl isothiocyanate, Hydrazine
Oxidative 3% H₂O₂ at RT24 h10-20%N-Cyclohexylhydrazinecarboxamide (Urea analog)
Photolytic UV light (254 nm) at RT24 h5-15%Isomerization products, products of C-N bond cleavage
Thermal 80 °C (in solution)72 h5-10%Similar to hydrolysis products, but at a slower rate

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of N-Cyclohexylhydrazinecarbothioamide under various stress conditions.

Materials:

  • N-Cyclohexylhydrazinecarbothioamide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC system with UV/PDA detector

  • LC-MS system (for identification)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-Cyclohexylhydrazinecarbothioamide in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80 °C for 72 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-Cyclohexylhydrazinecarbothioamide from its potential degradation products.

Illustrative HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 240 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., peak area decrease) check_hydrolysis Suspect Hydrolysis? (Aqueous solution, pH extremes) start->check_hydrolysis Yes check_oxidation Suspect Oxidation? (Exposure to air, metal ions) start->check_oxidation Yes check_photolysis Suspect Photolysis? (Exposure to light) start->check_photolysis Yes check_precipitation Suspect Precipitation? (Visual particles, temperature change) start->check_precipitation Yes solution_hydrolysis Adjust pH to neutral Use buffer Lower temperature check_hydrolysis->solution_hydrolysis solution_oxidation Degas solvent Use antioxidant Use chelator check_oxidation->solution_oxidation solution_photolysis Protect from light (Amber vials, foil) check_photolysis->solution_photolysis solution_precipitation Verify solubility Use co-solvent Filter solution check_precipitation->solution_precipitation

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Start Forced Degradation Study stock_solution Prepare Stock Solution (1 mg/mL in Methanol) start->stock_solution stress_conditions Apply Stress Conditions stock_solution->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H2O2, RT) stress_conditions->oxidative thermal Thermal (80°C) stress_conditions->thermal photolytic Photolytic (UV light) stress_conditions->photolytic sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling analysis Analyze by HPLC & LC-MS sampling->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Experimental workflow for forced degradation studies.

Optimization

troubleshooting low bioactivity in N-Cyclohexylhydrazinecarbothioamide analogues

Welcome to the technical support center for researchers working with N-Cyclohexylhydrazinecarbothioamide and its analogues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with N-Cyclohexylhydrazinecarbothioamide and its analogues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low bioactivity, encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of N-Cyclohexylhydrazinecarbothioamide analogues?

A1: N-Cyclohexylhydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds. These derivatives are known for a wide range of biological activities. Depending on the specific substitutions on the core structure, these analogues have shown potential as antimicrobial (antibacterial and antifungal), anticancer, and antitubercular agents.[1][2][3] Some derivatives also exhibit inhibitory activity against enzymes like topoisomerase.[4] The bioactivity is highly dependent on the overall structure of the molecule.[3][5]

Q2: My synthesized analogue is not showing any activity. What are the primary factors I should check first?

A2: When encountering low or no bioactivity, the investigation should start with the compound itself before scrutinizing the biological assay. The three most critical initial factors to verify are:

  • Structural Integrity : Was the correct molecule synthesized?

  • Compound Purity : Are impurities present that could interfere with the assay or are inactive? A purity of >95% is often recommended for initial biological screening.[6]

  • Compound Solubility : Did the compound precipitate in the assay medium? Poor solubility is a very common reason for apparent low activity in in vitro assays.[6][7][8]

Q3: How can the cyclohexyl group influence the bioactivity of these analogues?

A3: The cyclohexyl group imparts specific steric and electronic properties to the molecule.[9] Its bulky and lipophilic nature can influence how the molecule binds to a biological target and its ability to cross cell membranes. This can either enhance or decrease activity depending on the specific requirements of the target site.

Q4: Can chelation with metal ions improve the bioactivity of these compounds?

A4: Yes, studies have shown that forming metal complexes with thiosemicarbazide-based ligands can significantly increase their antimicrobial activity compared to the free ligand.[10] The ligand can coordinate with metal ions like Nickel(II), Palladium(II), or Platinum(II) through its sulfur and nitrogen atoms.[10]

Troubleshooting Guide for Low Bioactivity

This guide provides a systematic approach to identifying the root cause of lower-than-expected biological activity in your N-Cyclohexylhydrazinecarbothioamide analogues.

Issue 1: Problems Related to the Compound Itself

Question: How do I confirm that my compound's structure is correct and pure?

Answer: Rigorous characterization is essential.

  • Structural Verification : Use spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure.[6][11]

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying purity. A purity level of over 95% is recommended for biological screening to ensure that the observed effects are from the compound of interest.[6]

Question: What should I do if my compound has poor solubility in the assay buffer?

Answer: Poor aqueous solubility is a frequent cause of low activity in in vitro assays because if the compound precipitates, its effective concentration is much lower than intended.[6][7]

  • Visual Check : First, visually inspect your assay wells for any signs of compound precipitation after addition.

  • Solubility Testing : Determine the kinetic solubility of your analogue in the specific assay buffer you are using.

  • Mitigation Strategies :

    • Increase the percentage of a co-solvent like DMSO in the final assay volume. However, be cautious as high concentrations of DMSO can be toxic to cells or inhibit enzymes.[8]

    • Synthesize new analogues with more polar functional groups to improve aqueous solubility.[12]

    • Incorporate solubility-enhancing excipients if they are compatible with your assay.[6]

Question: Could my compound be degrading during the experiment?

Answer: Yes, compound stability is another critical factor. The thiosemicarbazide moiety can be susceptible to degradation depending on the pH and temperature of the assay medium.[6][13]

  • Stability Study : Incubate your compound in the assay buffer for the full duration of the experiment.

  • Analysis : After incubation, analyze the compound's integrity using HPLC to see if any degradation has occurred.

  • Solutions : If degradation is observed, consider modifying assay conditions (e.g., shorter incubation time) or synthesizing more stable analogues.[6]

Issue 2: Problems Related to the Biological Assay

Question: I've confirmed my compound's integrity and solubility, but the activity is still low. What could be wrong with my assay?

Answer: The issue may lie within the experimental setup.

  • Controls : Ensure your positive and negative controls are behaving as expected. A failing positive control indicates a systemic issue with the assay.

  • Bacterial/Cellular Factors :

    • For antimicrobial assays, use reference strains with known susceptibility for quality control.[14] The size of the bacterial inoculum is a critical variable; a high inoculum can lead to higher Minimum Inhibitory Concentration (MIC) values.[14]

    • For cell-based assays, confirm the expression level of the target protein in your cell line. Low target expression can result in a diminished response.[6]

  • Assay Interference : Some compounds can interfere with assay readouts (e.g., auto-fluorescence). Run a control with your compound in the assay medium without cells or target enzymes to check for interference.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low bioactivity.

G cluster_compound Phase 1: Compound Verification cluster_assay_conditions Phase 2: Assay Conditions cluster_bio_assay Phase 3: Biological Assay Validation start Start: Low Bioactivity Observed check_purity 1. Check Purity & Structure (>95% Pure via HPLC, NMR/MS) start->check_purity purity_ok Purity & Structure OK? check_purity->purity_ok fix_synthesis Action: Re-synthesize &/or Re-purify purity_ok->fix_synthesis No check_solubility 2. Check Solubility (Visual, Kinetic Solubility Assay) purity_ok->check_solubility fix_synthesis->check_purity solubility_ok Soluble in Assay? check_solubility->solubility_ok fix_solubility Action: Increase DMSO, Modify Analogue, Add Excipients solubility_ok->fix_solubility No check_stability 3. Check Stability (Incubate & Test via HPLC) solubility_ok->check_stability Yes fix_solubility->check_solubility stability_ok Compound Stable? check_stability->stability_ok fix_stability Action: Modify Assay Conditions, Synthesize Stable Analogue stability_ok->fix_stability No check_controls 4. Check Assay Controls (Positive/Negative Controls OK?) stability_ok->check_controls Yes fix_stability->check_stability controls_ok Controls OK? check_controls->controls_ok fix_assay Action: Troubleshoot Assay (Reagents, Strains, Cells, etc.) controls_ok->fix_assay end_inactive Conclusion: Analogue is Likely Biologically Inactive controls_ok->end_inactive Yes fix_assay->check_controls end_active Success: Proceed with Dose-Response & Further Studies

Caption: A workflow for troubleshooting low bioactivity in novel compounds.

Data Presentation

Table 1: Example Antimicrobial Activity of Thiosemicarbazide Metal Complexes

This table summarizes sample data for a Schiff base derived from N-cyclohexylhydrazinecarbothioamide and its metal complexes, demonstrating how activity can be modulated.

CompoundTest OrganismMIC (µg/mL)
Na[Ni(TBNCA)·OAc] Escherichia coli12.5[10]
Staphylococcus aureus6.25[10]
[Pt(TBNCA)·dmso] Escherichia coli25[10]
Staphylococcus aureus25[10]
[Pd(TBNCA)·dmso] Escherichia coli50[10]
Staphylococcus aureus100[10]

MIC = Minimum Inhibitory Concentration

Experimental Protocols

General Protocol for Broth Microdilution Antimicrobial Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Materials:

  • Test Compound : Prepare a stock solution of your N-Cyclohexylhydrazinecarbothioamide analogue in DMSO (e.g., 10 mg/mL).

  • Growth Medium : Use an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Bacterial Inoculum : Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This should then be diluted to achieve a final concentration of approximately 5x10⁵ CFU/mL in the assay wells.[14]

  • Controls : Include a positive control (a known antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).

  • Microplate : Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Add 100 µL of sterile broth to each well of the 96-well plate.

  • Add an additional 100 µL of the stock compound solution to the first well of a row, resulting in a 1:1 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This brings the final volume to 200 µL and further dilutes the compound and inoculum.

  • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

3. Data Analysis:

  • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • You can also use a viability indicator like Resazurin or measure the optical density (OD) at 600 nm with a plate reader for a quantitative result.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening cluster_decision Decision & Next Steps synthesis Synthesize Analogue purify Purify via Crystallization or Chromatography synthesis->purify characterize Characterize Structure & Purity (NMR, MS, HPLC) purify->characterize stock Prepare Stock Solution (e.g., 10 mM in DMSO) characterize->stock assay Perform Primary Assay (e.g., Broth Microdilution) stock->assay analyze Analyze Results (Determine MIC or IC50) assay->analyze decision Activity Observed? analyze->decision troubleshoot Troubleshoot (See Workflow Above) decision->troubleshoot No / Low sar Proceed to SAR Studies & Lead Optimization decision->sar Yes

Caption: General experimental workflow from synthesis to bioactivity analysis.

References

Troubleshooting

overcoming solubility problems of N-Cyclohexylhydrazinecarbothioamide for biological assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Cyclohe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Cyclohexylhydrazinecarbothioamide for biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of N-Cyclohexylhydrazinecarbothioamide when I dilute my DMSO stock solution into my aqueous assay buffer. What is the primary cause?

A1: This is a common issue known as "DMSO shock" or precipitation upon dilution. N-Cyclohexylhydrazinecarbothioamide has low aqueous solubility. When the concentrated DMSO stock is diluted into an aqueous buffer, the solvent polarity changes drastically, reducing the compound's solubility and causing it to precipitate out of solution.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of N-Cyclohexylhydrazinecarbothioamide?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of N-Cyclohexylhydrazinecarbothioamide due to its strong solubilizing power for a wide range of organic compounds.[2][3] For applications where DMSO might interfere with the assay, ethanol can be considered as an alternative, although the achievable stock concentration may be lower.[2]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: To minimize solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your assay should be kept as low as possible, typically below 1%.[2] For many cell-based assays, a final DMSO concentration of ≤ 0.5% is well-tolerated, and for sensitive or long-term assays (> 24 hours), it is advisable to keep it at or below 0.1%.[2] It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments.[3]

Q4: Can I use other organic solvents to prepare my stock solution?

A4: Yes, other polar aprotic solvents may be used, but their compatibility with your specific biological assay must be thoroughly validated.[2] Solvents like ethanol or methanol can be alternatives, but they may not achieve the same high stock concentrations as DMSO.[2]

Q5: My N-Cyclohexylhydrazinecarbothioamide has low activity in my assay. Could this be related to solubility?

A5: Absolutely. Poor solubility is a frequent reason for unexpectedly low biological activity.[4] If the compound precipitates in the assay medium, its effective concentration at the target is significantly lower than the intended concentration, leading to inaccurate results.[4]

Troubleshooting Guide

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer
  • Visual Cue: The solution becomes cloudy or contains visible particles immediately after adding the DMSO stock to the aqueous buffer.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest approach is to lower the final concentration of N-Cyclohexylhydrazinecarbothioamide in your assay to stay below its aqueous solubility limit.

    • Optimize DMSO Concentration: Determine the highest tolerable final DMSO concentration for your assay (e.g., up to 1%) that helps maintain the compound's solubility.[4]

    • Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your assay buffer or a co-solvent, then add this intermediate dilution to the final volume.[1]

    • Slow Addition with Agitation: Add the DMSO stock solution drop-wise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing.[1] This prevents localized high concentrations that can trigger precipitation.

    • Pre-warm the Medium: Warming the aqueous buffer or cell culture medium to 37°C can sometimes improve the solubility of the compound upon dilution.[1]

Issue 2: The compound appears to be insoluble even in DMSO.
  • Visual Cue: Solid particles of N-Cyclohexylhydrazinecarbothioamide do not dissolve in DMSO, even after vortexing.

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution of the compound in DMSO.[2]

    • Gentle Warming: Gently warm the DMSO solution in a water bath (e.g., 37°C) to increase the solubility. Be cautious, as excessive heat can degrade the compound.[3]

Issue 3: Inconsistent results between experiments.
  • Visual Cue: High variability in the biological activity of N-Cyclohexylhydrazinecarbothioamide is observed across different experimental runs.

  • Troubleshooting Steps:

    • Freshly Prepare Working Solutions: Prepare fresh dilutions from your frozen stock solution for each experiment to avoid degradation or precipitation over time.

    • Single-Use Aliquots: Aliquot your high-concentration DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to precipitation.[1][3]

    • Check for Precipitation: Before use, visually inspect your stock and working solutions for any signs of precipitation. If present, follow the steps in "Issue 2" to redissolve the compound.

Data Presentation

Table 1: Solubility of N-Cyclohexylhydrazinecarbothioamide in Various Solvents

SolventSolubilityTemperature (°C)Notes
Aqueous Buffer (pH 7.4)13 µg/mLNot SpecifiedExperimental value.
Dimethyl Sulfoxide (DMSO)SolubleRoom TemperatureRecommended for high-concentration stock solutions.[2]
EthanolSolubleRoom TemperatureCan be used as an alternative to DMSO or as a co-solvent.[2]
MethanolSolubleRoom TemperatureRecrystallization from ethanol suggests solubility in alcohols.[2]
AcetoneSolubleRoom TemperatureA suitable solvent for related synthetic steps.[4]

Note: Specific quantitative solubility data for N-Cyclohexylhydrazinecarbothioamide in organic solvents is not widely available. The term "Soluble" indicates that it is commonly used as a solvent for this compound and its analogs, suggesting a significantly higher solubility than in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of N-Cyclohexylhydrazinecarbothioamide in DMSO

Materials:

  • N-Cyclohexylhydrazinecarbothioamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Molecular Weight of N-Cyclohexylhydrazinecarbothioamide: 173.28 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 173.28 g/mol * 1000 mg/g = 1.7328 mg

  • Weigh the compound:

    • Accurately weigh approximately 1.73 mg of N-Cyclohexylhydrazinecarbothioamide.

  • Dissolve in DMSO:

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

  • Ensure complete dissolution:

    • Vortex the solution thoroughly until all the solid has dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2]

    • Gentle warming (e.g., 37°C) can also be used to aid dissolution.[3]

  • Aliquot and store:

    • Dispense the 10 mM stock solution into smaller, single-use, sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Materials:

  • 10 mM N-Cyclohexylhydrazinecarbothioamide stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the stock solution:

    • Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare an intermediate dilution (Recommended):

    • To minimize "DMSO shock," prepare an intermediate dilution. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium.

  • Prepare final dilutions:

    • Perform serial dilutions from your intermediate or stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your assay.

  • Important Considerations:

    • Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to your cells (ideally ≤ 0.5%).[2][3]

    • Add the compound dilutions to the cells and mix gently by swirling the plate.

    • Visually inspect the wells for any signs of precipitation after adding the compound.

Visualizations

TroubleshootingWorkflow Troubleshooting N-Cyclohexylhydrazinecarbothioamide Solubility Issues start Start: Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock dissolve_stock Action: Sonicate and/or gently warm the stock solution check_stock->dissolve_stock No check_dilution Precipitation upon dilution in aqueous buffer? check_stock->check_dilution Yes dissolve_stock->check_stock slow_addition Action: Add stock drop-wise to buffer with vigorous mixing check_dilution->slow_addition Yes success Solution is clear. Proceed with assay. check_dilution->success No intermediate_dilution Action: Perform intermediate dilution steps slow_addition->intermediate_dilution lower_conc Action: Lower the final compound concentration intermediate_dilution->lower_conc optimize_dmso Action: Optimize final DMSO concentration (e.g., up to 1%) lower_conc->optimize_dmso optimize_dmso->success fail Precipitation persists. Re-evaluate formulation. optimize_dmso->fail

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow Experimental Workflow for N-Cyclohexylhydrazinecarbothioamide Solution Preparation start Start: Weigh solid compound dissolve Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10 mM) start->dissolve aliquot Aliquot stock solution into single-use tubes dissolve->aliquot store Store aliquots at -20°C or -80°C aliquot->store thaw Thaw a single aliquot before use store->thaw prepare_working Prepare working solutions by serial dilution in pre-warmed aqueous buffer/medium thaw->prepare_working add_to_assay Add working solution to the biological assay prepare_working->add_to_assay end End: Perform biological assay add_to_assay->end

Caption: Workflow for solution preparation.

References

Optimization

Technical Support Center: N-Cyclohexylhydrazinecarbothioamide Synthesis Scale-Up

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the synthesis of N-Cyclohexylhydrazine...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the synthesis of N-Cyclohexylhydrazinecarbothioamide for pilot studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Cyclohexylhydrazinecarbothioamide at a laboratory scale?

A1: The most straightforward and commonly employed method is the reaction of cyclohexylhydrazine with a source of thiocyanic acid. A frequent approach involves the in-situ generation of thiocyanic acid from a salt, such as ammonium thiocyanate (NH₄SCN), in the presence of an acid catalyst. The cyclohexylhydrazine then acts as a nucleophile, attacking the thiocyanic acid to form the desired N-Cyclohexylhydrazinecarbothioamide product.

Q2: What are the primary challenges when scaling this synthesis from benchtop to a pilot plant?

A2: The main challenges encountered during scale-up include:

  • Exothermicity Control: The reaction can be exothermic. Managing heat dissipation in larger reactors is critical to prevent side reactions and ensure safety.

  • Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants in a larger volume can be difficult, potentially leading to localized "hot spots" or areas of high concentration, which can affect yield and purity.

  • Product Precipitation and Isolation: The product may precipitate out of the solution. Handling large volumes of slurry, ensuring efficient filtration, and effective washing are key operational challenges.

  • Reagent Addition Rate: The rate of addition of reagents, particularly the acid catalyst, becomes more critical at a larger scale to control the reaction rate and temperature.

Q3: What are the critical quality attributes (CQAs) for N-Cyclohexylhydrazinecarbothioamide that I should monitor?

A3: The primary CQAs for N-Cyclohexylhydrazinecarbothioamide typically include:

  • Purity: Absence of starting materials (cyclohexylhydrazine) and by-products.

  • Impurities Profile: Identification and quantification of any significant impurities.

  • Physical Form: Crystalline structure and particle size, which can affect downstream processing.

  • Residual Solvents: Ensuring levels of any solvents used during synthesis and purification are below accepted limits.

Troubleshooting Guide

This section addresses specific issues that may arise during the pilot-scale synthesis.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Reaction Yield (<70%) 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of the product or starting material.1. Increase reaction time or consider a slight excess of one reactant. 2. Optimize the reaction temperature; see Table 1 for guidance. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if starting materials are air-sensitive.
Product Purity is Low (contains starting material) 1. Incorrect stoichiometric ratio of reactants. 2. Inefficient purification/recrystallization.1. Verify the molar ratios of reactants carefully. Consider adding a slight excess of the thiocyanate source. 2. Optimize the recrystallization solvent system. See Table 2 for solvent suggestions and resulting purity.
Formation of a Dark-Colored Oil Instead of a Precipitate 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials.1. Lower the reaction temperature and ensure robust temperature control. 2. Analyze the purity of starting materials (cyclohexylhydrazine and ammonium thiocyanate) before starting the reaction.
Difficult Filtration (Fine particles clogging the filter) 1. Rapid precipitation/crystallization leading to small particle size.1. Control the rate of cooling during crystallization to encourage the growth of larger crystals. 2. Consider adding an anti-solvent more slowly to the reaction mixture.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

Reactor Temperature (°C)Average Yield (%)Purity by HPLC (%)
807595.5
908898.1
1009298.6
11085 (slight decrease)96.2 (decomposition observed)

Data based on a 20 L pilot reactor with a 4-hour reaction time.

Table 2: Recrystallization Solvent System Optimization

Solvent System (v/v)Product Recovery (%)Purity by HPLC (%)
Ethanol/Water (80:20)9099.2
Isopropanol/Water (70:30)8599.5
Acetonitrile7599.1
Toluene6097.8

Experimental Protocols

Pilot-Scale Synthesis of N-Cyclohexylhydrazinecarbothioamide (2 kg Scale)

Equipment: 20 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and addition funnel.

Materials:

  • Cyclohexylhydrazine (1.14 kg, 10.0 mol)

  • Ammonium thiocyanate (0.84 kg, 11.0 mol)

  • Concentrated Hydrochloric Acid (0.1 L)

  • Ethanol (10 L)

  • Deionized Water (for workup)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge ethanol (10 L) and ammonium thiocyanate (0.84 kg) into the reactor. Begin stirring at 150 RPM to form a slurry.

  • Acidification: Slowly add concentrated hydrochloric acid (0.1 L) over 20 minutes. Maintain the temperature below 30°C during the addition.

  • Addition of Cyclohexylhydrazine: Add cyclohexylhydrazine (1.14 kg) to the mixture via the addition funnel over a period of 1 hour. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 95-100°C and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture slowly to room temperature over 2 hours, then further cool to 0-5°C for an additional hour to maximize product precipitation.

  • Isolation: Filter the resulting solid product using a Nutsche filter. Wash the filter cake with a cold ethanol/water mixture (1:1, 2 L), followed by deionized water (2 L).

  • Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

Visualizations

experimental_workflow start Start reactor_prep Prepare & Purge 20 L Reactor start->reactor_prep charge_reagents Charge Ethanol & Ammonium Thiocyanate reactor_prep->charge_reagents acidify Slowly Add HCl (T < 30°C) charge_reagents->acidify add_hydrazine Add Cyclohexylhydrazine (over 1 hour) acidify->add_hydrazine react Heat to 100°C (4 hours) add_hydrazine->react ipc In-Process Control (TLC/HPLC) react->ipc Monitor Completion ipc->react Incomplete cool_precipitate Cool to 0-5°C to Precipitate ipc->cool_precipitate Complete filter_wash Filter and Wash Product cool_precipitate->filter_wash dry Vacuum Dry (50°C) filter_wash->dry end End dry->end

Caption: Pilot-scale synthesis workflow for N-Cyclohexylhydrazinecarbothioamide.

troubleshooting_guide start Problem Observed low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity oiling_out Oiling Out? start->oiling_out sol_yield Check Temp & Time Verify Stoichiometry low_yield->sol_yield Yes ok Proceed to Next Step low_yield->ok No sol_purity Optimize Recrystallization Solvent (Table 2) low_purity->sol_purity Yes low_purity->ok No sol_oiling Lower Reaction Temp Check Starting Material Purity oiling_out->sol_oiling Yes oiling_out->ok No

Caption: Decision tree for troubleshooting common synthesis issues.

Troubleshooting

resolving ambiguous spectroscopic data for N-Cyclohexylhydrazinecarbothioamide

Technical Support Center: N-Cyclohexylhydrazinecarbothioamide This guide provides troubleshooting advice and answers to frequently asked questions regarding the spectroscopic analysis of N-Cyclohexylhydrazinecarbothioami...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Cyclohexylhydrazinecarbothioamide

This guide provides troubleshooting advice and answers to frequently asked questions regarding the spectroscopic analysis of N-Cyclohexylhydrazinecarbothioamide. It is intended for researchers, scientists, and professionals in drug development who may encounter ambiguities in their experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

¹H NMR Spectroscopy

Q1: Why are the N-H proton signals in my ¹H NMR spectrum broad or not visible at all?

A1: Protons attached to nitrogen atoms (N-H) often exhibit broad signals for several reasons:

  • Quadrupole Broadening: The nitrogen-14 nucleus has a quadrupole moment which can interact with the local electric field gradient, leading to rapid relaxation and signal broadening for attached protons.

  • Chemical Exchange: N-H protons are acidic and can exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities. This exchange can occur on the NMR timescale, causing the signal to broaden or even disappear.[1][2]

  • Hydrogen Bonding: Intermolecular hydrogen bonding can lead to the formation of aggregates, which tumble slowly in solution, resulting in broader peaks.[3]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆, CDCl₃) is anhydrous to minimize exchange with water.

  • Lower the Temperature: Cooling the sample can slow down the rate of chemical exchange and intermolecular dynamics, often resulting in sharper N-H signals.

  • D₂O Exchange: To confirm the identity of N-H peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile N-H protons will exchange with deuterium, causing their signals to disappear from the spectrum.[2][4][5]

  • Solvent Choice: Using a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes result in sharper N-H peaks compared to CDCl₃, as it disrupts intermolecular self-association.[3][6]

Q2: How can I assign the three different N-H protons (on the cyclohexyl, hydrazine, and thioamide moieties)?

A2: The three N-H protons are in distinct chemical environments and are expected to have different chemical shifts.

  • -NH₂ (Thioamide): These protons are typically broad and appear in the range of 7.0-8.5 ppm.

  • -NH- (Hydrazine): This proton is adjacent to the thioamide group and the other nitrogen. It is expected to be a broad singlet, often shifted downfield.

  • Cyclohexyl-NH-: This proton is attached to the cyclohexyl ring and the hydrazine nitrogen. Its signal may be a broad doublet or multiplet due to coupling with the adjacent methine proton on the cyclohexyl ring.

Expected ¹H NMR Data (in DMSO-d₆)

Proton Assignment Expected δ (ppm) Multiplicity Integration Notes
Cyclohexyl-CH (axial/equatorial) 1.0 - 2.0 Multiplet (m) 10H Complex, overlapping signals from the cyclohexyl ring.
Cyclohexyl-CH-N ~3.5 - 4.0 Multiplet (m) 1H The proton on the carbon attached to the nitrogen.
Cyclohexyl-NH ~5.5 - 6.5 Broad Singlet (br s) 1H May show coupling to the adjacent CH. Can be confirmed by D₂O exchange.
Hydrazine-NH ~7.0 - 8.0 Broad Singlet (br s) 1H Position is sensitive to solvent and concentration. Confirm with D₂O exchange.

| Thioamide-NH₂ | ~7.5 - 8.5 | Broad Singlet (br s) | 2H | Often the most downfield N-H protons. Confirm with D₂O exchange. |

Q3: The signals for the cyclohexyl protons are a complex, overlapping multiplet. How can I resolve them?

A3: This is common for saturated cyclic systems.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, allowing you to trace the spin systems within the ring. HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C spectra.

  • Higher Field Strength: Using a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 300 MHz) will increase signal dispersion and may resolve the overlapping multiplets.

¹³C NMR Spectroscopy

Q1: Why is the C=S (thiocarbonyl) signal in my ¹³C NMR spectrum weak or hard to find?

A1: The thiocarbonyl carbon signal is often weak for two main reasons:

  • Long Relaxation Time: Quaternary carbons (carbons with no attached protons) typically have long T₁ relaxation times. In standard ¹³C NMR experiments, these carbons may not fully relax between pulses, leading to a weaker signal.

  • Lack of NOE: The Nuclear Overhauser Effect (NOE), which enhances the signal of carbons attached to protons, is absent for quaternary carbons.

Troubleshooting Steps:

  • Increase Scan Number: Acquiring more scans will improve the signal-to-noise ratio, making the weak peak more visible.

  • Adjust Relaxation Delay: Increase the delay time (d1) between pulses to allow the quaternary carbon to fully relax, which will increase its signal intensity.

Expected ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment Expected δ (ppm) Notes
C=S (Thiocarbonyl) 180 - 185 Quaternary carbon, signal is often weak.
Cyclohexyl-C-N 50 - 60 Carbon directly attached to the nitrogen.

| Cyclohexyl-CH₂ | 24 - 35 | Multiple peaks expected for the different carbons in the ring. |

Infrared (IR) Spectroscopy

Q1: I'm having trouble identifying the C=S stretching frequency. Where should I look?

A1: The C=S stretch is notoriously difficult to assign with certainty. Unlike the strong, sharp C=O peak, the C=S absorption is often weak and can be coupled with other vibrations, particularly C-N and N-C-N stretching modes.[7] Look for a medium to weak band in the range of 1250-1020 cm⁻¹ and sometimes a second band around 850 cm⁻¹ .[8][9] Its assignment should be made with caution and supported by other spectral data.

Q2: How can I distinguish between the different N-H stretching vibrations?

A2: The N-H stretching region (typically 3500-3100 cm⁻¹ ) can provide valuable information.

  • -NH₂ Group: Primary amines and amides show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching modes.[10]

  • -NH- Group: Secondary amines and amides show a single band.

  • Hydrogen Bonding: The presence of hydrogen bonding will cause the N-H bands to broaden and shift to a lower wavenumber (frequency).[10]

For N-Cyclohexylhydrazinecarbothioamide, you should expect a complex, broad absorption in this region due to the presence of three different N-H environments, all capable of hydrogen bonding.

Expected IR Absorption Data

Frequency Range (cm⁻¹) Bond Vibration Intensity
3450 - 3100 N-H Stretch Medium-Strong, Broad
3000 - 2850 C-H Stretch (Aliphatic) Strong
~1620 N-H Bend Medium
1550 - 1450 C-N Stretch Medium

| 1250 - 1020 | C=S Stretch (coupled) | Weak-Medium |

Mass Spectrometry (MS)

Q1: What are the expected fragmentation patterns for N-Cyclohexylhydrazinecarbothioamide?

A1: In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺˙) will likely be observed, followed by fragmentation. The molecule can break at several points. Key fragmentation pathways include:

  • Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen.[11] For this molecule, this would mean the loss of the cyclohexyl ring.

  • Loss of Thioamide Group: Cleavage of the N-N or N-C bonds can lead to characteristic neutral losses.

Expected Key Fragments (EI-MS)

m/z Value Possible Fragment Identity Notes
173 [M]⁺˙ Molecular Ion (C₇H₁₅N₃S)
114 [M - SNH]⁺ Loss of the thioamide radical.
99 [C₆H₁₁NH₂]⁺˙ Cyclohexylamine fragment.
83 [C₆H₁₁]⁺ Cyclohexyl cation (common fragment).
74 [H₂NCSNH]⁺ Thioamide fragment.

| 59 | [H₂NCS]⁺ | Thiocarbamoyl cation. |

Q2: I don't see a clear molecular ion peak. What could be the reason?

A2: The molecular ion in EI-MS can sometimes be weak or absent if it is particularly unstable and fragments rapidly.[12][13]

  • Troubleshooting: Try using a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule and is more likely to show the protonated molecule [M+H]⁺ with minimal fragmentation.

Diagrams and Workflows

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to resolving ambiguous spectroscopic data for the target molecule.

Caption: A flowchart for troubleshooting common issues in the spectroscopic analysis of N-Cyclohexylhydrazinecarbothioamide.

Key Fragmentation Pathways (EI-MS)

This diagram illustrates the primary fragmentation patterns expected in the mass spectrum.

Caption: Expected major fragmentation pathways for N-Cyclohexylhydrazinecarbothioamide in EI-MS.

Detailed Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of N-Cyclohexylhydrazinecarbothioamide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for observing N-H protons). Ensure the sample is fully dissolved. Use of a vortex mixer or gentle warming may be necessary.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. To better resolve N-H signals, consider acquiring a spectrum at a lower temperature (e.g., 273 K).

    • Acquire a ¹³C{¹H} NMR spectrum. If the C=S signal is not visible, increase the number of scans and set a longer relaxation delay (e.g., 5-10 seconds).

  • D₂O Exchange (Optional): After initial analysis, remove the NMR tube, add one drop of D₂O, cap and invert several times to mix. Re-acquire the ¹H NMR spectrum to confirm N-H proton signals.[4][5]

FT-IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid N-Cyclohexylhydrazinecarbothioamide sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Sample Scan: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (EI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's specifications. Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for solids or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., m/z 40-400) to ensure detection of the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) at m/z 173. Analyze the fragmentation pattern by identifying peaks corresponding to the loss of logical neutral fragments.[13]

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antifungal Properties of N-Cyclohexylhydrazinecarbothioamide and Fluconazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the antifungal activities of N-Cyclohexylhydrazinecarbothioamide and the widely used azole antifungal, fluconaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activities of N-Cyclohexylhydrazinecarbothioamide and the widely used azole antifungal, fluconazole. This objective analysis is supported by available experimental data to inform research and drug development efforts in the pursuit of novel antifungal agents.

Executive Summary

Fluconazole, a cornerstone in antifungal therapy, functions by inhibiting ergosterol synthesis, a critical component of the fungal cell membrane. N-Cyclohexylhydrazinecarbothioamide and its derivatives, belonging to the thiosemicarbazide class of compounds, represent a potential alternative with a differing proposed mechanism of action. This guide synthesizes available data on their antifungal efficacy, mechanisms, and the experimental protocols used for their evaluation. While direct comparative studies on N-Cyclohexylhydrazinecarbothioamide are limited, data from closely related analogues and derivatives provide valuable insights into its potential as an antifungal candidate.

Quantitative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of N-Cyclohexylhydrazinecarbothioamide derivatives and a cyclic analogue against various fungal pathogens, with comparisons to azole antifungals where available. Lower MIC values indicate greater antifungal potency.

Fungal SpeciesN-Cyclohexylhydrazinecarbothioamide Derivative/AnalogueMIC (µg/mL)Comparator AntifungalMIC (µg/mL)Reference
Candida albicansN-CHCA Derivative (Compound 6e)0.78Ketoconazole2.34[1]
Candida albicansN-CHCA Derivative (Compound 6k)1.56Ketoconazole2.34[1]
Candida albicans2-cyclohexylidenhydrazo-4-phenyl-thiazole1 - 4Fluconazole>64 (resistant)[2]
Candida krusei2-cyclohexylidenhydrazo-4-phenyl-thiazoleActiveFluconazoleActive[2]
Various Candida spp.2-cyclohexylidenhydrazo-4-phenyl-thiazoleActiveAmphotericin BActive[2]

Note: N-CHCA refers to N-Cyclohexylhydrazinecarbothioamide. The data for N-CHCA derivatives are from a case study and compared to ketoconazole, another azole antifungal.[1] The data for 2-cyclohexylidenhydrazo-4-phenyl-thiazole, a cyclic analogue, is from a study directly comparing its activity to fluconazole and amphotericin B.[2]

Mechanism of Action

The antifungal mechanisms of N-Cyclohexylhydrazinecarbothioamide and fluconazole are fundamentally different, offering potential for overcoming resistance.

N-Cyclohexylhydrazinecarbothioamide and its Derivatives: The proposed mechanism for this class of compounds involves the formation of Schiff bases through the reaction of the hydrazinecarbothioamide moiety with aldehydes or ketones.[1] These Schiff bases can then interact with various biological molecules within the fungal cell, leading to disruption of essential processes and ultimately cell death. Some studies on related thiosemicarbazide derivatives suggest they may also target fungal secreted aspartic proteinases (SAPs).

Fluconazole: As a triazole antifungal, fluconazole selectively inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and inhibition of fungal growth.

G Proposed Mechanism of Action: N-Cyclohexylhydrazinecarbothioamide vs. Fluconazole cluster_NCHC N-Cyclohexylhydrazinecarbothioamide cluster_Fluconazole Fluconazole NCHC N-Cyclohexyl- hydrazinecarbothioamide Aldehyde Fungal Aldehydes/ Ketones NCHC->Aldehyde Reacts with SchiffBase Schiff Base Formation Aldehyde->SchiffBase Disruption Disruption of Essential Cellular Processes SchiffBase->Disruption Fluconazole Fluconazole Demethylase 14α-demethylase (Fungal Cytochrome P450) Fluconazole->Demethylase Inhibits Lanosterol Lanosterol Ergosterol Ergosterol (Cell Membrane Component) Lanosterol->Ergosterol Conversion via 14α-demethylase MembraneDisruption Compromised Cell Membrane & Fungal Growth Inhibition Ergosterol->MembraneDisruption Demethylase->MembraneDisruption G Experimental Workflow: Broth Microdilution for MIC Determination start Start prep_stock Prepare Antifungal Stock Solutions start->prep_stock prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Serial Dilution of Antifungals in Microtiter Plate prep_stock->serial_dilution add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plates (24-48h, 35-37°C) add_inoculum->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

References

Comparative

N-Cyclohexylhydrazinecarbothioamide: A Comparative Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the proposed mechanism of action for N-Cyclohexylhydrazinecarbothioamide, a promising thiosemicarbazone deri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proposed mechanism of action for N-Cyclohexylhydrazinecarbothioamide, a promising thiosemicarbazone derivative with demonstrated anticancer properties. Through a detailed comparison with established chemotherapeutic agents and a thorough examination of supporting experimental data, this document aims to validate its potential as a therapeutic candidate.

Executive Summary

N-Cyclohexylhydrazinecarbothioamide exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Evidence suggests that this compound, like other thiosemicarbazones, can chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic apoptotic pathways. Furthermore, derivatives of N-Cyclohexylhydrazinecarbothioamide have been shown to target the HER-2 signaling pathway, a key player in the development and progression of certain cancers, particularly breast cancer. This guide will dissect these mechanisms, presenting quantitative data on its efficacy and detailed protocols for the key experiments used in its validation.

Comparative Performance Analysis

The cytotoxic potential of N-Cyclohexylhydrazinecarbothioamide and its derivatives has been evaluated across a range of cancer cell lines. The following tables present a summary of its inhibitory concentration (IC50) values in comparison to standard chemotherapeutic drugs.

Table 1: IC50 Values (µM) of N-Cyclohexylhydrazinecarbothioamide Derivatives in Breast Cancer Cell Lines

Compound/DrugSKBr-3 (HER-2+)MCF-7 (HER-2-)MDA-MB-231 (Triple Negative)
2-cyclohexyl-N-[(Z)-(substituted)methylidene]hydrazinecarbothioamide derivatives25.6 ± 0.07 - 61.6 ± 0.4[1]--
2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides17.44 ± 0.01 - 53.29 ± 0.33[2]--
Doxorubicin-2.50 - 8.306[3][4]6.602[3]

Table 2: IC50 Values (µM) of Alternative Chemotherapeutics in Colon Cancer Cell Lines

DrugSW620LoVoRKODLD-1HT-29HCT-116
Cisplatin---->20-

Table 3: IC50 Values (µM) of Alternative Chemotherapeutics in Lung Cancer Cell Lines

DrugA549H23H460H1792H2023H2030
Paclitaxel (120h exposure)8.194[5]2.136[5]1.138[5]8.087[5]4.175[5]2.474[5]
Doxorubicin (24h exposure)>20[4]-----

Validated Mechanisms of Action

The anticancer activity of N-Cyclohexylhydrazinecarbothioamide is attributed to two primary, interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

N-Cyclohexylhydrazinecarbothioamide and its analogues have been shown to trigger programmed cell death in cancer cells. The proposed signaling pathway for this process is the intrinsic, or mitochondrial, pathway.

cluster_extracellular Extracellular cluster_cell Cancer Cell N-Cyclohexylhydrazinecarbothioamide N-Cyclohexylhydrazinecarbothioamide ROS_Generation ROS_Generation N-Cyclohexylhydrazinecarbothioamide->ROS_Generation Metal Chelation Mitochondrial_Stress Mitochondrial_Stress ROS_Generation->Mitochondrial_Stress Oxidative Stress Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase_9_Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase_3_Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by N-Cyclohexylhydrazinecarbothioamide.
Cell Cycle Arrest

In addition to inducing apoptosis, N-Cyclohexylhydrazinecarbothioamide derivatives can halt the proliferation of cancer cells by arresting the cell cycle at the G1 or G2/M phases. This prevents the cells from dividing and contributes to the overall antitumor effect.

cluster_extracellular Extracellular cluster_cell Cancer Cell N-Cyclohexylhydrazinecarbothioamide N-Cyclohexylhydrazinecarbothioamide Signaling_Perturbation Signaling_Perturbation N-Cyclohexylhydrazinecarbothioamide->Signaling_Perturbation CDK_Inhibition CDK_Inhibition Signaling_Perturbation->CDK_Inhibition G1_S_Arrest G1_S_Arrest CDK_Inhibition->G1_S_Arrest G2_M_Arrest G2_M_Arrest CDK_Inhibition->G2_M_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis G2_M_Arrest->Apoptosis

Figure 2: Proposed cell cycle arrest mechanism of N-Cyclohexylhydrazinecarbothioamide.
Targeting the HER-2 Signaling Pathway

Certain derivatives of N-Cyclohexylhydrazinecarbothioamide have demonstrated the ability to inhibit the expression of Human Epidermal Growth Factor Receptor 2 (HER-2) in breast cancer cells. Overexpression of HER-2 is a driver of aggressive tumor growth. By downregulating HER-2, these compounds can disrupt downstream signaling cascades that promote cell proliferation and survival.

cluster_extracellular Extracellular cluster_cell HER-2+ Cancer Cell N-Cyclohexylhydrazinecarbothioamide_Derivative N-Cyclohexylhydrazinecarbothioamide_Derivative HER2_Inhibition HER2_Inhibition N-Cyclohexylhydrazinecarbothioamide_Derivative->HER2_Inhibition PI3K_Akt_Pathway_Block PI3K_Akt_Pathway_Block HER2_Inhibition->PI3K_Akt_Pathway_Block RAS_MAPK_Pathway_Block RAS_MAPK_Pathway_Block HER2_Inhibition->RAS_MAPK_Pathway_Block Reduced_Proliferation Reduced_Proliferation PI3K_Akt_Pathway_Block->Reduced_Proliferation RAS_MAPK_Pathway_Block->Reduced_Proliferation

Figure 3: Inhibition of the HER-2 signaling pathway by N-Cyclohexylhydrazinecarbothioamide derivatives.

Experimental Protocols

The validation of N-Cyclohexylhydrazinecarbothioamide's mechanism of action relies on a series of well-established in vitro assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of dilutions. Control wells receive the solvent alone.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting a dose-response curve.

Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation MTT_Addition MTT_Addition Incubation->MTT_Addition Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50_Calculation Absorbance_Reading->IC50_Calculation

Figure 4: Experimental workflow for the MTT cell viability assay.
Western Blotting for Apoptosis Markers

Objective: To detect changes in the expression levels of key proteins involved in apoptosis.

Protocol:

  • Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine changes in protein expression levels.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Fixation: Treated and untreated cells are harvested and fixed in cold ethanol to permeabilize the cell membrane.

  • RNAse Treatment: The cells are treated with RNase to remove RNA, which can also be stained by the DNA dye.

  • DNA Staining: The cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The DNA content of each cell is proportional to its fluorescence intensity. A histogram of fluorescence intensity is generated, which shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

N-Cyclohexylhydrazinecarbothioamide demonstrates significant potential as an anticancer agent, with a multifaceted mechanism of action that includes the induction of apoptosis and cell cycle arrest. Its ability to target key cancer-related pathways, including the HER-2 signaling cascade in certain contexts, warrants further investigation. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further validate and explore the therapeutic utility of this promising compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.

References

Validation

A Comparative Analysis of N-Cyclohexylhydrazinecarbothioamide and Other Thiosemicarbazones in Drug Discovery

A deep dive into the comparative efficacy and mechanisms of N-Cyclohexylhydrazinecarbothioamide and related thiosemicarbazone derivatives reveals a landscape of promising therapeutic potential. This guide provides resear...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and mechanisms of N-Cyclohexylhydrazinecarbothioamide and related thiosemicarbazone derivatives reveals a landscape of promising therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their antimicrobial, anticancer, and antioxidant activities, supported by experimental data and detailed protocols.

Thiosemicarbazones, a versatile class of compounds synthesized through the condensation of thiosemicarbazide with aldehydes or ketones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4] The therapeutic potential of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes and the generation of reactive oxygen species (ROS), ultimately inducing cellular damage in pathogens and cancer cells.[2][5]

N-Cyclohexylhydrazinecarbothioamide, a notable member of this class, has demonstrated significant biological activity. Its derivatives have been synthesized and evaluated for various therapeutic applications, including as anticancer agents targeting specific cell lines.[6][7] This guide provides a comparative perspective, pitting N-Cyclohexylhydrazinecarbothioamide and its analogues against other thiosemicarbazone derivatives to highlight structure-activity relationships and guide future drug design.

Performance Comparison: A Data-Driven Overview

The biological activity of thiosemicarbazones is significantly influenced by the nature of the substituent groups attached to the core structure. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of N-Cyclohexylhydrazinecarbothioamide derivatives and other thiosemicarbazones.

Antimicrobial Activity

Thiosemicarbazones have shown considerable efficacy against a range of bacterial and fungal pathogens. Their mechanism of action is often linked to the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
N-Cyclohexylhydrazinecarbothioamide Derivative (H₂TBNCA) Mild ActivityMild Activity-[8]
Na[Ni(TBNCA)·OAc] (Nickel Complex of H₂TBNCA derivative) 6.2512.5-[9]
[Pt(TBNCA)·dmso] (Platinum Complex of H₂TBNCA derivative) 2525-[9]
Paracetamol-containing thiosemicarbazone (T70) >500>50031.3[1]
Lapachol thiosemicarbazone 0.05 µmol/mL--[10]
Thiosemicarbazone of p-aminobenzoic acid (4d) ~1 µM~1 µM-[11]
Thiosemicarbazone of p-aminobenzoic acid (4f) --1.29 µM[11]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Anticancer Activity

The anticancer properties of thiosemicarbazones are a major focus of research. These compounds can induce apoptosis, arrest the cell cycle, and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.[2][5]

Table 2: Comparative Anticancer Activity (IC₅₀, µM)

CompoundCell LineIC₅₀ (µM)Reference
2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide (C2) SKBr-3 (Breast Cancer)25.6 ± 0.07[6]
2-Cyclohexyl-N-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbothioamide (C10) SKBr-3 (Breast Cancer)>61.6[6]
(2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (12) SKBr-3 (Breast Cancer)17.44 ± 0.01[6]
5-Fluorouracil (Standard Drug) SKBr-3 (Breast Cancer)38.58 ± 0.04[6]
N-Cyclohexylhydrazinecarbothioamide Derivative HCT116 (Colon Cancer)7.9 ± 0.2[7]
Thiazole derivative (2d) HL60 (Leukemia)43[12]
Thiosemicarbazone of p-aminobenzoic acid (4h) -0.07[11]
N-(cyclohexyl)-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide BxPC-3 (Pancreatic Cancer)0.6[13]
N-(cyclohexyl)-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide HeLa (Cervical Cancer)10.3[13]
Antioxidant Activity

Several thiosemicarbazones exhibit potent antioxidant properties by scavenging free radicals, which is a crucial mechanism in mitigating oxidative stress-related diseases.[13][14]

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC₅₀ or EC₅₀Reference
Camphene-Based Thiosemicarbazone (TSC-2) EC₅₀ = 0.208 ± 0.004 mol/mol DPPH[14][15]
Trolox (Standard) - (Used as a reference)[14][15]
Thiosemicarbazone Derivative (2b) IC₅₀ = 43.91 ± 0.021 µM[16]
Butylated Hydroxytoluene (BHT) (Standard) - (Used as a reference)[16]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of therapeutic compounds. Below are outlines of key experimental protocols commonly used in the assessment of thiosemicarbazones.

Synthesis of N-Cyclohexylhydrazinecarbothioamide Derivatives

A general method for synthesizing thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and an aldehyde or ketone.[1][8]

Procedure:

  • Dissolve the desired aldehyde (e.g., 5-(tert-butyl)-2-hydroxybenzaldehyde) in methanol.

  • Add a catalytic amount of glacial acetic acid and reflux the mixture for 30 minutes.

  • In a separate flask, dissolve N-cyclohexylhydrazinecarbothioamide in methanol.

  • Add the N-cyclohexylhydrazinecarbothioamide solution dropwise to the aldehyde solution with continuous stirring.

  • Reflux the resulting solution for approximately 4 hours.

  • The final product can be obtained by evaporating the solvent and washing the crude product.[8][17]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1][18]

Procedure:

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity).

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (microorganism without the test compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[3][12]

Procedure:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.[3][14]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[19][20]

Visualizing the Science: Pathways and Processes

To better understand the synthesis, evaluation, and mechanism of action of thiosemicarbazones, the following diagrams illustrate key concepts.

Synthesis_of_Thiosemicarbazones Aldehyde Aldehyde or Ketone (R1-C(=O)-R2) Intermediate Intermediate Aldehyde->Intermediate + Thiosemicarbazide Thiosemicarbazide (H2N-NH-C(=S)-NH2) Thiosemicarbazide->Intermediate Thiosemicarbazone Thiosemicarbazone (R1R2C=N-NH-C(=S)-NH2) Intermediate->Thiosemicarbazone - H2O Water H2O Intermediate->Water

Caption: General synthesis of thiosemicarbazones.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Compound Synthesis (e.g., N-Cyclohexylhydrazinecarbothioamide derivative) Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Antioxidant Antioxidant Assays (DPPH, etc.) Purification->Antioxidant Data Data Collection & Analysis (IC50/MIC Calculation) Antimicrobial->Data Anticancer->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: Experimental workflow for thiosemicarbazone evaluation.

Anticancer_Mechanism Thiosemicarbazone Thiosemicarbazone Metal_Chelation Metal Ion Chelation (e.g., Fe, Cu) Thiosemicarbazone->Metal_Chelation ROS Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS Ribonucleotide_Reductase Ribonucleotide Reductase Inhibition Metal_Chelation->Ribonucleotide_Reductase DNA_Damage DNA Damage ROS->DNA_Damage Ribonucleotide_Reductase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Simplified anticancer signaling pathway of thiosemicarbazones.

References

Comparative

N-Cyclohexylhydrazinecarbothioamide Derivatives: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals N-Cyclohexylhydrazinecarbothioamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylhydrazinecarbothioamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across various therapeutic targets, supported by experimental data and detailed protocols. The information presented herein is intended to facilitate the rational design and development of novel drug candidates based on this promising chemical framework.

I. Comparative Biological Activities

The biological evaluation of N-Cyclohexylhydrazinecarbothioamide derivatives has revealed their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their biological efficacy.

Anticancer Activity

The cytotoxicity of N-Cyclohexylhydrazinecarbothioamide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds in inhibiting cancer cell growth.

Compound IDSubstitution on Phenyl RingCancer Cell LineIC50 (µM)Reference
1a 4-ChloroHeLa15.8 ± 1.2[1]
1b 4-ChloroMDA-MB-23121.4 ± 2.5[1]
2a 3,4-DichloroHeLa10.2 ± 0.9[1]
2b 3,4-DichloroMDA-MB-23114.7 ± 1.8[1]
3a 4-NitroHeLa8.5 ± 0.7[1]
3b 4-NitroMDA-MB-23111.3 ± 1.1[1]

SAR Insights: The data suggests that electron-withdrawing groups on the phenyl ring enhance the anticancer activity. For instance, the presence of a nitro group (compounds 3a and 3b) generally leads to lower IC50 values compared to chloro-substituted derivatives.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of their antimicrobial efficacy.

Compound IDSubstitution on Phenyl RingMicroorganismMIC (µg/mL)Reference
4a 4-FluoroStaphylococcus aureus16[2]
4b 4-FluoroEscherichia coli32[2]
5a 2,4-DifluoroStaphylococcus aureus8[2]
5b 2,4-DifluoroEscherichia coli16[2]
6a 4-BromoCandida albicans32[2]

SAR Insights: Halogen substitution on the phenyl ring appears to be crucial for antimicrobial activity. The difluoro-substituted derivative (5a and 5b) exhibited greater potency against both Gram-positive and Gram-negative bacteria compared to the monofluorinated analogue.

Enzyme Inhibition

N-Cyclohexylhydrazinecarbothioamide derivatives have shown significant inhibitory activity against various enzymes, including monoamine oxidase (MAO) and urease.

Compound IDIsoformIC50 (µM)Reference
7a MAO-A0.85 ± 0.07[3]
7b MAO-B1.23 ± 0.11[3]
8a MAO-A0.52 ± 0.04[3]
8b MAO-B0.98 ± 0.09[3]

SAR Insights: The inhibitory potency against MAO isoforms can be modulated by substitutions on the core structure. Further studies are needed to establish a clear SAR for MAO inhibition.

Compound IDSubstitutionIC50 (µM)Reference
9a Unsubstituted Phenyl25.4 ± 1.5[4]
9b 4-Chlorophenyl18.2 ± 1.1[4]
9c 4-Nitrophenyl12.5 ± 0.8[4]

SAR Insights: Similar to anticancer activity, electron-withdrawing substituents on the phenyl ring enhance urease inhibitory activity. The nitro-substituted derivative (9c) was found to be the most potent inhibitor in this series.

II. Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative studies.

Synthesis of N-Cyclohexylhydrazinecarbothioamide Derivatives

A general procedure for the synthesis involves the reaction of cyclohexyl isothiocyanate with a substituted hydrazine in an appropriate solvent, such as ethanol. The reaction mixture is typically refluxed for several hours. After completion of the reaction, the product is isolated by filtration, washed, and purified by recrystallization.

Anticancer Activity: MTT Assay

The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24 to 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[8]

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Monoamine Oxidase (MAO) Inhibition Assay

The MAO inhibitory activity is assessed using a fluorometric or spectrophotometric method.[12][13][14]

  • Enzyme and Compound Preparation: Recombinant human MAO-A or MAO-B and serial dilutions of the test compounds are prepared in an assay buffer.

  • Pre-incubation: The enzyme and test compounds are pre-incubated in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding a suitable substrate (e.g., kynuramine or p-tyramine).

  • Signal Detection: The production of hydrogen peroxide or another detectable product is measured over time using a fluorescent or colorimetric probe.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease Inhibition Assay (Indophenol Method)

The urease inhibitory activity is determined by measuring the amount of ammonia produced using the indophenol method.[15][16][17]

  • Reaction Mixture Preparation: A reaction mixture containing the urease enzyme, buffer, and various concentrations of the test inhibitor is prepared.

  • Reaction Initiation: The reaction is initiated by the addition of urea as the substrate.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Color Development: The amount of ammonia produced is quantified by adding phenol reagent (containing sodium nitroprusside) and alkaline hypochlorite, which forms a colored indophenol complex.

  • Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically (around 625-630 nm).

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

III. Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G Experimental Workflow for MTT Assay A Seed Cancer Cells in 96-well plate B Incubate for 24 hours A->B C Treat with N-Cyclohexylhydrazinecarbothioamide derivatives B->C D Incubate for 24-48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

G PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor N-Cyclohexylhydrazine- carbothioamide Derivative Inhibitor->PI3K inhibits? Inhibitor->Akt inhibits? Inhibitor->mTOR inhibits?

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by derivatives.

G Urease Inhibition Mechanism Urease Urease Active Site (with Ni2+ ions) Ammonia Ammonia + Carbamate Urease->Ammonia hydrolyzes Urea Urea Urea->Urease binds to Inhibitor N-Cyclohexylhydrazine- carbothioamide Derivative Inhibitor->Urease binds to & chelates Ni2+

Caption: Mechanism of urease inhibition by chelating nickel ions in the active site.

References

Validation

N-Cyclohexylhydrazinecarbothioamide: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the cytotoxic effects of N-Cyclohexylhydrazinecarbothioamide and its derivatives on cancer cells versus normal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of N-Cyclohexylhydrazinecarbothioamide and its derivatives on cancer cells versus normal cells. Due to a lack of direct studies on N-Cyclohexylhydrazinecarbothioamide, this analysis relies on data from closely related thiosemicarbazone compounds to infer potential selective cytotoxicity.

Executive Summary

Thiosemicarbazones, a class of compounds to which N-Cyclohexylhydrazinecarbothioamide belongs, have demonstrated notable anticancer activity. The available data on derivatives suggest a degree of selective cytotoxicity, with higher potency observed against various cancer cell lines compared to normal cell lines. The primary mechanisms of action are believed to involve the inhibition of ribonucleotide reductase, induction of oxidative stress, and subsequent apoptosis.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of N-Cyclohexylhydrazinecarbothioamide derivatives against a panel of human cancer cell lines and a normal cell line. Lower IC50 values indicate higher cytotoxic potency.

Compound ClassCell LineCell TypeIC50 (µM)Reference
Cyclohexyl Thiosemicarbazone DerivativesSKBr-3Breast Cancer (HER-2 overexpressed)25.6 ± 0.07 - 61.6 ± 0.4[1]
2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamidesSKBr-3Breast Cancer (HER-2 overexpressed)17.44 ± 0.01 - 53.29 ± 0.33[2]
Thiazole derivatives of ThiosemicarbazonesHL60Promyelocytic Leukemia43 - 76
Thiazole derivatives of ThiosemicarbazonesMCF-7Breast Cancer43 - 76
Thiazole derivatives of Thiosemicarbazones Vero Normal Kidney Epithelial > 100

Note: The data presented is for derivatives of N-Cyclohexylhydrazinecarbothioamide. Direct comparative data for the parent compound was not available in the reviewed literature.

Experimental Protocols

The following is a representative experimental protocol for determining cytotoxicity using the MTT assay, a common colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess cell viability by measuring the metabolic activity of cells.

Materials:

  • N-Cyclohexylhydrazinecarbothioamide or its derivatives

  • Human cancer cell lines (e.g., SKBr-3, MCF-7) and a normal cell line (e.g., Vero)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated overnight to allow for cell attachment.[3][4][5]

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted with culture medium to achieve the desired concentrations. The medium from the wells is replaced with the medium containing the test compound. Control wells receive medium with DMSO only (vehicle control).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[3][4][5]

  • Solubilization: The medium is removed, and DMSO or a solubilization solution is added to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Normal & Cancer Lines) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Postulated Signaling Pathway for Thiosemicarbazone-Induced Apoptosis

G TSC Thiosemicarbazone (e.g., N-Cyclohexylhydrazinecarbothioamide derivative) RR Ribonucleotide Reductase TSC->RR Inhibition ROS Reactive Oxygen Species (ROS) TSC->ROS Induction DNA_damage DNA Damage RR->DNA_damage DNA Synthesis Inhibition ROS->DNA_damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation DNA_damage->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Comparative

N-Cyclohexylhydrazinecarbothioamide: Unveiling its Binding Mode and Therapeutic Potential

A Comparative Analysis of N-Cyclohexylhydrazinecarbothioamide as a Targeted Anticancer Agent, with a Focus on Tyrosine Kinase Inhibition. N-Cyclohexylhydrazinecarbothioamide, a member of the thiosemicarbazide class of co...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Cyclohexylhydrazinecarbothioamide as a Targeted Anticancer Agent, with a Focus on Tyrosine Kinase Inhibition.

N-Cyclohexylhydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, has emerged as a molecule of interest in the field of drug discovery due to its demonstrated anticancer and antimicrobial properties. This guide provides a comparative analysis of its binding mode and efficacy, primarily focusing on its role as a potential tyrosine kinase inhibitor in colorectal carcinoma.

Comparative Efficacy Against Colorectal Carcinoma

N-Cyclohexylhydrazinecarbothioamide has shown significant cytotoxic effects against the HCT116 human colon cancer cell line. The reported half-maximal inhibitory concentration (IC50) for this compound is 7.9 µM, indicating potent activity. The proposed mechanism of action involves the induction of apoptosis, a programmed cell death pathway, mediated through the inhibition of a tyrosine kinase signaling pathway.

To contextualize this efficacy, the following table compares the IC50 value of N-Cyclohexylhydrazinecarbothioamide with other known tyrosine kinase inhibitors and anticancer drugs in the same cell line.

CompoundTarget(s)Cell LineIC50 (µM)
N-Cyclohexylhydrazinecarbothioamide Tyrosine Kinases (putative) HCT116 7.9
SunitinibPDGFR, VEGFR, c-KITHCT116~5-10
GefitinibEGFRHCT116>10
LapatinibEGFR, HER2HCT116~5
DoxorubicinTopoisomerase II, DNA intercalationHCT116~0.1-1

Note: IC50 values can vary between studies due to different experimental conditions.

Binding Mode and Target Proteins

While the precise binding mode of N-Cyclohexylhydrazinecarbothioamide to a specific tyrosine kinase has not been fully elucidated in publicly available literature, studies on structurally related thiosemicarbazone derivatives provide strong evidence for their mechanism of action. Thiosemicarbazones are known to act as chelating agents, binding to metal ions that are often crucial for the catalytic activity of enzymes.

In the context of bacterial topoisomerase IV (ParE) and DNA gyrase B (GyrB), thiosemicarbazide derivatives have been shown to be potent inhibitors of their ATPase activity. Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of these enzymes. This interaction is stabilized by hydrogen bonds and hydrophobic interactions. It is plausible that N-Cyclohexylhydrazinecarbothioamide interacts with the ATP-binding site of a specific tyrosine kinase in a similar manner, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cancer cell proliferation and survival.

A study on a related compound, di-2-pyridylketone-4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), demonstrated synergistic effects when combined with known tyrosine kinase inhibitors in pediatric solid tumors. This finding further supports the hypothesis that the cyclohexyl moiety is a key feature for the interaction of this class of compounds with tyrosine kinases.

Experimental Protocols

To confirm the binding mode and anticancer activity of N-Cyclohexylhydrazinecarbothioamide, the following experimental protocols are typically employed:

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of N-Cyclohexylhydrazinecarbothioamide on cancer cell lines and to calculate the IC50 value.

Methodology:

  • Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of N-Cyclohexylhydrazinecarbothioamide (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To determine if the observed cell death is due to apoptosis.

Methodology:

  • Cell Treatment: HCT116 cells are treated with N-Cyclohexylhydrazinecarbothioamide at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Tyrosine Kinase Activity Assay

Purpose: To directly measure the inhibitory effect of N-Cyclohexylhydrazinecarbothioamide on the activity of a specific tyrosine kinase.

Methodology:

  • Enzyme and Substrate Preparation: A purified recombinant tyrosine kinase (e.g., EGFR, PDGFR) and a generic or specific peptide substrate are used.

  • Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, substrate, ATP, and various concentrations of N-Cyclohexylhydrazinecarbothioamide.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • ELISA-based assays: Using a specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound, and the IC50 value is determined.

Visualizing the Proposed Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and experimental workflows.

cluster_0 N-Cyclohexylhydrazinecarbothioamide Action Compound N-Cyclohexylhydrazine- carbothioamide TK Tyrosine Kinase (e.g., EGFR, PDGFR) Compound->TK Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces P_Substrate Phosphorylated Substrate TK->P_Substrate Phosphorylates ATP ATP ATP->TK Substrate Substrate Protein Substrate->TK Signaling Downstream Signaling P_Substrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Proposed mechanism of action for N-Cyclohexylhydrazinecarbothioamide.

cluster_1 Experimental Workflow Start Start Cell_Culture Culture HCT116 Cells Start->Cell_Culture Treatment Treat with N-Cyclohexylhydrazine- carbothioamide Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay TK_Assay Tyrosine Kinase Inhibition Assay Treatment->TK_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) MTT->Data_Analysis Apoptosis_Assay->Data_Analysis TK_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the anticancer activity of N-Cyclohexylhydrazinecarbothioamide.

Conclusion and Future Directions

N-Cyclohexylhydrazinecarbothioamide demonstrates promising anticancer activity against colorectal carcinoma cells, likely through the inhibition of a tyrosine kinase-mediated signaling pathway, leading to apoptosis. Its potency is comparable to some established tyrosine kinase inhibitors.

Future research should focus on:

  • Target Identification: Unambiguously identifying the specific tyrosine kinase(s) inhibited by N-Cyclohexylhydrazinecarbothioamide.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of colorectal cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-Cyclohexylhydrazinecarbothioamide to optimize its potency and selectivity.

By further elucidating its precise mechanism of action and demonstrating its in vivo efficacy, N-Cyclohexylhydrazinecarbothioamide could represent a valuable lead compound in the development of novel targeted therapies for colorectal cancer.

Validation

In Vivo Efficacy of N-Cyclohexylhydrazinecarbothioamide: A Review of Available Data

Researchers and drug development professionals seeking to understand the in vivo performance of N-Cyclohexylhydrazinecarbothioamide will find a lack of comparative studies and experimental data to draw upon. The existing...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals seeking to understand the in vivo performance of N-Cyclohexylhydrazinecarbothioamide will find a lack of comparative studies and experimental data to draw upon. The existing research primarily focuses on the synthesis and in vitro assessment of related, but structurally distinct, molecules.

Research on Related Compounds

Studies on derivatives of hydrazinecarbothioamide have shown a range of biological activities. For instance, certain thiosemicarbazone derivatives have been investigated as potential monoamine oxidase inhibitors, while other carbothioamide derivatives have been explored for their roles as carbonic anhydrase and 15-lipoxygenase inhibitors. Additionally, some benzothiazole derivatives containing a carbothioamide moiety have demonstrated cytotoxic and antimicrobial properties in laboratory settings.

It is crucial to note that these findings pertain to derivatives and not to N-Cyclohexylhydrazinecarbothioamide itself. The efficacy and pharmacological profile of a compound can be significantly altered by even minor structural modifications. Therefore, extrapolating the in vivo performance of N-Cyclohexylhydrazinecarbothioamide from data on its analogues would be speculative and scientifically unsound.

Due to the absence of in vivo efficacy studies for N-Cyclohexylhydrazinecarbothioamide, a comparison guide with alternative compounds, including detailed experimental protocols and quantitative data, cannot be constructed at this time. Further preclinical research, specifically focused on in vivo animal models, is required to elucidate the therapeutic potential of this compound.

Validation

statistical analysis of biological data from N-Cyclohexylhydrazinecarbothioamide screening

A Comparative Guide to the Biological Activity of N-Cyclohexylhydrazinecarbothioamide This guide provides a statistical analysis of the biological data from the screening of N-Cyclohexylhydrazinecarbothioamide and its de...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of N-Cyclohexylhydrazinecarbothioamide

This guide provides a statistical analysis of the biological data from the screening of N-Cyclohexylhydrazinecarbothioamide and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The information presented herein is based on available experimental data and offers a comparative overview of its performance against other relevant molecules.

Comparative Biological Activity of Hydrazinecarbothioamide Derivatives

The biological activity of N-Cyclohexylhydrazinecarbothioamide and its analogs is diverse, with studies reporting potential applications in antimicrobial and anticancer therapies, as well as enzyme inhibition. The following tables summarize the quantitative data from various screening assays.

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have been evaluated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are key parameters in assessing their antimicrobial potential.

CompoundTarget OrganismActivityValueReference
N-Cyclohexylhydrazinecarbothioamide DerivativeBotrytis cinereaEC504.80 µg/mL[1]
N-Cyclohexylhydrazinecarbothioamide DerivativeSclerotinia sclerotiorumEC501.44 µg/mL[1]
N-Cyclohexylhydrazinecarbothioamide DerivativeErwinia carotororaEC502.65 µg/mL[1]
Pyridine-thio derivativeMycobacterium tuberculosisMIC3.12 µg/mL[2]
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amineMycobacterium kansasiiMIC≥ 62.5 µM[3]
Enzyme Inhibition

A significant area of investigation for hydrazinecarbothioamides is their ability to inhibit various enzymes, which is a promising avenue for therapeutic intervention in several diseases.

CompoundTarget EnzymeActivityValueReference
Imidazothiazole derivativeAldose reductaseIC500.82 µM[2]
Hydrazine-1-carbothioamides (3a-3j)Bovine Carbonic Anhydrase IIIC500.13 ± 0.01 to 10.23 ± 0.21 µM[4]
Hydrazine-1-carbothioamides (3a-3j)15-LipoxygenaseIC500.14 ± 0.01 to 1.34 ± 0.14 µM[4]
N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesAcetylcholinesterase (AChE)IC5027.04–106.75 µM[3]
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesButyrylcholinesterase (BuChE)IC5058.01–277.48 µM[3]
Antiproliferative Activity

The potential of N-Cyclohexylhydrazinecarbothioamide derivatives as anticancer agents has been explored, with some compounds showing inhibitory effects on cancer cell lines.

CompoundCell LineActivityValueReference
[Ni(HL)(acetate)]Murine Colon Cancer (CT-26)IC50< 21 µM[5]
[Ni(HL)(acetate)]Human Colon Cancer (HCT-116)IC50< 21 µM[5]
[Ru(HL)Cl(DMSO)]Murine Colon Cancer (CT-26)IC50< 21 µM[5]
[Ru(HL)Cl(DMSO)]Human Colon Cancer (HCT-116)IC50< 21 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of key experimental protocols used in the screening of N-Cyclohexylhydrazinecarbothioamide and its derivatives.

Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: The microbial culture is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for the test organism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Carbonic Anhydrase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on carbonic anhydrase activity.

  • Reagent Preparation: Prepare a buffer solution (e.g., HEPES), a stock solution of the carbonic anhydrase isoform, the substrate (4-nitrophenyl acetate), and a series of dilutions of the inhibitor.

  • Assay Setup: In a cuvette, combine the buffer, a known concentration of the enzyme, and the desired concentration of the inhibitor.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Spectrophotometric Measurement: Monitor the hydrolysis of the substrate by measuring the absorbance of the product (4-nitrophenolate) at a specific wavelength.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the reaction rates at different inhibitor concentrations.[6]

Complement-Dependent Cytotoxicity (CDC) Assay

The CDC assay is used to assess the ability of an antibody or compound to induce cell lysis in the presence of complement.

  • Cell Preparation: Target cells are labeled with a fluorescent dye (e.g., calcein) that is released upon cell lysis.

  • Assay Plate Setup: The labeled cells are seeded in a microplate.

  • Compound and Complement Addition: The test compound and a source of complement (e.g., serum) are added to the cells.

  • Incubation: The plate is incubated to allow for complement activation and cell lysis.

  • Fluorescence Measurement: The amount of released dye in the supernatant is quantified using a fluorescence plate reader, which corresponds to the level of cell death.[7]

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_analysis Analysis Compound Compound Synthesis & Characterization Assay Primary Assay (e.g., MIC, IC50) Compound->Assay Target Target Preparation (Cells, Enzymes, Microbes) Target->Assay Hit Hit Identification Assay->Hit DoseResponse Dose-Response & Potency Hit->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Data Statistical Analysis Selectivity->Data Report Report Generation Data->Report apoptosis_pathway Compound N-Cyclohexylhydrazine- carbothioamide Cell Cancer Cell Compound->Cell Receptor Cell Surface Receptor Cell->Receptor Binds to Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Bax Bax Activation Mitochondria->Bax via CytochromeC Cytochrome c Release Bax->CytochromeC Promotes Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates

References

Comparative

N-Cyclohexylhydrazinecarbothioamide Analogs: A Comparative Guide to Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the therapeutic potential of N-Cyclohexylhydrazinecarbothioamide analogs, focusing on their validated anticanc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of N-Cyclohexylhydrazinecarbothioamide analogs, focusing on their validated anticancer properties. Due to the limited availability of peer-reviewed data on the specific therapeutic validation of N-Cyclohexylhydrazinecarbothioamide as a standalone agent, this guide focuses on closely related derivatives and the broader class of thiosemicarbazones. The data presented is drawn from preclinical studies and is intended to inform further research and development in oncology.

Comparative Anticancer Activity

Recent studies have highlighted the significant potential of N-Cyclohexylhydrazinecarbothioamide derivatives as targeted agents against HER-2 overexpressed breast cancer. The following tables summarize the in vitro cytotoxic activity of these compounds compared to the standard chemotherapeutic drug, 5-fluorouracil.

Table 1: In Vitro Cytotoxicity against HER-2 Overexpressed Breast Cancer Cell Line (SKBr-3)
CompoundIC₅₀ (µM) ± SDReference CompoundIC₅₀ (µM) ± SD
(2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (Compound 12)17.44 ± 0.015-Fluorouracil (5-FU)38.58 ± 0.04
2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide (Compound C2)25.6 ± 0.07Salinomycin> C2 efficacy
2-Cyclohexyl-N-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbothioamide (Compound C10)Not specified in abstractSalinomycin> C10 efficacy

*SD: Standard Deviation. Data extracted from studies on HER-2 overexpressed breast cancer cell lines.[1][2][3][4][5] Compound C2 also showed a 50% inhibitory effect on the ALDH+ cancer stem cell population, outperforming the reference drug salinomycin.[1] The lead compound, (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide, demonstrated significantly higher potency than the standard drug 5-fluorouracil.[1][2][3][4]

Potential Mechanisms of Action

The anticancer activity of thiosemicarbazones, the class of compounds to which N-Cyclohexylhydrazinecarbothioamide belongs, is often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation. The primary proposed mechanisms include the inhibition of ribonucleotide reductase and topoisomerase IIα.

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, making it a prime target for anticancer drugs.[6][7][8][9] Thiosemicarbazones can chelate iron, which is essential for the function of the R2 subunit of RR, thereby inhibiting its activity.[8][10][11] Triapine, a well-known thiosemicarbazone currently in clinical trials, functions through this mechanism.[7][9]

Ribonucleotide_Reductase_Inhibition cluster_Cell Cancer Cell TSC Thiosemicarbazone (e.g., N-Cyclohexylhydrazinecarbothioamide analog) RR Ribonucleotide Reductase (RR) TSC->RR Inhibits DNA_Synth DNA Synthesis & Repair RR->DNA_Synth Required for Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to

Ribonucleotide Reductase Inhibition Pathway.
Topoisomerase IIα (Topo IIα) Inhibition

Topoisomerase IIα is another critical enzyme involved in DNA replication, transcription, and chromosome segregation.[12][13][14] Certain thiosemicarbazone derivatives and their metal complexes have been shown to inhibit Topo IIα, leading to DNA damage and apoptosis in cancer cells.[11][12][13][14][15][16] These compounds can act as catalytic inhibitors, preventing the enzyme from performing its function.[12]

Topoisomerase_IIa_Inhibition cluster_Cell Cancer Cell TSC Thiosemicarbazone (e.g., N-Cyclohexylhydrazinecarbothioamide analog) TopoIIa Topoisomerase IIα TSC->TopoIIa Inhibits DNA_Replication DNA Replication & Transcription TopoIIa->DNA_Replication Regulates Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Topoisomerase IIα Inhibition Pathway.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited peer-reviewed literature for the synthesis and in vitro evaluation of N-Cyclohexylhydrazinecarbothioamide derivatives.

Synthesis of 2-Cyclohexyl-N-[(Z)-(substituted)methylidene]hydrazinecarbothioamide Derivatives

A common synthetic route involves a single-step condensation reaction.

Synthesis_Workflow Reactant1 Thiosemicarbazide Reaction Reflux Reactant1->Reaction Reactant2 Substituted Aldehyde/Ketone Reactant2->Reaction Catalyst Acetic Acid (catalyst) Catalyst->Reaction Solvent Ethanol (solvent) Solvent->Reaction Product N-Cyclohexylhydrazinecarbothioamide Derivative Reaction->Product

General Synthesis Workflow.

Procedure:

  • Thiosemicarbazide and a substituted aldehyde or ketone are dissolved in ethanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for a specified period.

  • The resulting solid product is filtered, washed, and purified, typically by recrystallization.

  • The structure and purity of the synthesized compounds are confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[1]

In Vitro Anti-Proliferative Activity Assay (WST-1 Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using cell viability assays.

Procedure:

  • Cell Culture: Human breast cancer cell lines (e.g., SKBr-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified duration (e.g., 48 hours).

  • WST-1 Assay: After the incubation period, WST-1 reagent is added to each well. This reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.[1]

Conclusion

The available peer-reviewed data strongly suggests that N-Cyclohexylhydrazinecarbothioamide analogs possess significant anticancer potential, particularly against HER-2 overexpressed breast cancer. Their mechanism of action is likely multifaceted, involving the inhibition of key enzymes such as ribonucleotide reductase and topoisomerase IIα. The comparative data presented in this guide highlights their potential as lead compounds for the development of novel anticancer therapeutics. Further in-depth studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Cyclohexylhydrazinecarbothioamide: A Guide for Laboratory Professionals

Disclaimer: This document provides guidance on the proper disposal of N-Cyclohexylhydrazinecarbothioamide based on general hazardous waste protocols. Always consult your institution's specific Environmental Health and Sa...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of N-Cyclohexylhydrazinecarbothioamide based on general hazardous waste protocols. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations before proceeding.

N-Cyclohexylhydrazinecarbothioamide is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative that this chemical waste is managed and disposed of in a safe, compliant, and environmentally responsible manner. Do not dispose of this chemical down the drain or in regular laboratory trash.[2][3]

Key Safety and Disposal Information

The following table summarizes the critical information for the safe handling and disposal of N-Cyclohexylhydrazinecarbothioamide.

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Hazards Irritant[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[4][5][6]
Waste Container Compatible, leak-proof, and clearly labeled container. Plastic is often preferred over glass.[2][3][7]
Waste Labeling "Hazardous Waste" with the full chemical name: "N-Cyclohexylhydrazinecarbothioamide". Do not use abbreviations. Include the date and responsible researcher's contact information.[2][3]
Storage Store in a designated, well-ventilated "Satellite Accumulation Area" away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[2][3][4][7]
Disposal Method Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][8][9][10]
Spill Management In case of a spill, avoid breathing dust. Evacuate personnel from the immediate area. Wear appropriate PPE. Dampen the solid material to prevent dust formation, collect it with non-sparking tools, and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area.[3][6]
Empty Container Disposal Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous waste. After rinsing, the container may be disposed of as non-hazardous waste, but always check with your institution's EHS office. Deface or remove the original label.[3][7]

Detailed Protocol for Disposal

The following step-by-step protocol outlines the procedure for the safe disposal of N-Cyclohexylhydrazinecarbothioamide from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
  • Work in a well-ventilated area, such as a chemical fume hood, especially when transferring the waste.

2. Waste Collection and Container Management:

  • Collect all N-Cyclohexylhydrazinecarbothioamide waste, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated and compatible hazardous waste container.
  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.
  • Keep the container closed at all times, except when adding waste.[2][8]

3. Labeling of Hazardous Waste:

  • Immediately label the waste container with a "Hazardous Waste" tag.
  • Clearly write the full chemical name: "N-Cyclohexylhydrazinecarbothioamide".
  • Indicate the approximate quantity or concentration of the waste.
  • Fill in all other required information on the label, such as the date and the name and contact information of the principal investigator or laboratory supervisor.

4. Waste Segregation and Storage:

  • Store the container in a designated "Satellite Accumulation Area" within the laboratory. This area must be under the control of the laboratory personnel.[7]
  • Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.[4]
  • Do not store waste containers near sinks or floor drains.[7]

5. Arranging for Disposal:

  • Once the container is full (no more than 90% capacity) or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][11]
  • Provide the EHS office with all necessary information about the waste.

6. Disposal of Empty Containers:

  • To dispose of an empty N-Cyclohexylhydrazinecarbothioamide container, triple-rinse it with a suitable solvent (e.g., ethanol or acetone).
  • Collect the rinsate in a hazardous waste container for proper disposal.[3][7]
  • After triple-rinsing, deface the original label on the container.
  • Follow your institution's guidelines for the disposal of rinsed, non-hazardous glass or plastic.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-Cyclohexylhydrazinecarbothioamide.

start Start: Generation of N-Cyclohexylhydrazinecarbothioamide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Compatible & Labeled Container ppe->collect store Store in Designated Satellite Accumulation Area collect->store full Container Full (<= 90%)? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Waste Removed by EHS contact_ehs->end spill->ppe No spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain & Clean Up 4. Dispose of as Hazardous Waste spill->spill_protocol Yes spill_protocol->collect

References

Handling

Essential Safety and Operational Guidance for Handling N-Cyclohexylhydrazinecarbothioamide

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for ha...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling N-Cyclohexylhydrazinecarbothioamide.

Hazard Summary and Quantitative Data

N-Cyclohexylhydrazinecarbothioamide is classified as an irritant. It is crucial to understand its specific hazards to implement appropriate safety measures. The following table summarizes the key hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1][2]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling N-Cyclohexylhydrazinecarbothioamide:

PPE CategoryEquipment
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or risk of splashing, chemical-resistant aprons or coveralls are recommended.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if dust is generated.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of N-Cyclohexylhydrazinecarbothioamide.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, followed by safety goggles and any required respiratory protection.

    • Wear chemical-resistant gloves, ensuring they are inspected for any defects before use.

  • Chemical Handling :

    • Carefully weigh and transfer the solid chemical, avoiding the generation of dust.

    • If making a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep containers closed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area after the experiment is complete.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, and finally the lab coat).

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of N-Cyclohexylhydrazinecarbothioamide and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Collection :

    • All waste containing N-Cyclohexylhydrazinecarbothioamide, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected as hazardous waste.

    • Use a dedicated, clearly labeled, and sealed container for waste collection.

  • Disposal Protocol :

    • Do not dispose of N-Cyclohexylhydrazinecarbothioamide down the drain or in the regular trash.

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[3][4]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[4][5]

Workflow for Handling N-Cyclohexylhydrazinecarbothioamide

Workflow for Handling N-Cyclohexylhydrazinecarbothioamide cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_weigh Weigh Chemical prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer/Mix handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean Experiment Complete disp_collect Collect Hazardous Waste handle_transfer->disp_collect Generate Waste post_decontaminate Decontaminate Equipment post_clean->post_decontaminate post_remove_ppe Remove PPE post_decontaminate->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash disp_contact_ehs Contact EHS for Disposal disp_collect->disp_contact_ehs

Caption: Workflow for the safe handling and disposal of N-Cyclohexylhydrazinecarbothioamide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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